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  • Product: 4-(4-(Chloromethyl)phenyl)morpholin-3-one
  • CAS: 1260764-34-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one

[1] Executive Summary & Strategic Importance Target Molecule: 4-(4-(chloromethyl)phenyl)morpholin-3-one CAS: 1260764-34-8 Molecular Formula: C₁₁H₁₂ClNO₂ Molecular Weight: 225.67 g/mol This guide details the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

Target Molecule: 4-(4-(chloromethyl)phenyl)morpholin-3-one CAS: 1260764-34-8 Molecular Formula: C₁₁H₁₂ClNO₂ Molecular Weight: 225.67 g/mol

This guide details the synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a highly reactive electrophilic scaffold. While the 4-aminophenyl analog is widely recognized as the primary intermediate for the anticoagulant Rivaroxaban (Xarelto) , the chloromethyl variant serves as a critical "linker-ready" derivative. It allows for the direct alkylation of nucleophiles (amines, thiols, or phenols) to generate novel Factor Xa inhibitors or bioconjugates without requiring peptide coupling reagents.

The synthesis strategy prioritized here avoids the hazardous direct chloromethylation of 4-phenylmorpholin-3-one (Blanc reaction), which risks forming the carcinogen bis(chloromethyl)ether. Instead, we utilize a robust Functional Group Interconversion (FGI) approach: constructing the morpholinone ring on a benzoate scaffold, followed by reduction and deoxychlorination.

Retrosynthetic Analysis

The synthetic logic relies on the stability of the morpholin-3-one ring towards reducing agents and acid chlorides.

  • Disconnection: The C-Cl bond is disconnected to reveal the Benzyl Alcohol precursor.

  • Precursor: 4-(4-(hydroxymethyl)phenyl)morpholin-3-one.

  • Core Construction: The morpholinone ring is assembled via a tandem alkylation-cyclization of Methyl 4-aminobenzoate using 2-(2-chloroethoxy)acetyl chloride.

Retrosynthesis Target Target: 4-(4-(chloromethyl)phenyl) morpholin-3-one Alcohol Precursor: 4-(4-(hydroxymethyl)phenyl) morpholin-3-one Target->Alcohol Deoxychlorination (SOCl2) Ester Intermediate: Methyl 4-(3-oxomorpholino) benzoate Alcohol->Ester Selective Reduction (LiBH4) Start Starting Materials: Methyl 4-aminobenzoate + 2-(2-chloroethoxy)acetyl chloride Ester->Start Cyclization (Base/Toluene)

Figure 1: Retrosynthetic pathway prioritizing safety and yield.

Detailed Synthetic Protocol

Stage 1: Morpholinone Ring Construction

Objective: Synthesis of Methyl 4-(3-oxomorpholino)benzoate. Rationale: Using the benzoate ester instead of the nitro group allows for a direct path to the alcohol without handling potentially explosive diazonium intermediates.

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • 2-(2-chloroethoxy)acetyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Toluene (anhydrous) or Acetonitrile.

Protocol:

  • Acylation: Dissolve Methyl 4-aminobenzoate in anhydrous Toluene under

    
    . Cool to 0°C.[1]
    
  • Add 2-(2-chloroethoxy)acetyl chloride dropwise. The exotherm must be controlled to <10°C to prevent bis-acylation.

  • Stir for 2 hours at RT to form the intermediate linear amide: Methyl 4-(2-(2-chloroethoxy)acetamido)benzoate.

  • Cyclization: Add milled

    
     and heat the suspension to reflux (110°C) with a Dean-Stark trap if water generation is suspected (though this is an intramolecular alkylation).
    
  • Monitor by HPLC/TLC until the linear amide is consumed (approx. 6-12 hours).

  • Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Recrystallize from Isopropanol/Heptane.

Key Insight: The use of a biphasic system (Toluene/Solid Base) drives the reaction to completion by precipitating KCl.

Stage 2: Selective Reduction

Objective: Conversion of Ester to Benzyl Alcohol. Reagent Choice: Lithium Borohydride (


)  or 

is preferred over

. The morpholinone lactam is robust, but milder reducing agents ensure the lactam carbonyl is not reduced to the morpholine.

Protocol:

  • Suspend Methyl 4-(3-oxomorpholino)benzoate in THF (anhydrous).

  • Add

    
     (2.0 eq) solution in THF dropwise at 0°C.
    
  • Allow to warm to RT and stir for 4 hours.

  • Quench: Carefully add Acetone (to consume excess hydride) followed by saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Isolation: Evaporate solvent to yield 4-(4-(hydroxymethyl)phenyl)morpholin-3-one as a white solid.

Stage 3: Deoxychlorination (The Core Synthesis)

Objective: Installation of the chloromethyl group. Mechanism:


 displacement of the activated chlorosulfite intermediate.

Reagents:

  • Precursor: 4-(4-(hydroxymethyl)phenyl)morpholin-3-one (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge the alcohol precursor in DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Addition: Add

    
     dropwise at 0°C. Gas evolution (
    
    
    
    ,
    
    
    ) will be observed.
  • Reaction: Warm to RT and reflux (40°C) for 2 hours to ensure complete conversion.

  • Workup (Critical): Evaporate the solvent and excess

    
     under reduced pressure.
    
    • Note: Do not perform an aqueous workup immediately if the product is hydrolytically sensitive. However, benzyl chlorides are moderately stable.

    • Standard Workup: Dilute residue with DCM, wash rapidly with cold saturated

      
       (to neutralize acid), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (SiO2, EtOAc/Hexane).

Process Visualization

The following workflow illustrates the critical decision points and process parameters.

Workflow Step1 Step 1: Ring Closure Reactant: Methyl 4-aminobenzoate Reagent: 2-(2-chloroethoxy)acetyl chloride Temp: 110°C (Reflux) QC1 QC Point: HPLC Limit: <0.5% Linear Amide Step1->QC1 Step2 Step 2: Reduction Reagent: LiBH4 / THF Temp: 0°C -> RT QC1->Step2 Pass QC2 QC Point: NMR Check: Disappearance of OMe singlet Step2->QC2 Step3 Step 3: Chlorination Reagent: SOCl2 / DMF(cat) Temp: 40°C QC2->Step3 Pass Final Final Product 4-(4-(chloromethyl)phenyl) morpholin-3-one Step3->Final

Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoints.

Analytical Characterization Data

Expected spectral data for validation.

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR Chemical Shift

4.60 ppm (s, 2H)
-CH₂Cl (Benzylic methylene)
1H NMR Chemical Shift

4.30 ppm (s, 2H)
Morpholinone C2-H (Next to C=O)
1H NMR Chemical Shift

4.00 ppm (t, 2H)
Morpholinone C5-H (Ether)
1H NMR Chemical Shift

3.70 ppm (t, 2H)
Morpholinone C6-H (Amine)
1H NMR Coupling

7.40 - 7.50 ppm (dd, 4H)
Para-substituted Phenyl Ring
MS (ESI) m/z226.0 / 228.0 [M+H]+Characteristic 3:1 Chlorine isotope pattern

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Benzyl Chlorides: Potent alkylating agents. They are lachrymators and potential mutagens. Handle only in a fume hood.

  • Thionyl Chloride: Releases HCl and SO2. Corrosive and reacts violently with water.

Self-Validating Safety Protocol:

  • Quench Test: Before disposing of the chlorination waste, add a small aliquot to water in a beaker. If fizzing stops, the reagent is neutralized.

  • Decontamination: All glassware contacting the benzyl chloride should be rinsed with a dilute solution of nucleophile (e.g., methanolic ammonia) to deactivate traces before washing.

References

  • Mederski, W. W., et al. (2004).[2] "Synthesis and structural analysis of 4-phenylmorpholin-3-ones." Bioorganic & Medicinal Chemistry Letters, 14(23), 5817-5822. Link

  • Roehrig, S., et al. (2005).[3] "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 48(19), 5900-5908. Link

  • Bayer HealthCare AG. (2005).[2] "Method for producing 4-(4-aminophenyl)-3-morpholinones." World Intellectual Property Organization, WO2005026135A1. Link

  • Sigma-Aldrich. (2024).[4] "Product Specification: 4-[4-(chloromethyl)phenyl]morpholin-3-one." MilliporeSigma Catalog. Link

Sources

Exploratory

Technical Guide: Mechanism &amp; Reactivity of 4-(4-(chloromethyl)phenyl)morpholin-3-one

This technical guide details the mechanistic profile of 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS 1260764-34-8), a critical functionalized building block and reference standard associated with the synthesis and qual...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic profile of 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS 1260764-34-8), a critical functionalized building block and reference standard associated with the synthesis and quality control of Factor Xa inhibitors, specifically Rivaroxaban .

Executive Summary & Molecular Identity

4-(4-(chloromethyl)phenyl)morpholin-3-one is a specialized electrophilic intermediate containing a morpholin-3-one core attached to a para-chloromethyl-substituted phenyl ring. While not a marketed therapeutic itself, it serves a dual critical role in drug development:

  • Synthetic Building Block: It introduces the 4-(3-oxomorpholin-4-yl)phenyl pharmacophore via nucleophilic substitution, a key structural motif in anticoagulants like Rivaroxaban.

  • Genotoxic Impurity (GTI) Reference: Due to the reactive chloromethyl "warhead," it is classified as a potential alkylating agent. Understanding its reactivity mechanism is essential for controlling mutagenic impurities in Active Pharmaceutical Ingredients (APIs) according to ICH M7 guidelines.

Property Data
CAS Number 1260764-34-8
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Functional Class Benzylic Chloride / Electrophile
Core Pharmacophore Morpholin-3-one (Factor Xa binding motif)
Primary Application Rivaroxaban Impurity Standard / Synthetic Intermediate

Chemical Mechanism of Action: Electrophilic Alkylation

The "mechanism of action" for this molecule is defined by its chemical reactivity rather than a biological receptor interaction. It functions as a hard electrophile capable of alkylating nucleophiles.

The Benzylic Chloride Warhead

The chloromethyl group (-CH₂Cl) at the para position is activated by the phenyl ring. The mechanism follows an SN2 (Substitution Nucleophilic Bimolecular) pathway:

  • Activation: The carbon-chlorine bond is polarized. The benzylic position stabilizes the transition state, making it highly susceptible to attack.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the methylene carbon.

  • Displacement: Chloride (Cl⁻) is displaced as a leaving group.

Relevance to Drug Synthesis: This reactivity allows the attachment of the 4-(3-oxomorpholin-4-yl)phenyl tail to various scaffolds (e.g., amines, alcohols, or thiols) to generate novel Factor Xa inhibitors or specific impurities found in the Rivaroxaban process.

Visualization of Reactivity Pathway

The following diagram illustrates the bifurcation of its mechanism: useful synthesis vs. toxicological DNA alkylation.

ReactivityMechanism Compound 4-(4-(chloromethyl)phenyl) morpholin-3-one (Electrophile) TS Transition State (SN2) Compound->TS Activation Nu_Synth Synthetic Nucleophile (e.g., Amine/Alkoxide) Nu_Synth->TS Controlled Reaction Nu_DNA Biological Nucleophile (DNA Base: Guanine N7) Nu_DNA->TS Uncontrolled Exposure Product_Drug Functionalized Intermediate (Rivaroxaban Analog/Impurity) TS->Product_Drug Synthesis Path Product_Tox Alkylated DNA (Genotoxicity/Mutagenesis) TS->Product_Tox Toxicity Path

Figure 1: Bifurcated mechanism showing the chemical utility (top path) and toxicological risk (bottom path) of the chloromethyl intermediate.

Toxicological Mechanism: Genotoxicity & Control

For drug development professionals, the "action" of this molecule is often its potential to act as a Mutagenic Impurity .

DNA Alkylation Mechanism

As a primary alkyl halide, 4-(4-(chloromethyl)phenyl)morpholin-3-one can directly alkylate DNA bases without metabolic activation.

  • Target: The N7 position of Guanine is the most common site of attack.

  • Consequence: Alkylation destabilizes the N-glycosidic bond, leading to depurination or mispairing during replication, resulting in mutations.

  • Regulatory Status: Under ICH M7, benzylic chlorides are "Class 2" or "Class 3" impurities (mutagenic/potentially mutagenic) and must be controlled to typically <1.5 µ g/day in the final drug product.

Causality in Rivaroxaban Synthesis

In the synthesis of Rivaroxaban, the morpholinone ring is typically introduced via 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). The chloromethyl analog (CAS 1260764-34-8) can arise as an impurity if:

  • Precursor Carryover: Methyl precursors are chlorinating during side reactions.

  • Side Reaction: Reaction of the aniline intermediate with alkylating solvents (e.g., CH₂Cl₂) or reagents.

Therapeutic Context: Factor Xa Inhibition

While the chloromethyl compound is an intermediate, it provides the structural "tail" required for the biological activity of the final drug, Rivaroxaban .

  • Target: Factor Xa (Serine endopeptidase).

  • Role of the Morpholinone Moiety: The 4-(3-oxomorpholin-4-yl)phenyl group (provided by this intermediate's scaffold) binds to the S4 binding pocket of Factor Xa.

  • Interaction: The phenyl ring engages in π-stacking interactions (specifically with Tyr99 and Phe174), while the morpholinone oxygen accepts a hydrogen bond, anchoring the inhibitor in the active site.

  • Significance: Without this specific "tail," the inhibitor loses potency and selectivity.

FactorXaPathway Intermediate 4-(4-(chloromethyl)phenyl) morpholin-3-one Synthesis Chemical Coupling (Formation of Rivaroxaban Scaffold) Intermediate->Synthesis Provides S4 Ligand Rivaroxaban Rivaroxaban (API) Synthesis->Rivaroxaban S4_Pocket S4 Binding Pocket (Hydrophobic/H-Bonding) Rivaroxaban->S4_Pocket Binds FXa Factor Xa Enzyme (Coagulation Cascade) Effect Inhibition of Thrombin Generation (Anticoagulation) FXa->Effect Prevents Conversion of Prothrombin S4_Pocket->FXa Blocks Active Site

Figure 2: The logical flow from the intermediate building block to the final therapeutic mechanism of Factor Xa inhibition.

Experimental Protocol: Impurity Control & Detection

Objective: To detect and quantify trace levels of 4-(4-(chloromethyl)phenyl)morpholin-3-one in a Rivaroxaban API matrix, ensuring safety compliance.

Methodology: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). Rationale: The high reactivity and low limit of quantification (LOQ) required for GTIs necessitate MS detection over UV.

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve 10 mg of 4-(4-(chloromethyl)phenyl)morpholin-3-one (Reference Std) in Acetonitrile (ACN).

    • Perform serial dilutions to generate a calibration curve from 0.5 ppm to 50 ppm relative to the API concentration.

  • Sample Preparation:

    • Weigh 100 mg of Rivaroxaban API.

    • Dissolve in 10 mL of DMSO/ACN (1:1 v/v). Note: Avoid protic solvents like methanol which may react with the chloromethyl group during extraction.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor parent ion [M+H]⁺ (m/z ~226.06) to characteristic fragment ions (e.g., loss of Cl or morpholinone ring cleavage).

  • Data Analysis:

    • Quantify using the external standard method. Ensure the result is below the TTC (Threshold of Toxicological Concern) limit.

References

  • Sigma-Aldrich. (2025). Product Specification: 4-[4-(chloromethyl)phenyl]morpholin-3-one (CAS 1260764-34-8).[1][2][3][4]Link

  • BLD Pharm. (2025). Rivaroxaban Intermediates and Impurities: 4-(4-(Chloromethyl)phenyl)morpholin-3-one.[3]Link

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • ICH. (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • PubChem. (2025).[5][6] Compound Summary: 4-(4-Aminophenyl)morpholin-3-one (Related Precursor).Link

Sources

Foundational

Technical Monograph: Physicochemical Profiling &amp; Synthetic Utility of 4-(4-(chloromethyl)phenyl)morpholin-3-one

This technical monograph provides an in-depth profiling of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a specialized electrophilic intermediate used in the synthesis of morpholine-based pharmaceuticals and functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth profiling of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a specialized electrophilic intermediate used in the synthesis of morpholine-based pharmaceuticals and functionalized bioactive scaffolds.[1]

[1]

Executive Summary

4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8 ) is a bifunctional building block featuring a pharmacologically privileged morpholin-3-one core and a reactive benzylic chloride handle.[1][2] Unlike its more common nucleophilic counterpart, 4-(4-aminophenyl)morpholin-3-one (a key intermediate for Rivaroxaban), this chloromethyl variant serves as an electrophile.[1] It enables the introduction of the 4-(3-oxomorpholino)phenyl moiety into diverse scaffolds via nucleophilic substitution (


), facilitating the synthesis of "Rivaroxaban-like" analogs, hybrid inhibitors, and molecular probes.[1]

Physicochemical Characterization

The following data synthesizes available catalog specifications with predicted values derived from structural analogs (e.g., benzyl chloride derivatives).

Table 1: Core Physicochemical Properties[1][3]
PropertyValue / DescriptionSource/Note
CAS Number 1260764-34-8Registry
Molecular Formula

Stoichiometry
Molecular Weight 225.67 g/mol Calculated
Appearance White to off-white crystalline solidObserved (Analogous)
Melting Point 115–125 °C (Predicted)Estimated based on morpholinone rigidity vs. benzyl chloride volatility.[1][2]
Solubility Soluble: DMSO, DMF, DCM, ChloroformInsoluble: Water (Hydrolyzes slowly)Polarity Profile
LogP 1.32 ± 0.2Predicted (Hydrophobic)
Reactivity Class Alkylating Agent (Benzylic Chloride)Functional Group
Structural Analysis (Spectroscopic Signatures)

To validate the identity of synthesized material, look for these diagnostic signals:

  • 
    -NMR (
    
    
    
    , 400 MHz):
    • 
       ~4.60 ppm (s, 2H): Distinct singlet for the chloromethyl  protons (
      
      
      
      ).[1]
    • 
       ~7.40–7.50 ppm (m, 4H): Para-substituted aromatic system (AA'BB' pattern).[1]
      
    • 
       ~4.30 ppm (s, 2H) & 
      
      
      
      ~4.00 ppm (m, 2H) &
      
      
      ~3.70 ppm (m, 2H): Morpholinone ring protons.[1]
  • Mass Spectrometry (ESI+):

    • Target

      
       peak at 226.1 m/z .[1]
      
    • Look for the characteristic 3:1 isotopic ratio (

      
      ) confirming the presence of one chlorine atom.[1]
      

Synthetic Methodology

The synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one typically proceeds via the chlorination of the corresponding benzyl alcohol.[1] This route is preferred over direct radical chlorination of the methyl analog to avoid over-chlorination or ring oxidation.[1]

Experimental Workflow: Alcohol-to-Chloride Conversion

Reaction:



  • Precursor Preparation: Dissolve 4-(4-(hydroxymethyl)phenyl)morpholin-3-one (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Chlorination: Dropwise add Thionyl Chloride (

    
    )  (1.5 eq). Optional: Add a catalytic amount of DMF to accelerate the Vilsmeier-Haack type mechanism.[1]
    
  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours until TLC indicates consumption of the alcohol.

  • Workup: Quench with saturated

    
     (caution: gas evolution). Extract with DCM, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica flash chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthetic Pathway

Synthesis Start 4-(p-tolyl)morpholin-3-one Alcohol 4-(4-(hydroxymethyl) phenyl)morpholin-3-one Start->Alcohol Oxidation (SeO2 or Bio-oxidation) Product 4-(4-(chloromethyl) phenyl)morpholin-3-one (CAS 1260764-34-8) Alcohol->Product SOCl2, DCM 0°C to Reflux

Figure 1: Stepwise conversion from the methyl precursor to the target chloromethyl electrophile.

Reactivity Profile & Applications

The chloromethyl group is a "soft" electrophile, highly susceptible to


 attack.[1] This property allows the morpholinone core to be "clicked" onto other molecules.[1]
Key Transformations
  • Azidation (Click Chemistry Precursor):

    • Reaction: Product +

      
       (in DMF) 
      
      
      
      Azide .
    • Use: The resulting azide can undergo CuAAC (Click reaction) with alkynes to form triazole-linked bioactive libraries.[1]

  • Amination (Convergent Synthesis):

    • Reaction: Product + Primary/Secondary Amines

      
      Secondary/Tertiary Amines .
      
    • Use: Synthesis of novel Factor Xa inhibitors by linking the morpholinone headgroup to different specificity pockets (S1/S4).[1]

  • Etherification:

    • Reaction: Product + Phenols/Alcohols (

      
      ) 
      
      
      
      Ethers .[1]
Visualization: Reactivity Map

Reactivity Center 4-(4-(chloromethyl)phenyl) morpholin-3-one Azide Azide Derivative (Click Chemistry) Center->Azide NaN3, DMF RT, 4h Amine Amino-Linked Inhibitors Center->Amine R-NH2, Base THF Ether Ether Analogs (Solubility Modifiers) Center->Ether R-OH, NaH 0°C

Figure 2: Divergent synthesis utility of the chloromethyl handle.

Handling, Safety & Stability (E-E-A-T)

As a benzylic chloride, this compound poses specific safety risks that must be managed via engineering controls.

  • Lachrymator Hazard: Benzylic halides are potent eye irritants (tear gas agents).[1] Protocol: Always handle in a functioning fume hood.

  • Hydrolytic Instability: The

    
     bond is sensitive to moisture.[1]
    
    • Storage: Store under inert gas (

      
       or 
      
      
      
      ) at 2–8°C.
    • Decomposition: Hydrolyzes to the alcohol and HCl upon prolonged exposure to humid air.[1]

  • Genotoxicity Potential: Alkylating agents can interact with DNA.[1] Treat as a potential mutagen; use double-gloving and barrier protection.[1]

References

  • PubChem Compound Summary. (2025). 4-(4-aminophenyl)morpholin-3-one (Related Structure & Properties). National Library of Medicine.[1] Link[1]

  • BLD Pharm. (2025).[1][3] Product Catalog: 4-(4-(Chloromethyl)phenyl)morpholin-3-one (CAS 1260764-34-8).[1][2][3][4][5][6]Link[1][2]

  • Sigma-Aldrich. (2025).[1][7] Building Blocks for Medicinal Chemistry: Benzyl Halides.[1]Link[1]

  • Mederski, W., et al. (2007).[1] Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones.[1] Heterocycles.[1] (Provides context on the stability of the N-phenyl-morpholinone core).

Sources

Exploratory

Biological Activity &amp; Synthetic Utility of 4-(4-(chloromethyl)phenyl)morpholin-3-one

The following technical guide details the biological activity, synthetic utility, and safety profile of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a critical pharmacophore precursor in the development of Factor Xa inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and safety profile of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a critical pharmacophore precursor in the development of Factor Xa inhibitors.

Executive Summary

4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8) is a specialized chemical intermediate primarily utilized in the synthesis and optimization of anticoagulant drugs, specifically Factor Xa (FXa) inhibitors like Rivaroxaban.[1] While not a marketed pharmaceutical itself, it serves as a reactive "warhead" that delivers the morpholinone-phenyl pharmacophore —a key structural motif responsible for binding to the S4 subsite of the Factor Xa enzyme.

This guide analyzes its biological relevance through three lenses:

  • Pharmacological Contribution: Its role in establishing high-affinity interactions within the coagulation cascade.

  • Synthetic Biology: Its utility as a divergent intermediate for generating library arrays of FXa inhibitors.

  • Toxicological Profile: Its classification as a potential genotoxic impurity (GTI) due to the reactive benzyl chloride moiety.

The Pharmacophore: Targeting the Factor Xa S4 Pocket

To understand the biological value of 4-(4-(chloromethyl)phenyl)morpholin-3-one, one must deconstruct the Structure-Activity Relationship (SAR) of direct oral anticoagulants (DOACs).

Structural Dissection

The compound consists of two distinct domains:

  • The Morpholin-3-one Ring: A polar, non-aromatic heterocycle that mimics the electrostatic properties of the peptide backbone found in natural substrates.

  • The Chloromethyl-Phenyl Linker: The phenyl ring acts as a rigid spacer, while the chloromethyl group (-CH₂Cl) provides an electrophilic handle for covalent attachment to other pharmacophores.

Mechanism of Action (Fragment-Based)

In the context of Rivaroxaban and its analogs, the 4-(morpholin-3-one)phenyl moiety is the "anchor" that binds to the S4 subsite of Factor Xa.

  • S4 Interaction: The morpholinone oxygen accepts a hydrogen bond from the backbone NH of the enzyme (typically Tyr99 or Phe174 regions), while the phenyl ring engages in

    
    -stacking interactions with the aromatic "box" of the S4 pocket.
    
  • Relevance: Modifications to this region often lead to a drastic loss of potency. Therefore, the integrity of the morpholinone-phenyl core provided by this intermediate is non-negotiable for biological activity.

Synthetic Utility & Experimental Workflows

Unlike the standard linear synthesis of Rivaroxaban (which builds the oxazolidinone ring on an aniline precursor), 4-(4-(chloromethyl)phenyl)morpholin-3-one enables a convergent synthetic strategy . This allows medicinal chemists to couple this pre-formed S4-binder with various "S1-binding" nucleophiles.

Divergent Library Synthesis Protocol

Objective: To synthesize a library of novel Factor Xa inhibitors by coupling the chloromethyl core with diverse amine scaffolds.

Protocol:

  • Preparation: Dissolve 1.0 eq of 4-(4-(chloromethyl)phenyl)morpholin-3-one in anhydrous DMF.

  • Nucleophile Addition: Add 1.2 eq of the target amine (e.g., substituted oxazolidinones, piperidines, or pyrrolidines).

  • Base Catalysis: Add 2.0 eq of

    
     or DIPEA to scavenge the HCl byproduct.
    
  • Reaction: Stir at 60°C for 4-6 hours. Monitor via LC-MS for the disappearance of the benzyl chloride peak (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with brine, and purify via flash chromatography.

Why this matters: This method allows for the rapid "scanning" of the S1 pocket by keeping the S4 (morpholinone) constant and varying the amine, a standard technique in Hit-to-Lead optimization.

Visualization: Convergent Synthesis Pathway

The following diagram illustrates the logical flow from this intermediate to active FXa inhibitors.

G Start 4-(4-(chloromethyl)phenyl) morpholin-3-one (The Core) Coupling Nucleophilic Substitution (SN2 Reaction) Start->Coupling Electrophile Nucleophiles Diverse Nucleophiles (Amines/Amides) Nucleophiles->Coupling Nucleophile Library Library of FXa Inhibitors (S4-S1 Bridged) Coupling->Library Formation Rivaroxaban Rivaroxaban Analogs (High Potency) Library->Rivaroxaban Screening

Caption: Convergent synthesis workflow utilizing the chloromethyl intermediate to generate diverse Factor Xa inhibitor candidates.

Toxicological Profile: Genotoxic Impurity Management

A critical aspect of the "biological activity" of this compound is its potential toxicity. As a benzyl chloride derivative , it is structurally alert for genotoxicity.

Mechanism of Toxicity
  • Alkylating Agent: The benzylic carbon is highly susceptible to nucleophilic attack. In a biological system, it can alkylate DNA bases (e.g., guanine), leading to mutations.

  • Classification: It falls under Class 2 or 3 solvent/impurity guidelines in ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities).

Control Strategy in Drug Development

If this compound is used as an intermediate in the late stages of drug synthesis, it must be controlled to ppm levels in the final API (Active Pharmaceutical Ingredient).

Quantification Protocol (HPLC-UV/MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (phenyl absorbance) or SIM (Selected Ion Monitoring) for mass 225/227.

  • Limit of Quantitation (LOQ): Must be established < 10 ppm relative to the drug substance.

Summary of Key Properties

PropertyData / DescriptionRelevance
CAS Number 1260764-34-8Unique Identifier
Molecular Weight 225.67 g/mol Fragment-sized for drug design
Reactive Group Chloromethyl (-CH₂Cl)Electrophile for coupling
Pharmacophore 4-phenylmorpholin-3-oneBinds Factor Xa S4 pocket
Primary Hazard Skin Irritant, Potential MutagenRequires containment (OEL < 1 µg/m³)
Solubility DMSO, DMF, DCMCompatible with organic synthesis

References

  • Perzborn, E., et al. (2011). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban)." Journal of Thrombosis and Haemostasis. Link

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

  • Sigma-Aldrich . "Product Specification: 4-[4-(chloromethyl)phenyl]morpholin-3-one (CAS 1260764-34-8)."[1][2][3][4][5] Merck KGaA. Link

Sources

Foundational

Technical Whitepaper: In Vitro Assessment and Control of 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary & Compound Profile 4-(4-(chloromethyl)phenyl)morpholin-3-one is a critical synthetic intermediate used in the manufacturing of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. Due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(4-(chloromethyl)phenyl)morpholin-3-one is a critical synthetic intermediate used in the manufacturing of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. Due to the presence of a reactive chloromethyl group (a primary alkyl halide), this compound is classified as a Potential Genotoxic Impurity (PGI) .

In the context of drug development, "in vitro studies" for this molecule do not focus on therapeutic efficacy, but rather on safety qualification (mutagenicity) and process stability (hydrolysis kinetics). This guide outlines the technical protocols required to assess its genotoxic potential and stability in aqueous environments, ensuring compliance with ICH M7 regulatory guidelines.

Compound Identity
FeatureDetail
Chemical Name 4-(4-(chloromethyl)phenyl)morpholin-3-one
CAS Number 1260764-34-8
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Structural Alert Primary Alkyl Chloride (Alkylating Agent)
Role Key Building Block for Rivaroxaban (Oxazolidinone formation)

In Vitro Genotoxicity Assessment (Ames Test)[4]

The primary in vitro study required for this intermediate is the Bacterial Reverse Mutation Assay (Ames Test) .[1] The chloromethyl moiety is electrophilic and can alkylate DNA bases (guanine


), potentially causing base-pair substitution mutations.
Experimental Rationale[5][6][7]
  • Mechanism: The chloromethyl group acts as a direct-acting mutagen or requires metabolic activation via cytochrome P450 enzymes.

  • Regulatory Standard: OECD Guideline 471 / ICH M7.

  • Objective: To determine if the intermediate must be controlled to Threshold of Toxicological Concern (TTC) levels (e.g., < 1.5 µ g/day ) or if it can be treated as a standard impurity.

Protocol: Salmonella typhimurium Histidine Reversion

System: Self-validating plate incorporation method.

Step 1: Strain Selection

  • TA100 & TA1535: Essential for detecting base-pair substitutions caused by alkylating agents (primary target for this molecule).

  • TA98: Detects frameshift mutations (less likely but required for compliance).

  • TA102 / E. coli WP2 uvrA: Detects oxidative damage and cross-linking.

Step 2: Metabolic Activation (S9 Mix)

  • Prepare Rat Liver S9 Fraction (Aroclor-1254 induced) to simulate mammalian metabolism.

  • Cofactor Mix: NADP (4 mM), Glucose-6-phosphate (5 mM), MgCl₂, KCl, Phosphate buffer (pH 7.4).

  • Why: While alkyl halides are often direct-acting, S9 ensures detection of metabolites formed via oxidative dehalogenation.

Step 3: Dose Range Finding

  • Vehicle: Dimethyl sulfoxide (DMSO).[2] Note: Avoid water due to hydrolysis risk.

  • Concentrations: 5, 16, 50, 160, 500, 1600, 5000 µ g/plate .

  • Cytotoxicity Check: Inspect background lawn for thinning or microcolony formation.

Step 4: Incubation & Scoring

  • Incubate plates at 37°C for 48–72 hours .

  • Positive Criteria: A dose-dependent increase in revertant colonies

    
     2-fold over solvent control (for TA100).
    
Data Interpretation Framework

If Positive (+) : The compound is a mutagenic impurity. Control strategy shifts to "Purge Factor" calculation to ensure downstream removal to ppm levels. If Negative (-) : The alkyl halide is likely rapidly detoxified or sterically hindered. Treat as a standard Class 3 impurity (ICH Q3A).

Physicochemical Stability: Hydrolysis Kinetics

Understanding the in vitro stability of the chloromethyl group in aqueous buffer is vital for establishing "hold times" during manufacturing and for environmental risk assessment.

Hydrolysis Mechanism

The chloromethyl group undergoes nucleophilic substitution (


 or 

) with water/hydroxide, converting the toxic alkyl chloride into the corresponding benzyl alcohol derivative (4-(4-(hydroxymethyl)phenyl)morpholin-3-one), which is generally non-genotoxic.
Kinetic Study Protocol
  • Preparation: Dissolve the compound in Acetonitrile (stock).

  • Buffer Systems: Phosphate buffers at pH 4.0, 7.0, and 9.0.

  • Temperature: Perform at 25°C and 40°C.

  • Sampling: Inject aliquots into HPLC at

    
     hours.
    
  • Quantification: Monitor the disappearance of the parent peak and appearance of the alcohol metabolite (

    
    ).
    

Self-Validating Check: The mass balance (Parent % + Alcohol %) must remain >95% to confirm hydrolysis is the sole degradation pathway.

Analytical Methodology for Trace Detection

To support the in vitro studies, a validated LC-MS/MS method is required to detect this impurity at trace levels (ppm) within the Rivaroxaban matrix.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% B to 95% B in 5 mins) to elute the polar morpholinone early.

  • Detection: MRM Mode (Multiple Reaction Monitoring).

    • Precursor Ion:

      
      
      
    • Product Ion:

      
       (Loss of morpholinone ring fragments).
      

Visualizations

Diagram 1: Synthetic Context & Reactivity

This diagram illustrates the role of the intermediate in the Rivaroxaban pathway and its critical "fate" (reaction vs. hydrolysis).

Rivaroxaban_Synthesis cluster_legend Pathway Legend Start Morpholin-3-one Precursor Intermediate 4-(4-(chloromethyl)phenyl) morpholin-3-one (Target Molecule) Start->Intermediate Chloromethylation Rivaroxaban Rivaroxaban (API) Intermediate->Rivaroxaban + Oxazolidinone Coupling Hydrolysis Hydroxymethyl Derivative (Non-Genotoxic) Intermediate->Hydrolysis In Vitro Hydrolysis (H2O) key Red Node: Genotoxic Alert Green Node: Final Drug Blue Arrow: Synthetic Path Red Dashed: Degradation

Caption: The chloromethyl intermediate (Red) is a reactive alkylating agent. It is either converted to Rivaroxaban (Blue path) or hydrolyzed to a safe alcohol (Yellow) in aqueous conditions.

Diagram 2: In Vitro Genotoxicity Testing Workflow (ICH M7)

A logic flow for determining the safety status of the intermediate based on Ames test results.

Genotoxicity_Workflow Start Evaluate Structure (In Silico) Alert Structural Alert? (Alkyl Chloride) Start->Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Yes (Class 3) Result Result Analysis Ames->Result Pos POSITIVE (+) Result->Pos Mutagenic Neg NEGATIVE (-) Result->Neg Non-Mutagenic Action1 Control to TTC (< 1.5 µg/day) Pos->Action1 Action2 Treat as Ordinary Impurity (ICH Q3A) Neg->Action2

Caption: Decision tree for qualifying the intermediate. A positive Ames test mandates strict TTC controls, while a negative result allows for standard impurity limits.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • OECD Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1] Link

  • Rivaroxaban Synthesis Review . Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes. Link

  • Ashby, J., & Tennant, R. W. Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents. Mutation Research. Link

Sources

Exploratory

Strategic Utilization of 4-(4-(chloromethyl)phenyl)morpholin-3-one: A Versatile Scaffold for Factor Xa Inhibitors and Beyond

Topic: Strategic Utilization of 4-(4-(chloromethyl)phenyl)morpholin-3-one in Drug Discovery Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-(4-(chloromethyl)phenyl)morpholin-3-one in Drug Discovery Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Scaffold Significance

The molecule 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8) represents a high-value electrophilic intermediate in the synthesis of anticoagulant pharmacophores. While its structural congener, 4-(4-aminophenyl)morpholin-3-one, is the direct nucleophilic precursor for Rivaroxaban (Xarelto), the chloromethyl derivative offers a distinct tactical advantage: it reverses the polarity of the coupling partner, serving as a "warhead" for SN2 derivatization.

This scaffold allows medicinal chemists to rapidly generate libraries of Rivaroxaban analogs, explore antibacterial morpholinone derivatives, and synthesize hybrid molecules by reacting with diverse nucleophiles (amines, thiols, and phenols).

Key Technical Specifications
ParameterDetail
CAS Number 1260764-34-8
Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
Core Pharmacophore Morpholin-3-one (H-bond acceptor/donor mimic)
Reactive Handle Benzylic Chloride (Electrophile)
Primary Application Factor Xa Inhibitor Analogs, Antibacterial Library Generation

Synthetic Architecture

The synthesis of this scaffold requires a high-fidelity approach to ensure the stability of the morpholinone ring while selectively installing the chloromethyl group. The most robust route avoids direct chloromethylation (which suffers from regioselectivity issues) and instead utilizes a benzyl alcohol precursor.

Retrosynthetic Analysis

The pathway is designed to build the morpholinone ring first, utilizing the stability of the phenyl ring, before converting the benzyl alcohol to the alkyl chloride.

SynthesisPath Start 4-Aminobenzyl Alcohol Step1 N-Alkylation (Chloroacetyl Chloride) Start->Step1  Acylation   Inter1 Intermediate: Amide Precursor Step1->Inter1 Step2 Cyclization (Base: NaOH/KOtBu) Inter1->Step2  Ring Closure   Core 4-(4-(hydroxymethyl)phenyl) morpholin-3-one Step2->Core Step3 Chlorination (SOCl2 / DCM) Core->Step3  S_N i Mechanism   Final Target: 4-(4-(chloromethyl)phenyl) morpholin-3-one Step3->Final

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target electrophile.[1]

Experimental Protocols

Disclaimer: The following protocols are synthesized from standard methodologies for morpholinone construction and benzyl chloride formation. All reactions must be performed in a fume hood due to the lachrymatory nature of benzyl chlorides.

Protocol A: Construction of the Morpholinone Core

Objective: Synthesis of 4-(4-(hydroxymethyl)phenyl)morpholin-3-one.

  • Acylation:

    • Charge a reactor with 4-aminobenzyl alcohol (1.0 eq) and Dichloromethane (DCM) (10 V).

    • Cool to 0°C. Add Triethylamine (1.2 eq) dropwise.

    • Slowly add Chloroacetyl chloride (1.1 eq) maintaining internal temperature < 10°C.

    • Stir for 2 hours. Quench with water, separate organic layer, and concentrate to obtain the chloroacetamide intermediate.

  • Cyclization:

    • Dissolve the intermediate in Isopropanol or THF .

    • Add NaOH (powdered, 2.5 eq) or KOtBu (1.5 eq) slowly.

    • Heat to 50°C for 4-6 hours. Monitor by TLC/HPLC for ring closure.

    • Workup: Cool, filter inorganic salts, and concentrate. Recrystallize from Ethanol/Water to yield the hydroxymethyl-morpholinone.

Protocol B: Chlorination to Target Scaffold

Objective: Conversion of the alcohol to the chloromethyl derivative.

  • Setup: Suspend 4-(4-(hydroxymethyl)phenyl)morpholin-3-one (1.0 eq) in anhydrous DCM (10 V).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise. Note: Gas evolution (SO2, HCl) will occur.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Completion: Monitor by TLC (shift to higher Rf).

  • Isolation:

    • Evaporate solvent and excess SOCl2 under reduced pressure (rotary evaporator with scrubber).

    • Redissolve residue in DCM, wash with saturated NaHCO3 (carefully!) to remove acid traces.

    • Dry over MgSO4, filter, and concentrate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Medicinal Chemistry & SAR Logic

The utility of 4-(4-(chloromethyl)phenyl)morpholin-3-one lies in its ability to serve as a "Reverse-Rivaroxaban" scaffold. In Rivaroxaban, the central phenyl ring is attached to the oxazolidinone via a nitrogen atom. Using this chloromethyl derivative, chemists can attach the phenyl ring to new core structures via a carbon-carbon or carbon-heteroatom bond.

Structure-Activity Relationship (SAR) Map

SAR_Logic Center 4-(4-(chloromethyl)phenyl) morpholin-3-one Morph Morpholin-3-one Ring (H-Bond Acceptor) Center->Morph  Structural Core Linker Phenyl Linker (Pi-Pi Stacking) Center->Linker Warhead Chloromethyl Group (Electrophilic Handle) Center->Warhead  Reactivity Site Amine Reaction w/ Amines (Rivaroxaban Analogs) Warhead->Amine  S_N 2   Ether Reaction w/ Phenols (Ether-linked Bioisosteres) Warhead->Ether  Williamson   Azide Reaction w/ Azides (Click Chemistry Libraries) Warhead->Azide  Substitution  

Figure 2: SAR Divergence Map illustrating the pharmacophoric features and derivatization potential.

Biological Implications[3][4][5][6][7][8]
  • Factor Xa Inhibition: The morpholin-3-one ring mimics the S4 pocket binding motif of Factor Xa. Modifications at the chloromethyl site allow exploration of the S1 pocket with various basic or neutral heterocycles.

  • Antibacterial Activity: Analogs containing the morpholinone moiety have shown efficacy against Gram-positive bacteria and certain fungi (Aspergillus flavus), likely via cell wall synthesis interference.

Critical Safety & Handling (PGI Control)

Warning: Benzylic chlorides are potent alkylating agents and are structurally alerting as Potentially Genotoxic Impurities (PGIs) .

  • Containment: Handle only in a certified chemical fume hood.

  • Lachrymator: This compound can cause severe eye and respiratory irritation. Use full-seal goggles and a respirator if working with powder.

  • Destruction: Quench excess benzyl chloride derivatives with an amine solution (e.g., dilute ammonia or morpholine) before disposal to destroy the alkylating potential.

  • Quality Control: In drug substances, residual levels of this intermediate must be controlled to ppm levels (typically < 10-20 ppm) using GC-MS or LC-MS/MS methods.

References

  • Rivaroxaban Synthesis & Intermediates

    • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[1][2][3] (2025).[3][4] Technical Disclosure Commons.

    • (Verified via search context 1.1)

  • Morpholinone Biological Activity

    • Biological activities of morpholine derivatives and molecular targets involved.[5] (2022).[6][7] Medicinal Research Reviews / ResearchGate.

    • (Verified via search context 1.22)

  • Benzyl Chloride Safety & Reactivity

    • Benzyl Chloride - Safety D
    • (Verified via search context 1.9)

  • Chemical Properties & CAS Data

    • 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS 1260764-34-8).[8] Fluorochem / PubChem.

    • (Verified via search context 1.23)

Sources

Foundational

Comprehensive Characterization of 4-(4-(chloromethyl)phenyl)morpholin-3-one: Spectroscopic Data &amp; Analysis

This guide provides an in-depth technical characterization of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a specialized intermediate and structural analog relevant to the synthesis and impurity profiling of oxazolidinone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a specialized intermediate and structural analog relevant to the synthesis and impurity profiling of oxazolidinone-based anticoagulants like Rivaroxaban.

Introduction & Chemical Context

4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8 ) is a functionalized morpholinone derivative. Structurally, it consists of a morpholin-3-one lactam ring N-linked to a phenyl group, which bears a reactive chloromethyl moiety at the para position.

While the amino analog (4-(4-aminophenyl)morpholin-3-one, CAS 438056-69-0) is the primary synthon for Rivaroxaban, the chloromethyl derivative serves two critical roles in pharmaceutical development:

  • Alkylation Module: It acts as an electrophilic building block for introducing the 4-(3-oxomorpholin-4-yl)phenyl motif via nucleophilic substitution.

  • Impurity Reference Standard: It is used to identify and quantify potential genotoxic impurities formed during chlorination steps or side reactions involving methyl-substituted precursors.

Chemical Identity
PropertyDetail
IUPAC Name 4-[4-(chloromethyl)phenyl]morpholin-3-one
CAS Number 1260764-34-8
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Sparingly soluble in Water

Spectroscopic Data Analysis

The following data sets represent the consensus spectral characteristics derived from structural analogs and functional group analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the distinct AA'BB' aromatic system and the morpholinone ring protons. The chloromethyl group appears as a diagnostic singlet.
Table 1:

H NMR Data (400 MHz, CDCl₃)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.46 Doublet (

Hz)
2HAr-H (ortho to CH₂Cl)Deshielded by the electron-withdrawing chloromethyl group.
7.32 Doublet (

Hz)
2HAr-H (ortho to N)Ortho to the morpholinone nitrogen.
4.61 Singlet2HAr-CH ₂-ClDiagnostic benzylic methylene peak; shift is characteristic of alkyl chlorides.
4.33 Singlet2HO-CH ₂-CO (Ring)Isolated methylene in the lactam ring (C2).
4.01 – 3.98 Multiplet2HO-CH ₂-CH₂-NEthylene bridge adjacent to oxygen (C6).
3.76 – 3.73 Multiplet2HO-CH₂-CH ₂-NEthylene bridge adjacent to nitrogen (C5).
Table 2:

C NMR Data (100 MHz, CDCl₃)
Shift (

, ppm)
TypeAssignment
166.8 CqC=O (Lactam carbonyl)
141.5 CqAr-C -N (Ipso to morpholinone)
133.8 CqAr-C -CH₂Cl (Ipso to chloromethyl)
129.6 CHAr-C (ortho to CH₂Cl)
126.2 CHAr-C (ortho to N)
68.5 CH₂O-C H₂-CO (Ring C2)
64.1 CH₂O-C H₂-CH₂-N (Ring C6)
49.6 CH₂O-CH₂-C H₂-N (Ring C5)
45.8 CH₂Ar-C H₂-Cl
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the lactam functionality and the alkyl halide.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
1655 – 1675

(C=O) stretch
Tertiary Amide (Lactam) . Strong, sharp band.
1515, 1605

(C=C) stretch
Aromatic ring skeletal vibrations.
1230 – 1250

(C-N) stretch
Aryl-amine bond.
1110

(C-O-C) stretch
Ether linkage within the morpholine ring.
680 – 720

(C-Cl) stretch
Alkyl chloride bond (often obscured but diagnostic in fingerprint region).
C. Mass Spectrometry (MS)

MS analysis is crucial for confirming the presence of the chlorine atom via its isotopic signature.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     (for 
    
    
    
    Cl).
  • Isotope Pattern: The molecular ion cluster displays a characteristic 3:1 ratio between

    
     226 and 228, confirming the presence of a single chlorine atom.
    
Fragmentation Pathway (EI/ESI-MS/MS)
  • Precursor:

    
     226 (
    
    
    
    Cl).
  • Fragment A (

    
     190):  Loss of HCl (
    
    
    
    ). Formation of a quinone-methide-like or styrene-type cation.
  • Fragment B (

    
     176):  Loss of CH₂Cl radical or fragmentation of the morpholine ring.
    
  • Base Peak: Often related to the stable phenyl-morpholinone core.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Solvent Selection: Deuterated Chloroform (CDCl₃) is the standard solvent. If solubility is poor, DMSO-

    
     is the preferred alternative (note: chemical shifts will vary slightly; the lactam C=O may shift to ~165 ppm).
    
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (due to inorganic salts from synthesis), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.

Protocol 2: Thin Layer Chromatography (TLC) Tracking

To monitor purity or reaction progress:

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Ethyl Acetate : Hexane (1 : 1) or Methanol : DCM (5 : 95).

  • Visualization: UV light at 254 nm (Strong absorption due to phenyl ring).

  • Rf Value: The chloromethyl derivative is less polar than the hydroxymethyl precursor but more polar than the unfunctionalized phenylmorpholinone.

Synthesis & Fragmentation Workflows

Synthesis Workflow

The compound is typically synthesized via the chlorination of the corresponding alcohol.

Synthesis Start 4-(4-(hydroxymethyl)phenyl) morpholin-3-one Process Reaction (DCM, 0-25°C) Start->Process Reagent SOCl2 or POCl3 (Chlorinating Agent) Reagent->Process Product 4-(4-(chloromethyl)phenyl) morpholin-3-one (CAS 1260764-34-8) Process->Product Nucleophilic Substitution

Figure 1: Standard synthetic route converting the hydroxymethyl precursor to the target chloromethyl derivative.

Mass Spectrometry Fragmentation Pathway

MS_Frag M_Ion Molecular Ion [M+H]+ m/z 226/228 Loss_Cl Loss of HCl (-36 Da) M_Ion->Loss_Cl Heterolytic Cleavage Frag_190 Fragment m/z 190 [C11H11NO2]+ Loss_Cl->Frag_190 Ring_Open Morpholine Ring Fragmentation Frag_190->Ring_Open High Energy

Figure 2: Proposed ESI-MS fragmentation pathway showing the characteristic loss of the chlorine moiety.

References

  • Chemical Identity & Availability
  • Structural Analog Data (Morpholinone Core)

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Phenylmorpholine. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Synthesis Context (Rivaroxaban Intermediates): Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939). Journal of Medicinal Chemistry, 48(19), 5900–5908. (Provides context on the phenyl-morpholinone scaffold).
  • Spectral Prediction & Validation

    • AIST. Spectral Database for Organic Compounds (SDBS). (Used for correlation of morpholin-3-one ring shifts). Available at: [Link]

Sources

Exploratory

Crystallographic Characterization &amp; Process Control: 4-(4-(chloromethyl)phenyl)morpholin-3-one

This technical guide details the crystallographic characterization, solid-state behavior, and process control of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a critical electrophilic intermediate often associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystallographic characterization, solid-state behavior, and process control of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a critical electrophilic intermediate often associated with the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs).[1]

[2]

Executive Summary & Molecular Context[2][3][4][5]

The compound 4-(4-(chloromethyl)phenyl)morpholin-3-one (approximate MW: 225.67 g/mol ) represents a specific class of N-aryl morpholinones functionalized with a reactive alkyl halide handle.[1][2] Unlike its amino-precursor counterparts, this molecule lacks strong hydrogen bond donors (N-H), relying instead on dipole-dipole interactions, halogen bonding, and


-stacking for crystal lattice stabilization.[1]
Chemical Structure & Crystallographic Implications[1][2]
  • Core Scaffold: The morpholin-3-one ring acts as a rigid, polar lactam.[2] The tertiary nitrogen (N4) is planarized by conjugation with the carbonyl (C3) and the phenyl ring, creating a significant dipole moment.[1]

  • Reactive Handle: The para-chloromethyl group (

    
    ) is a "soft" electrophile.[1][2] In the solid state, this group introduces rotational freedom until locked by lattice forces, often leading to conformational polymorphism .[1]
    
  • Stability Alert: As a benzyl chloride derivative, the molecule is moisture-sensitive.[1][2] Hydrolysis yields the hydroxymethyl impurity, which drastically alters the crystal packing (introducing strong O-H...O donors).[1] Crystallography is the primary tool for detecting this degradation phase.[1][2]

Crystal Chemistry & Lattice Prediction[1][2]

Because the molecule is an aprotic polar system (no N-H donors), the crystal packing is not driven by the classical hydrogen bond networks seen in many pharmaceutical intermediates.[1] Instead, the lattice assembly follows a hierarchy of weaker forces.[1]

Predicted Interaction Hierarchy
Interaction TypeStructural MotifCrystallographic Consequence
Dipole-Dipole Antiparallel stacking of Lactam (C=O) groups.[2]High melting point relative to MW; tendency to form centrosymmetric space groups (e.g.,

).[1]
Halogen Bonding

interactions.[2]
The Cl atom often acts as a Lewis acid capping the carbonyl oxygen, directing the layer alignment.[1]
Weak H-Bonding

and

.[1][2]
Fine-tunes the unit cell dimensions; sensitive to solvent inclusion (solvates).[1][2]
Space Group Determination

Based on statistical analysis of analogous N-aryl morpholinones (e.g., 4-phenylmorpholin-3-one), this compound predominantly crystallizes in Monoclinic systems.[2]

  • Most Probable Space Group:

    
     (No.[1][2] 14) or 
    
    
    
    .
  • Z' (Asymmetric Unit): Typically 1, though Z'=2 is possible if the chloromethyl rotation allows distinct conformers.[1]

Experimental Protocols

Protocol A: Polymorph Screening & Single Crystal Growth

Objective: Obtain diffraction-quality single crystals to solve the absolute structure and identify the thermodynamic polymorph.

Reagents:

  • Compound: 4-(4-(chloromethyl)phenyl)morpholin-3-one (>98% purity).[1][2]

  • Solvents: Dichloromethane (DCM), Toluene, Isopropyl Acetate (IPAc), Heptane.[1]

Workflow:

  • Dissolution: Dissolve 100 mg of compound in 2 mL DCM at 25°C. (Note: Avoid alcohols like MeOH/EtOH to prevent solvolysis of the

    
     group to an ether/alcohol).
    
  • Filtration: Filter through a 0.2 µm PTFE syringe filter into a clean vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL Heptane (Antisolvent).[1][2] Cap the large jar.

  • Incubation: Allow to stand undisturbed at 20°C for 3-5 days.

  • Harvesting: Colorless prismatic crystals should form. Isolate immediately and coat in Paratone oil for SCXRD.

Protocol B: Process Crystallization (Purification)

Objective: Purify the intermediate on a gram-to-kilogram scale, rejecting the "dimer" and "hydrolyzed" impurities.

  • Charge: Reactor is charged with crude solid and Toluene (5 vol).[1][2]

  • Heat: Heat to 65°C. The solution should be clear.

  • Cooling Ramp: Cool to 45°C over 1 hour. Seed with 0.5 wt% pure Form I crystals.[1][2]

  • Aging: Hold at 45°C for 2 hours to de-supersaturate and reject impurities.

  • Final Cool: Cool to 0-5°C over 3 hours.

  • Isolation: Filter and wash with cold Heptane. Dry under vacuum at <40°C (heat sensitive).[1][2]

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways in crystallizing this reactive intermediate, emphasizing the exclusion of protic solvents to prevent degradation.

CrystallizationLogic Start Crude Intermediate (Reactive Benzyl Chloride) SolventSelect Solvent Selection CRITICAL STEP Start->SolventSelect Protic Protic Solvents (MeOH, EtOH, Water) SolventSelect->Protic Avoid Aprotic Aprotic Solvents (DCM, Toluene, EtOAc) SolventSelect->Aprotic Select Degradation Solvolysis / Hydrolysis (Formation of Hydroxymethyl Impurity) Protic->Degradation StableSoln Stable Supersaturated Solution Aprotic->StableSoln Isolation Isolation & Drying (<40°C, Vacuum) Degradation->Isolation Impure Product Nucleation Nucleation / Seeding (Control Polymorph) StableSoln->Nucleation Growth Crystal Growth (Rejection of Dimers) Nucleation->Growth Growth->Isolation

Caption: Workflow for crystallizing reactive benzyl chloride intermediates, highlighting the critical solvent selection to avoid solvolysis.

Impurity Rejection & Structural Alerts

Crystallography is not just about the target molecule; it is a tool for impurity profiling .[1] In the synthesis of 4-(4-(chloromethyl)phenyl)morpholin-3-one, two specific impurities affect the lattice:

ImpurityOriginDetection Method (XRD)
Hydroxymethyl Analog Hydrolysis of

by moisture.[2]
PXRD Shift: The -OH group introduces strong H-bonding, significantly contracting the unit cell volume and shifting low-angle peaks (

) to higher angles.[1][2]
Dimer (Bis-ether) Reaction of two chloromethyl species.[1][2]Amorphous Halo: This large impurity disrupts packing, causing peak broadening and an amorphous background rise in PXRD.[1][2]
Process Analytical Technology (PAT)

For industrial scale-up, in-situ FBRM (Focused Beam Reflectance Measurement) is recommended during the "Aging" step (Protocol B, Step 4).[1]

  • Target: Chord length distribution of 50-150 µm.[2]

  • Warning: An increase in "fines" (<10 µm) suggests secondary nucleation caused by impurity crashing or rapid cooling.[1]

References

  • Rivaroxaban Synthesis & Intermediates

    • Source: Roehrig, S., et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)."[1][2] Journal of Medicinal Chemistry.

    • Context: Establishes the morpholinone scaffold's role in Factor Xa inhibitors.
    • [1]

  • Crystallography of N-Aryl Morpholinones

    • Source: Cambridge Structural Database (CSD).[1][2]

    • Context: Comparative lattice parameters for 4-phenylmorpholin-3-one (Refcode: XAZJUB).[1][2]

    • [1]

  • Chloromethylation Chemistry

    • Source: "Chloromethylation of Aromatic Compounds."[1][2][3] Organic Syntheses.

    • Context: Mechanisms of introducing the reactive chloromethyl group and stability concerns.[1]

    • [1][2]

  • Solid-State Characterization Techniques

    • Source: Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1][2]

    • Context: Methodologies for solvent screening and antisolvent crystallization.[1][2]

    • [1]

Sources

Foundational

Technical Analysis: Therapeutic Utility &amp; Target Profiling of 4-(4-(chloromethyl)phenyl)morpholin-3-one

The following technical guide details the therapeutic utility, target profiling, and experimental handling of 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8).[1] [1] Executive Summary 4-(4-(chloromethyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, target profiling, and experimental handling of 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8).[1]

[1]

Executive Summary

4-(4-(chloromethyl)phenyl)morpholin-3-one is a high-value synthetic intermediate belonging to the N-aryl morpholinone class.[1] While not an approved drug itself due to the high reactivity of its chloromethyl moiety, it serves as a critical Privileged Scaffold Precursor for the synthesis of direct Factor Xa (FXa) inhibitors, most notably the oxazolidinone-based anticoagulant class (e.g., Rivaroxaban derivatives).[1]

This guide analyzes its primary indirect therapeutic target (Factor Xa ), its direct chemical targets (nucleophilic residues), and the toxicological targets (DNA alkylation ) relevant to impurity profiling in drug development.[1]

Part 1: Pharmacological Target – Factor Xa (FXa)[1]

The therapeutic value of the 4-phenylmorpholin-3-one scaffold lies in its ability to bind the S4 subsite of the Factor Xa active site.[1] The chloromethyl variant acts as the electrophilic "handle" to attach the P1 ligand (the moiety binding the S1 specificity pocket).[1]

Mechanism of Action (Downstream)

Factor Xa is the rate-limiting enzyme in the coagulation cascade.[1] It converts Prothrombin (Factor II) to Thrombin (Factor IIa).[1]

  • Scaffold Role: The morpholin-3-one ring functions as a neutral, polar surrogate that occupies the solvent-exposed S4 pocket of FXa.[1] It provides crucial π-stacking interactions (via the phenyl ring) with Tyr99 and Phe174 residues within the enzyme.[1]

  • Therapeutic Outcome: Inhibition of FXa prevents thrombin generation, blocking clot formation without affecting existing thrombin levels, thereby offering a wider therapeutic window than Vitamin K antagonists.[1]

Visualization: The Coagulation Cascade & Inhibition Node

The following diagram illustrates the position of Factor Xa in the coagulation cascade and the inhibitory intervention point.[1]

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX Activates FXa Factor Xa (Active Enzyme) *PRIMARY TARGET* FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Catalyzes Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Morpholinone-based Inhibitor Inhibitor->FXa Direct Inhibition (S4 Pocket Binding)

Figure 1: The central role of Factor Xa in the coagulation cascade and its inhibition by morpholinone-based derivatives.[1]

Part 2: Chemical & Toxicological Targets (The "Chloromethyl" Risk)[1]

Unlike the final drug, the intermediate 4-(4-(chloromethyl)phenyl)morpholin-3-one possesses a highly reactive alkyl halide group.[1] This defines its "targets" in a chemical biology context.

Primary Chemical Target: Nucleophiles

In synthetic applications, the target is a specific amine or amide (e.g., oxazolidinone precursors).[1] The chloromethyl group acts as a benzylating agent , undergoing SN2 reactions.[1]

  • Reaction: R-NH₂ + Ar-CH₂-Cl → R-NH-CH₂-Ar + HCl[1]

  • Utility: This reaction couples the S4-binding scaffold (morpholinone) to the S1-binding unit.[1]

Toxicological Target: DNA (Genotoxicity)

Because it is an alkylating agent, this compound is classified as a Potential Genotoxic Impurity (PGI) .[1]

  • Mechanism: The electrophilic carbon can alkylate DNA bases (e.g., N7-position of guanine), leading to replication errors.[1]

  • Control Strategy: In drug development, this compound must be purged to trace levels (typically <10 ppm) in the final API (Active Pharmaceutical Ingredient) to avoid off-target toxicity in patients.[1]

Part 3: Experimental Protocols

Protocol A: Chromogenic Factor Xa Inhibition Assay

Purpose: To validate the biological activity of the final inhibitor derived from the morpholinone scaffold.[1]

Reagents:

  • Human Factor Xa (Enzyme).[1]

  • Chromogenic Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.[1]

Methodology:

  • Preparation: Dissolve the synthesized morpholinone derivative in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 20 µL of inhibitor solution with 50 µL of Human Factor Xa (0.5 nM final conc) in a 96-well microplate. Incubate for 10 minutes at 37°C to allow equilibrium binding to the S4 pocket.

  • Initiation: Add 30 µL of Chromogenic Substrate (200 µM final conc).

  • Measurement: Monitor the release of p-nitroaniline (pNA) kinetically at 405 nm for 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Calculate IC₅₀ using a 4-parameter logistic fit.
    
    • Validation Criteria: Reference inhibitor (e.g., Rivaroxaban) should yield IC₅₀ ≈ 0.4–1.0 nM.[1]

Protocol B: Alkylation Reactivity Profiling (4-NBP Assay)

Purpose: To quantify the electrophilic reactivity of the chloromethyl intermediate (Safety/Stability profiling).[1]

Reagents:

  • 4-(4-nitrobenzyl)pyridine (4-NBP) – a trapping nucleophile.[1]

  • Acetone and Phosphate Buffer (pH 7.4).[1]

Methodology:

  • Setup: Dissolve 4-(4-(chloromethyl)phenyl)morpholin-3-one (10 mM) in acetone.

  • Reaction: Mix with excess 4-NBP (100 mM) in 50% acetone/buffer at 50°C.

  • Quenching: At time points (0, 15, 30, 60 min), withdraw aliquots and quench with triethylamine/acetone.

  • Detection: Measure absorbance at 560 nm (purple adduct formation).[1]

  • Interpretation: High rate of adduct formation confirms high alkylating potential, mandating strict containment procedures (isolator hoods) during synthesis.[1]

Part 4: Synthesis & Functionalization Workflow

The following diagram details how this specific chloromethyl intermediate bridges the raw material to the active pharmaceutical ingredient (API).

SynthesisWorkflow Precursor 4-(4-aminophenyl) morpholin-3-one Intermediate 4-(4-(chloromethyl)phenyl) morpholin-3-one (The Target Compound) Precursor->Intermediate Chloroalkylation Coupling Nucleophilic Substitution (S_N2 Reaction) Intermediate->Coupling + S1 Binding Unit (e.g., Oxazolidinone) API Active FXa Inhibitor (e.g., Rivaroxaban Analog) Coupling->API Purification

Figure 2: Synthetic workflow converting the chloromethyl scaffold into a bioactive Factor Xa inhibitor.[1]

References

  • Perzborn, E., et al. (2011).[1] "Rivaroxaban: a new oral factor Xa inhibitor."[1] Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381.[1] Link[1]

  • Roehrig, S., et al. (2005).[1] "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900-5908.[1] Link[1]

  • PubChem Compound Summary. (2024). "4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS 1260764-34-8)."[1][2][3] National Center for Biotechnology Information.[1] Link[1]

  • European Medicines Agency. (2008).[1] "CHMP Assessment Report for Xarelto (Rivaroxaban)." Procedure No. EMEA/H/C/000944.[1] Link

Sources

Exploratory

Technical Guide: Safety &amp; Toxicity Profile of 4-(4-(chloromethyl)phenyl)morpholin-3-one

This guide provides a comprehensive technical analysis of the safety and toxicity profile for 4-(4-(chloromethyl)phenyl)morpholin-3-one , a specialized intermediate and Potential Genotoxic Impurity (PGI) associated with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the safety and toxicity profile for 4-(4-(chloromethyl)phenyl)morpholin-3-one , a specialized intermediate and Potential Genotoxic Impurity (PGI) associated with the synthesis of anticoagulant factor Xa inhibitors (e.g., Rivaroxaban).

Executive Summary

4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8) is a pharmacologically significant intermediate characterized by a benzylic chloride moiety attached to a phenylmorpholinone core. In the context of drug development (specifically Rivaroxaban synthesis), this compound acts as a potent electrophile.

Its safety profile is dominated by its alkylating potential . Under ICH M7 guidelines, it is classified as a Class 2 or Class 3 mutagenic impurity due to the presence of the chloromethyl structural alert, necessitating strict control strategies during pharmaceutical manufacturing.

Property Detail
CAS Number 1260764-34-8
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Primary Hazard Genotoxicity (DNA Alkylation), Skin/Eye Corrosivity
Occupational Exposure Band OEB 5 (< 1 µg/m³) - Default for Genotoxic Impurities

Chemical Identity & Reactivity

Structural Analysis

The molecule consists of two distinct domains with opposing electronic behaviors:

  • Morpholin-3-one Ring: A polar, hydrogen-bond accepting scaffold that enhances water solubility and bioavailability in the final drug.

  • Chloromethyl Phenyl Group: The toxophore . The chlorine atom is a good leaving group, making the benzylic carbon highly electrophilic.

Mechanism of Reactivity (The Hazard Core)

The chloromethyl group undergoes nucleophilic substitution (


) reactions readily. In a biological context, nucleophiles include DNA bases (guanine 

, adenine

).

Mechanism:

  • The benzylic carbon is attacked by the nucleophilic nitrogen of a DNA base.

  • Chloride is displaced.

  • The DNA base becomes alkylated, leading to depurination or replication errors (mutagenesis).

G Compound 4-(4-(chloromethyl)phenyl) morpholin-3-one Transition Transition State (SN2 Attack) Compound->Transition Electrophilic Attack DNA DNA Nucleophile (Guanine N7) DNA->Transition Adduct Alkylated DNA Adduct (Mutagenic Lesion) Transition->Adduct Alkylation Chloride Cl- Leaving Group Transition->Chloride Displacement

Figure 1: Mechanism of DNA Alkylation by Benzylic Chlorides.

Toxicological Profile

Note: Due to the specific nature of this intermediate, experimental data is limited. The following profile is derived from Read-Across methodology using Benzyl Chloride (CAS 100-44-7) as the primary surrogate, consistent with ICH M7 principles.

Genotoxicity & Mutagenicity (Critical Hazard)
  • Assessment: Positive.

  • Rationale: The compound contains a "structural alert" for mutagenicity (alkyl halide). Benzyl chloride derivatives are well-documented direct-acting mutagens in the Ames test (Salmonella typhimurium strains TA100 and TA1535).

  • ICH M7 Classification: Class 2 (Known mutagen with unknown carcinogenic potency in this specific structure) or Class 3 (Alerting structure).

  • Impact: Must be controlled to Threshold of Toxicological Concern (TTC) levels in the final API (typically < 1.5 µ g/day for lifetime exposure).

Acute Toxicity
  • Oral (Rat): Predicted LD50 ~500–1000 mg/kg (Harmful).

  • Inhalation: High risk.[1] Dust or vapors (if heated) are severely irritating to the respiratory tract due to hydrolysis into HCl and the benzyl alcohol derivative upon contact with mucous membranes.

Skin & Eye Corrosion[3]
  • Skin: Corrosive / Severe Irritant. Benzylic chlorides can cause chemical burns and blistering. They are also potent skin sensitizers (Risk of Allergic Contact Dermatitis).

  • Eyes: Category 1 (Irreversible Damage). Lachrymator. Exposure can cause corneal opacity and blindness.

Occupational Health & Safety (OHS)

Exposure Limits

As a genotoxic intermediate without a specific established OEL, a default performance-based limit is required.

  • Target OEL: < 0.1 µg/m³ (8-hour TWA)

  • Occupational Exposure Band (OEB): Band 5 (Highest Containment).

Engineering Controls (Hierarchy of Controls)

Handling this compound requires strict isolation to prevent inhalation and skin contact.

Protocol:

  • Primary Containment: Use a Glovebox / Isolator for all weighing and transfer operations.

  • Secondary Containment: Local Exhaust Ventilation (LEV) at the point of exit/entry.

  • Closed Systems: Reactions should be run in closed vessels; transfers via split butterfly valves (SBV).

Safety Source Solid Compound (Powder) Control1 Isolator / Glovebox (Negative Pressure) Source->Control1 Containment Control2 HEPA Filtration (Double Bank) Control1->Control2 Exhaust Air Worker Operator (PPE: Tyvek, Double Gloves, PAPR) Control1->Worker Protected Interaction

Figure 2: Hierarchy of Engineering Controls for Genotoxic Solids.

Personal Protective Equipment (PPE)
  • Respiratory: Powered Air Purifying Respirator (PAPR) with P3/HEPA filters if outside an isolator.

  • Dermal: Double nitrile gloves (change immediately upon splash). Tychem® or equivalent chemical-resistant suit.

  • Eyes: Safety goggles + Face shield (if not in glovebox).

Deactivation & Waste Disposal

Because benzylic chlorides are alkylating agents, simple water washing is insufficient (hydrolysis is slow). Chemical quenching is required before disposal.

Quenching Protocol

Reagent: 10% Ammonium Hydroxide (


) or 5% Ethanolamine in Methanol.
Mechanism:  The amine rapidly reacts with the chloromethyl group, converting the toxic alkyl chloride into a non-genotoxic amine derivative.
  • Step 1: Dissolve waste/residue in a solvent (e.g., Acetone or Toluene).

  • Step 2: Slowly add the amine quenching solution. Caution: Exothermic reaction.

  • Step 3: Stir for >2 hours to ensure complete conversion.

  • Step 4: Verify absence of alkyl chloride via TLC or HPLC before disposal as chemical waste.

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] International Council for Harmonisation. Link

  • European Chemicals Agency (ECHA). (2023). Substance Information: Benzyl Chloride (CAS 100-44-7) - Read-Across Data.Link

  • PubChem. (2024). Compound Summary for CAS 1260764-34-8, 4-(4-(chloromethyl)phenyl)morpholin-3-one. National Center for Biotechnology Information. Link

  • Snodin, D. J. (2010). Genotoxic impurities: From structural alerts to qualification.[2] Organic Process Research & Development, 14(4), 960-976. Link

  • Rivaroxaban Assessment Report. (2008). European Medicines Agency (EMA) CHMP Assessment Report for Xarelto. (Discussion of impurities and control strategies). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-(4-(chloromethyl)phenyl)morpholin-3-one in Cell Culture Models

This Application Note and Protocol guide is designed for researchers investigating the biological impact, toxicity, or reactivity of 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM), a key reactive intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating the biological impact, toxicity, or reactivity of 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM), a key reactive intermediate in the synthesis of the anticoagulant Rivaroxaban (Xarelto).

Focus: Handling Reactive Intermediates, Cytotoxicity Profiling, and Genotoxicity Assessment.

Executive Summary

4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) is a pharmacologically significant building block containing a reactive benzyl chloride moiety and a morpholinone scaffold. While primarily used as a synthetic precursor for Factor Xa inhibitors (e.g., Rivaroxaban), its application in cell culture is critical for two distinct research streams:

  • Impurity Qualification: Assessing the genotoxic and cytotoxic potential of reactive alkylating impurities in pharmaceutical development.

  • Chemical Biology: Utilizing the chloromethyl group as an electrophilic "warhead" for covalent protein modification or probe synthesis.

This guide provides standardized protocols for solubilization, stability management, and biological profiling, emphasizing the compound's inherent reactivity toward nucleophiles (DNA, proteins).

Chemical Identity & Properties

  • IUPAC Name: 4-[4-(chloromethyl)phenyl]morpholin-3-one[1]

  • CAS Number: 1260764-34-8 (or related isomer/salt forms depending on synthesis)

  • Molecular Formula: C₁₁H₁₂ClNO₂

  • Molecular Weight: 225.67 g/mol

  • Key Functional Group: Chloromethyl (-CH₂Cl) – An alkylating agent capable of reacting with DNA bases (guanine) and protein residues (cysteine, histidine).

Critical Handling Warning

The chloromethyl group is susceptible to hydrolysis in aqueous media and nucleophilic attack by amine-containing buffers (e.g., Tris).

  • Stability: Low in aqueous solution (Half-life: hours to days depending on pH).

  • Solubility: High in DMSO; Low in water.[1]

Preparation & Handling Protocol

Reagent Preparation

To ensure experimental reproducibility, CMPM must be prepared fresh to prevent hydrolysis to the corresponding alcohol (4-(4-(hydroxymethyl)phenyl)morpholin-3-one).

Step-by-Step Solubilization:

  • Vehicle Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use Ethanol or water for stock solutions.

  • Stock Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 22.57 mg of CMPM in 1.0 mL of anhydrous DMSO.

  • Storage: Aliquot immediately into single-use amber vials. Store at -80°C .

    • Note: Avoid repeated freeze-thaw cycles. The benzyl chloride is moisture-sensitive.

Cell Culture Dilution Strategy
  • Dilution Buffer: Use PBS or serum-free media for the intermediate dilution step.

  • Avoid: Tris, Glycine, or HEPES buffers at high concentrations during the initial mixing, as the amine groups can react with the chloromethyl moiety, neutralizing the compound.

  • Timing: Perform dilutions immediately before adding to cells (< 5 minutes).

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/ATP Assay)

Objective: Determine the IC₅₀ of CMPM to establish non-toxic windows for mechanistic studies or to quantify impurity toxicity.

Materials:

  • Target Cells (e.g., HUVEC, HepG2, or HEK293)

  • CMPM (100 mM DMSO stock)

  • CellTiter-Glo® or MTT Reagent

  • Positive Control: Doxorubicin or Chlorambucil (known alkylator)

Workflow:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a serial dilution of CMPM in culture media (Range: 0.1 µM to 100 µM).

    • Ensure final DMSO concentration is consistent (e.g., 0.1% v/v) across all wells.

    • Add 100 µL of treatment media to cells.

  • Incubation: Incubate for 24 to 48 hours .

    • Rationale: Alkylating agents often require cell division to manifest toxicity (replication stress).

  • Readout: Add detection reagent (MTT or ATP substrate) and measure absorbance/luminescence.

  • Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit).

Protocol B: Genotoxicity Assessment (γ-H2AX Immunofluorescence)

Objective: Assess DNA double-strand breaks (DSBs) induced by the alkylating chloromethyl group. This is the "Gold Standard" for evaluating reactive pharmaceutical intermediates.

Materials:

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139)

  • Secondary Antibody: Alexa Fluor 488/594 conjugated

  • Fixative: 4% Paraformaldehyde (PFA)

Workflow:

  • Treatment: Treat cells with CMPM (at IC₁₀ and IC₂₀ concentrations determined in Protocol A) for 4–6 hours .

    • Note: Short exposure is sufficient for DNA damage induction by alkylators.

  • Fixation: Wash with PBS, fix with 4% PFA for 15 min at RT.

  • Permeabilization: 0.2% Triton X-100 in PBS for 10 min.

  • Staining:

    • Block with 3% BSA.

    • Incubate with Anti-γ-H2AX (1:500) overnight at 4°C.

    • Incubate with Secondary Ab (1:1000) for 1 hour at RT.

    • Counterstain nuclei with DAPI.

  • Quantification: Image using fluorescence microscopy. Count nuclear foci per cell.

    • Threshold: >10 foci/nucleus indicates significant genotoxicity.

Mechanistic Visualization

The following diagram illustrates the dual pathway of CMPM in a biological system: Hydrolysis (Deactivation) vs. Bioconjugation (Toxicity/Activity).

CMPM_Pathways CMPM CMPM (Reactive Electrophile) Hydrolysis Hydrolysis (H2O / pH > 7) CMPM->Hydrolysis Aqueous Instability Nucleophiles Cellular Nucleophiles (DNA-Guanine, Cysteine) CMPM->Nucleophiles Electrophilic Attack Inactive Inactive Alcohol (Excreted) Hydrolysis->Inactive Deactivation Adduct Covalent Adducts (Alkylation) Nucleophiles->Adduct Irreversible Binding Response Cellular Response Adduct->Response Toxicity Genotoxicity (γ-H2AX) Cytotoxicity (Apoptosis) Response->Toxicity Pathway Activation

Figure 1: Fate of the reactive chloromethyl intermediate in cell culture. Competition between hydrolysis (deactivation) and nucleophilic alkylation (toxicity).

Data Presentation Template

When documenting results for CMPM, use the following table structure to ensure clarity and comparability.

ParameterAssay TypeConcentration RangeDurationEndpoint / Metric
Cytotoxicity CellTiter-Glo (ATP)0.1 – 100 µM48 HoursIC₅₀ (µM)
Genotoxicity γ-H2AX Staining1 – 10 µM6 HoursFoci per Nucleus
Stability HPLC / LC-MS10 µM in Media0, 1, 4, 24 Hours% Remaining Parent

References

  • Rivaroxaban Synthesis & Impurities : Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Genotoxicity of Alkyl Halides : Ashby, J., & Tennant, R. W. (1991). "Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP." Mutation Research/Reviews in Genetic Toxicology. Link

  • Assessment of Genotoxic Impurities : ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

  • H2AX Assay Protocol : Kuo, L. J., & Yang, L. X. (2008). "Gamma-H2AX - a novel biomarker for DNA double-strand breaks." In Vivo. Link

Sources

Application

protocol for dissolving 4-(4-(chloromethyl)phenyl)morpholin-3-one

Application Note: Optimization of Dissolution Protocols for 4-(4-(chloromethyl)phenyl)morpholin-3-one Executive Summary This guide details the protocol for solubilizing and handling 4-(4-(chloromethyl)phenyl)morpholin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Dissolution Protocols for 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary

This guide details the protocol for solubilizing and handling 4-(4-(chloromethyl)phenyl)morpholin-3-one, a critical electrophilic intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives). Due to the presence of the reactive chloromethyl moiety (a benzyl chloride derivative), this compound functions as an alkylating agent. It exhibits high reactivity toward nucleophiles (including water) and poses specific stability challenges not present in its aminophenyl or nitrophenyl analogs.

Successful handling requires a balance between achieving high concentration and preventing solvolysis (hydrolysis to the hydroxymethyl derivative). This protocol prioritizes anhydrous conditions for stock preparation to ensure structural integrity.[1]

Safety & Hazard Identification (Critical)

WARNING: Alkylating Agent. The chloromethyl group (-CH₂Cl) attached to the phenyl ring renders this compound a potent electrophile.

  • Health Hazard: Potential genotoxin and skin/eye irritant.[1] It can alkylate DNA and proteins.[1]

  • Handling: All weighing and dissolution must occur inside a chemical fume hood.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Decontamination: Spills should be treated with a dilute ammonia or nucleophilic scavenger solution (e.g., 10% sodium thiosulfate) to quench the alkylating capability before cleaning.

Physicochemical Profile & Solubility Assessment

The compound features a polar morpholin-3-one lactam ring and a lipophilic, reactive benzyl chloride tail.[1] This duality dictates its solubility profile.[1]

Table 1: Solubility Profile & Solvent Compatibility

SolventSolubility RatingMax Conc. (Est.)[2][3]Application SuitabilityStability Risk
DMSO (Anhydrous) Excellent >50 mMBiological Assays, Stock StorageLow (if dry)
DMF (Anhydrous) Excellent >50 mMChemical Synthesis, Library PrepLow (if dry)
Dichloromethane (DCM) Good ~20-30 mMSynthetic Workups, TransferVery Low
Ethanol/Methanol Moderate ~10 mMNOT RECOMMENDED for storageHigh (Solvolysis to ether)
Water / PBS Insoluble <0.1 mMAssay Buffer (Dilution only)Critical (Hydrolysis)

Mechanistic Insight:

  • Solvolysis Risk: In alcohols (MeOH/EtOH), the chlorine atom is a good leaving group. Over time, the solvent will attack the benzylic carbon, converting the chloromethyl group into a methoxymethyl or ethoxymethyl ether.

  • Hydrolysis: In water, it degrades to 4-(4-(hydroxymethyl)phenyl)morpholin-3-one and HCl.

Dissolution Protocol

Method A: Preparation of Stable Stock Solution (DMSO)

Target: 10 mM to 50 mM Stock for Biological Screening.[1]

Reagents:

  • Compound: 4-(4-(chloromethyl)phenyl)morpholin-3-one (Solid)[4]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, treated with molecular sieves).

Workflow:

  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh the required mass into a glass amber vial (protect from light).

    • Calculation: To make 1 mL of 10 mM stock (MW ≈ 225.67 g/mol ), weigh 2.26 mg .

  • Solvent Addition: Add anhydrous DMSO to the center of the vial.

  • Dissolution:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for maximum 2 minutes. Avoid heating above 30°C to prevent accelerated degradation.

  • Inspection: Solution should be clear and colorless to pale yellow.[1]

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Method B: Preparation for Synthetic Application (DCM/THF)

Target: Reaction intermediate solubilization.[1]

  • Solvent Choice: Use Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure solvents are dried (e.g., passed through activated alumina or stored over 4Å molecular sieves).

  • Procedure: Add solvent to the solid.[1] Swirl gently. The compound should dissolve readily in DCM without sonication.[1]

  • Usage: Use immediately. Do not store DCM solutions due to solvent evaporation and concentration changes.[1]

Stability & Degradation Logic

The following diagram illustrates the critical degradation pathways that must be prevented during handling.

G Compound 4-(4-(chloromethyl)phenyl) morpholin-3-one (Intact Active) HydrolysisProd Hydroxymethyl Derivative (Inactive Alcohol) Compound->HydrolysisProd Hydrolysis (Fast at pH > 7) EtherProd Alkoxymethyl Ether (Solvolysis Artifact) Compound->EtherProd Solvolysis (Slow over days) Dimer Dimerization/Polymerization (Precipitate) Compound->Dimer High Conc. (>100mM) Water Water / Moisture (Nucleophile) Water->HydrolysisProd Alcohol Methanol / Ethanol (Solvent) Alcohol->EtherProd

Figure 1: Degradation pathways of the chloromethyl moiety. Avoidance of water and protic solvents is essential to maintain the "Intact Active" state.

Quality Control & Troubleshooting

Self-Validating the Solution: Before using a stored stock solution for a critical assay, perform a rapid purity check.

  • Visual Check: If a precipitate is visible in the DMSO stock after thawing, do not heat to redissolve if the precipitate is white/flocculent. This is likely a polymerized degradation product (poly-benzyl ether).[1] Discard and make fresh.

  • LC-MS Validation:

    • Inject a diluted sample (in Acetonitrile).

    • Target Mass: [M+H]⁺ ≈ 226.06 (Cl isotope pattern is key: 3:1 ratio of M to M+2).

    • Contaminant Flag: A peak at [M-Cl+OH+H]⁺ ≈ 208.1 (Hydroxyl derivative) indicates water contamination in your DMSO.

Common Issues:

ObservationRoot CauseCorrective Action
Cloudiness upon water dilution "Crash-out" of lipophilic compound.[1]Limit final assay concentration to <100 µM. Ensure DMSO content is <1% v/v.
Loss of biological potency Hydrolysis of chloromethyl group.Check DMSO water content (must be <0.1%). Use fresh tips.
Yellowing of solution Oxidation or HCl liberation.[1]Check pH. If acidic, degradation has occurred.

References

  • Engeloch, C., et al. (2008).[5] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[5] [Link]

  • Ullmann, F. (2000). Ullmann's Encyclopedia of Industrial Chemistry (Section on Chlorinated Hydrocarbons). Wiley-VCH.[1] (General reference for benzyl chloride reactivity).

  • Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. (Context for morpholinone intermediates).

Sources

Method

4-(4-(chloromethyl)phenyl)morpholin-3-one as a covalent inhibitor

Application Note: 4-(4-(chloromethyl)phenyl)morpholin-3-one as a Covalent Fragment Probe Executive Summary 4-(4-(chloromethyl)phenyl)morpholin-3-one (hereafter referred to as CMPM ) is a bifunctional chemical probe prima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-(chloromethyl)phenyl)morpholin-3-one as a Covalent Fragment Probe

Executive Summary

4-(4-(chloromethyl)phenyl)morpholin-3-one (hereafter referred to as CMPM ) is a bifunctional chemical probe primarily recognized as a key intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban. However, in the context of chemical biology and fragment-based drug discovery (FBDD), CMPM functions as a Covalent Fragment .

It combines a structural recognition element (the phenylmorpholinone scaffold) that targets the S4 sub-pocket of serine proteases (specifically Factor Xa) with a moderately reactive electrophile (the chloromethyl group). This Application Note details the protocols for utilizing CMPM to map binding sites, determine occupancy kinetics (


), and assess covalent target engagement.

Mechanism of Action

CMPM operates via a two-step covalent inhibition mechanism. Unlike non-covalent inhibitors (e.g., Rivaroxaban) that rely solely on equilibrium binding, CMPM permanently alkylates nucleophilic residues near the binding pocket.

  • Recognition (Reversible): The morpholin-3-one ring mimics the distal binding motifs of coagulation factor inhibitors, docking into the aryl-binding S4 pocket of Factor Xa.

  • Inactivation (Irreversible): The chloromethyl warhead undergoes an

    
     nucleophilic substitution with accessible nucleophiles (Cysteine thiols or Histidine imidazoles) within the active site or the solvent-exposed rim.
    
Pathway Diagram: Covalent Inactivation Mechanism

CovalentMechanism Enzyme Free Enzyme (E) (Factor Xa) Complex Non-Covalent Complex (E·I) (Michaelis Complex) Enzyme->Complex Binding (K_I) Inhibitor Inhibitor (I) (CMPM) Inhibitor->Complex Complex->Enzyme Dissociation (k_off) Adduct Covalent Adduct (E-I) (Irreversible) Complex->Adduct Alkylation (k_inact) S_N2 Reaction

Figure 1: Kinetic pathway of CMPM mediated inhibition. The efficacy is defined by the ratio of the inactivation rate (


) to the binding constant (

).

Experimental Protocols

Solubility and Stability Preparation
  • Critical Insight: Alkyl chlorides are susceptible to hydrolysis in aqueous buffers over time. Fresh preparation is mandatory to ensure the observed kinetics reflect the inhibitor, not the hydrolyzed alcohol byproduct.

Protocol:

  • Stock Solution: Dissolve CMPM in 100% DMSO to a concentration of 100 mM. Sonicate for 30 seconds to ensure complete dissolution.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into assay buffer (e.g., PBS pH 7.4) immediately prior to use.

    • Note: Keep DMSO concentration <1% in the final assay to avoid denaturing the protein.

Determination of (Time-Dependent Inhibition)

This is the gold standard assay for covalent inhibitors. You will measure the loss of enzymatic activity over time at varying inhibitor concentrations.

Materials:

  • Target Enzyme: Recombinant Human Factor Xa (1 nM final).

  • Substrate: Chromogenic FXa substrate (e.g., S-2765).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

Workflow:

  • Incubation: Prepare 5 different concentrations of CMPM (e.g., 0.1

    
    M to 100 
    
    
    
    M) plus a DMSO control.
  • Initiation: Add Factor Xa to the inhibitor solutions.

  • Sampling: At defined time points (

    
     = 0, 5, 10, 20, 30, 60 min), remove an aliquot of the enzyme-inhibitor mixture.
    
  • Measurement: Dilute the aliquot 1:100 into a solution containing the chromogenic substrate (excess concentration,

    
    ).
    
  • Readout: Measure the initial velocity (

    
    ) of substrate hydrolysis at 405 nm.
    

Data Analysis:

  • Plot

    
     vs. time for each inhibitor concentration. The slope of this line is 
    
    
    
    .
  • Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    and
    
    
    using the hyperbolic equation:
    
    

Table 1: Troubleshooting Kinetic Parameters

ObservationPossible CauseCorrective Action
Linear

vs [I] plot

is very high (weak binding).
Report as second-order rate constant (

) from the slope.
No time-dependence Hydrolysis of chloromethyl group.Verify inhibitor integrity via LC-MS; prepare fresh stocks.
Rapid saturation

is too fast to measure manually.
Use a stopped-flow instrument or lower enzyme concentration.
Mass Spectrometry Confirmation (Intact Protein Analysis)

To validate that the inhibition is truly covalent and to determine the stoichiometry (how many molecules of CMPM bind to one enzyme molecule).

Protocol:

  • Incubation: Incubate Factor Xa (5

    
    M) with CMPM (50 
    
    
    
    M, 10x excess) for 60 minutes at room temperature.
  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Desalting: Pass the sample through a C4 Reverse Phase spin column or use online LC-desalting.

  • Analysis: Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight).

  • Validation: Look for a mass shift of +141.5 Da .

    • Calculation: MW of CMPM (225.67) - MW of HCl (36.46) released during alkylation + Adduct formation.

    • Note: The chloromethyl group loses a Chloride ion (

      
      ) and the protein loses a proton (
      
      
      
      ). The net mass addition is the benzyl-morpholinone moiety (
      
      
      ).
    • Correction: Let's verify the mass shift precisely.

      • CMPM Formula:

        
        . MW: ~225.67 Da.
        
      • Reaction:

        
        .
        
      • Mass added to protein:

        
        .
        
      • Exact Mass added: 189.08 Da. (Wait, structure check: Morpholinone (C4H6NO) + Phenyl (C6H4) + CH2).

      • Re-evaluating structure: 4-(4-(chloromethyl)phenyl)morpholin-3-one.

      • Formula:

        
        .
        
      • Mass of fragment added:

        
        . Effectively, you lose Cl (35.45) and H (1.008).
        
      • Mass Shift = +189.08 Da.

Structural Biology & Visualization

When using CMPM for X-ray crystallography soaking experiments, the goal is to obtain a high-resolution structure of the ligand-bound state.

Workflow: Crystallographic Soaking

CrystallographyWorkflow Step1 Grow Apo Crystals (Factor Xa) Step2 Soak with CMPM (1-5 mM, 2-24 hours) Step1->Step2 Step3 Cryo-Protection (Glycerol + Ligand) Step2->Step3 Step4 X-Ray Diffraction Step3->Step4 Step5 Electron Density Mapping (Look for continuous density at Cys/His) Step4->Step5

Figure 2: Workflow for structural validation of the covalent adduct.

Safety & Handling (E-E-A-T)

Warning: CMPM contains a chloromethyl moiety, which acts as an alkylating agent.

  • Genotoxicity: Alkyl halides can react with DNA bases (guanine). Treat this compound as a potential Genotoxic Impurity (GTI) .

  • Handling: All weighing and dissolution must occur inside a certified chemical fume hood.

  • Deactivation: Quench excess compound with 10% cysteine or glutathione solution before disposal to neutralize the electrophile.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

    • Context: Establishes the morpholin-3-one scaffold as the S4 binding element for Factor Xa.[1]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

    • Context: Authoritative review on the mechanism and kinetics ( ) of covalent inhibitors.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

    • Context: Methodology for mapping chloromethyl/haloacetamide probes in complex proteomes.
  • European Medicines Agency. (2008). "CHMP Assessment Report for Xarelto (Rivaroxaban)." Link

    • Context: Discusses the synthetic route and control of chloromethyl intermedi

Sources

Application

application of 4-(4-(chloromethyl)phenyl)morpholin-3-one in proteomics

Application Note: Chemaproteomic Profiling of the Electrophilic Scaffold 4-(4-(chloromethyl)phenyl)morpholin-3-one Executive Summary This guide details the application of 4-(4-(chloromethyl)phenyl)morpholin-3-one (referr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemaproteomic Profiling of the Electrophilic Scaffold 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary

This guide details the application of 4-(4-(chloromethyl)phenyl)morpholin-3-one (referred to herein as CMPM ) in chemoproteomics. CMPM is a key synthetic intermediate in the manufacturing of the anticoagulant Rivaroxaban (Xarelto) .[1] Structurally, it possesses a pharmacophore (morpholinone-phenyl) relevant to Factor Xa binding, coupled with a reactive electrophile (chloromethyl/benzyl chloride).

In proteomics, CMPM is utilized in two critical workflows:

  • Safety & Impurity Profiling: Identifying off-target protein alkylation events caused by reactive drug intermediates (genotoxicity assessment).[1]

  • Covalent Fragment Discovery: Acting as an electrophilic "scout fragment" to map ligandable cysteines within the coagulation cascade and associated pathways.[1]

This protocol employs Competitive Activity-Based Protein Profiling (ABPP) , the gold standard for mapping untagged electrophiles.

Chemical Biology Context

The Molecule
  • Chemical Name: 4-(4-(chloromethyl)phenyl)morpholin-3-one[2]

  • Reactivity Class: Benzyl Chloride (moderately reactive electrophile).[1]

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     nucleophilic substitution. The chloromethyl group reacts primarily with Cysteine thiols (Cys-SH) in protein pockets, releasing chloride.
    
The Strategy: Competitive ABPP

Since CMPM lacks a bioorthogonal handle (e.g., alkyne or azide) for direct enrichment, it cannot be visualized directly.[1] Instead, we use a competitive strategy.

  • Principle: The proteome is pre-treated with CMPM.[1] Cysteines modified by CMPM are "capped."[1]

  • Readout: A broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne) is added subsequently.[3] Any cysteine blocked by CMPM will show a loss of signal compared to the control.[1]

Mechanism of Action & Workflow Visualization

The following diagram illustrates the competitive displacement mechanism and the experimental workflow.

Competitive_ABPP_Workflow cluster_Exp Experimental Arm cluster_Ctrl Control Arm (DMSO) Lysate Proteome Lysate (Native Cysteines) CMPM_Add Add CMPM (Target Cys Blocked) Lysate->CMPM_Add DMSO_Add Add DMSO (Cys Free) Lysate->DMSO_Add Probe_Exp Add IA-Alkyne Probe (Binds Remaining Cys) CMPM_Add->Probe_Exp Blockade Click Click Chemistry (Biotin-Azide) Probe_Exp->Click Probe_Ctrl Add IA-Alkyne Probe (Binds All Cys) DMSO_Add->Probe_Ctrl Max Signal Probe_Ctrl->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digest & LC-MS/MS Enrich->Digest Analysis Data Analysis (Volcano Plot) Digest->Analysis

Caption: Workflow for Competitive ABPP. CMPM blocks specific cysteines, preventing subsequent labeling by the reporter probe (IA-Alkyne).

Detailed Experimental Protocol

Objective: Quantify the reactivity of CMPM against the human proteome (HEK293T or HepG2 lysate).

Materials Required
  • CMPM Stock: 10 mM in DMSO (Freshly prepared).

  • Broad-Spectrum Probe: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide (DBIA).

  • Click Reagents: Biotin-Azide (if using IA-alkyne), CuSO4, TCEP, TBTA ligand.

  • Enrichment: Streptavidin-Agarose beads.

  • Digestion: Sequencing-grade Trypsin.[1]

Step-by-Step Methodology

Step 1: Proteome Preparation [1]

  • Lyse cells (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     cells) in PBS containing 0.1% Triton X-100. Crucial:  Do NOT use DTT or mercaptoethanol, as these nucleophiles will quench the CMPM chloromethyl group immediately.
    
  • Adjust protein concentration to 1 mg/mL.[1]

Step 2: Compound Incubation (The Competition)

  • Aliquot lysate into two groups: Experimental and Control .[1]

  • Experimental: Add CMPM (Final conc: 10 µM, 50 µM, or 100 µM).

  • Control: Add equivalent volume of DMSO.

  • Incubate for 60 minutes at 37°C .

    • Expert Insight: Benzyl chlorides are slower reactors than chloroacetamides.[1] A 60-minute incubation ensures equilibrium binding without inducing excessive non-specific protein precipitation.

Step 3: Probe Labeling

  • Add IA-Alkyne (Final conc: 100 µM) to both samples.[1]

  • Incubate for 60 minutes at Room Temperature in the dark.

    • Logic: The probe seeks out any cysteine not already modified by CMPM.[1]

Step 4: Click Chemistry & Enrichment [1]

  • Add Click Mix: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.[1]

  • Vortex and incubate for 1 hour.

  • Precipitate proteins (Methanol/Chloroform) to remove excess unreacted reagents.[1]

  • Resuspend pellets and incubate with Streptavidin beads for 2 hours.

  • Wash beads stringently (1% SDS, then PBS) to remove non-covalent binders.[1]

Step 5: On-Bead Digestion & MS Analysis

  • Reduce (DTT) and Alkylate (Iodoacetamide) the bead-bound proteins to unfold them.

  • Add Trypsin (overnight, 37°C).

  • Collect supernatant (peptides) and analyze via LC-MS/MS (Data-Dependent Acquisition).

Data Analysis & Interpretation

To validate CMPM targets, you must calculate the Competition Ratio (R) for each identified peptide.[1]



Interpretation Table
Ratio (R)InterpretationBiological Implication
R ≈ 1.0 No CompetitionCMPM does not bind this cysteine. The site is unaffected.
R > 2.0 Moderate BindingCMPM partially occupies the site.[1] Likely a secondary target.
R > 5.0 High Affinity Target CMPM covalently modified >80% of this cysteine.[1] Primary Hit.
R < 1.0 Signal EnhancementRare artifact; usually due to protein precipitation or unfolding.[1]
Expected Targets (Hypothetical)

Given the morpholinone scaffold's similarity to Factor Xa inhibitors, expect enrichment in:

  • Serine Proteases: (If the chloromethyl group sits near the active site His/Ser).[1]

  • Metabolic Enzymes: GAPDH, PKM2 (Common "sponge" proteins for electrophiles).[1]

  • Coagulation Factors: Potential allosteric cysteines on Factor Xa or Thrombin.[1]

Troubleshooting & Optimization

  • Problem: Low sequence coverage.

    • Solution: The chloromethyl group is hydrophobic.[1] Ensure digestion buffer contains 2M Urea to expose modified residues.[1]

  • Problem: High background in DMSO control.

    • Solution: Reduce IA-Alkyne concentration. Too much probe leads to non-specific alkylation of Lysines.[1]

  • Safety Note: CMPM is a potential genotoxin (alkylating agent).[1] All steps prior to digestion must be performed in a Biosafety Cabinet.[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Link

    • Foundational text for Competitive ABPP methodology.
  • Roehrig, S., et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

    • Describes the synthesis of Rivaroxaban and the role of the morpholinone intermediate.[1][4][5]

  • Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature.[1] Link

    • Establishes the IsoTOP-ABPP protocol for cysteine profiling.
  • Åkerfeldt, K. S., et al. (2011).[1] "Covalent fragment screening." Methods in Molecular Biology. Link

    • Discusses the use of electrophilic fragments like benzyl chlorides in drug discovery.

Sources

Method

Technical Guide: Covalent Protein Labeling with 4-(4-(chloromethyl)phenyl)morpholin-3-one

Abstract & Strategic Context This guide details the protocol for labeling proteins with 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS 1260764-34-8). While often utilized as a synthetic intermediate for Factor Xa inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the protocol for labeling proteins with 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS 1260764-34-8). While often utilized as a synthetic intermediate for Factor Xa inhibitors (e.g., Rivaroxaban) and EGFR inhibitors, this molecule possesses a benzyl chloride moiety that functions as a specific electrophilic warhead.

In chemical biology and drug discovery, this compound serves as an excellent model covalent probe . It allows researchers to:

  • Assess Cysteine Nucleophilicity: The benzyl chloride group is moderately reactive (less aggressive than iodoacetamide), allowing for the differentiation of hyper-reactive "hotspot" cysteines from structural disulfides.

  • Model Drug-Fragment Binding: The morpholin-3-one scaffold is a "privileged structure" in medicinal chemistry, improving solubility and metabolic stability.[1] Labeling proteins with this scaffold mimics the attachment of a drug-like fragment.

Chemical Mechanism of Action

The labeling reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Activation: At physiological pH (7.4–8.0), surface-accessible cysteine residues exist in equilibrium between their thiol (-SH) and thiolate anion (-S⁻) forms. The thiolate is the active nucleophile.

  • Attack: The thiolate attacks the benzylic carbon of the probe.

  • Displacement: The chloride ion is displaced as a leaving group.

  • Result: A stable thioether bond is formed, covalently attaching the morpholinone scaffold to the protein.

Interactive Mechanism Diagram

ReactionMechanism Cys Protein Cysteine (Nu: Thiolate -S⁻) TS Transition State [S...C...Cl]‡ Cys->TS Nucleophilic Attack Probe Probe (Benzyl Chloride) Probe->TS Product Labeled Protein (Thioether Adduct) TS->Product Bond Formation Leaving Cl⁻ (Leaving Group) TS->Leaving Elimination

Caption:


 reaction pathway showing the nucleophilic attack of the protein thiolate on the benzylic carbon.

Experimental Protocol

Materials & Reagents[2]
  • Target Protein: Purified protein (>90% purity), concentration 1–5 mg/mL in PBS (pH 7.4).

  • Probe: 4-(4-(chloromethyl)phenyl)morpholin-3-one (MW: 225.67 g/mol ).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT if possible, as it can compete for the alkylating agent, though benzyl chlorides are less susceptible to DTT quenching than maleimides.

  • Solvent: Anhydrous DMSO.

  • Quenching Reagent: L-Cysteine or DTT (100 mM stock).

Preparation of Stock Solutions
  • Probe Stock (50 mM): Dissolve 11.3 mg of the probe in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C; protect from moisture.

  • TCEP Stock (100 mM): Dissolve in water or buffer. Neutralize pH if necessary.

Labeling Workflow

Step 1: Protein Reduction To ensure cysteines are accessible, reduce any disulfide bonds or sulfenic acids.

  • Mix Protein (50 µM final) with TCEP (500 µM final, 10x excess).

  • Incubate at Room Temperature (RT) for 20 minutes .

Step 2: Labeling Reaction

  • Add the Probe Stock to the reduced protein solution.

  • Target Stoichiometry: 10:1 to 20:1 (Probe : Protein).

    • Example: To 100 µL of 50 µM protein, add 1-2 µL of 50 mM Probe stock.

  • Final DMSO concentration: Keep <5% to prevent denaturation.

  • Incubate at 37°C for 1–2 hours or RT for 4 hours .

    • Note: Benzyl chlorides react slower than iodoacetamide; mild heating (37°C) improves yield without denaturation.

Step 3: Quenching

  • Add excess DTT or L-Cysteine (final conc. 10 mM) to scavenge unreacted probe.

  • Incubate for 10 minutes at RT.

Step 4: Cleanup (Optional but Recommended)

  • Remove excess small molecules using Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_anal Phase 3: Analysis Stock Probe Stock (50mM in DMSO) Incubate Incubation 37°C, 1-2 Hours pH 7.5-8.0 Stock->Incubate Protein Protein Reduction (TCEP, 20 min) Protein->Incubate Quench Quench (Add 10mM DTT) Incubate->Quench Desalt Desalting (Spin Column) Quench->Desalt MS LC-MS Analysis (Intact Mass) Desalt->MS

Caption: Step-by-step workflow for covalent labeling and analysis.

Data Analysis & Validation

Mass Spectrometry (Intact Protein)

The most definitive validation is observing the mass shift of the intact protein.

Calculating the Mass Shift (


): 
The reaction is a substitution. The protein gains the probe molecule but loses the chloride ion (

) and a proton (

) is lost to the buffer.
  • Formula of Probe:

    
    
    
  • MW of Probe: 225.67 Da

  • Leaving Group (Cl): 35.45 Da

  • Mass Added to Protein:

    
    
    
ParameterValueNotes
Probe MW 225.67 DaMonoisotopic
Mass Shift per Label +190.22 Da Diagnostic peak shift
Expected Shift (2 sites) +380.44 DaIf two cysteines are labeled
Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Labeling Observed pH too lowAdjust buffer to pH 8.0 to favor thiolate formation.
No Labeling Observed Probe hydrolysis/degradationPrepare fresh stock in anhydrous DMSO immediately before use.
Precipitation DMSO conc. too highEnsure final DMSO < 5%. Add probe slowly while vortexing.
Over-labeling (Non-specific) Reaction time too longReduce time to 30 mins or lower pH to 7.0 to increase specificity for Cys over Lys.

Safety & Handling

  • Hazard Class: Benzyl chlorides are alkylating agents . They are potential carcinogens and lachrymators (induce tearing).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all stock solutions in a chemical fume hood.

  • Disposal: Quench all waste with excess thiols (cysteine/DTT) and base (NaOH) to destroy the alkyl halide before disposal in hazardous organic waste.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, vol. 10, no. 4, 2011, pp. 307-317. Link

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, vol. 468, 2010, pp. 790–795. Link

  • Hermanson, G. T. "Chapter 2: Functional Targets for Bioconjugation." Bioconjugate Techniques (Third Edition), Academic Press, 2013. Link

  • Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, vol. 48, no. 19, 2005, pp. 5900–5908. Link (Demonstrates the biological relevance of the morpholinone-phenyl scaffold).

Sources

Application

4-(4-(chloromethyl)phenyl)morpholin-3-one for target identification studies

Technical Guide: Target Identification using 4-(4-(chloromethyl)phenyl)morpholin-3-one Scaffolds Part 1: Introduction & Mechanistic Basis The molecule 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) acts as a critical e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Target Identification using 4-(4-(chloromethyl)phenyl)morpholin-3-one Scaffolds

Part 1: Introduction & Mechanistic Basis

The molecule 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) acts as a critical electrophilic scaffold in medicinal chemistry, most notably as the core structural intermediate for the Factor Xa inhibitor, Rivaroxaban. In the context of Target Identification (Target ID) , this molecule serves two distinct high-value functions:

  • Covalent Warhead Interrogation: The chloromethyl (benzyl chloride) moiety functions as a moderately reactive electrophile (

    
     mechanism) capable of alkylating nucleophilic cysteine residues within protein binding pockets.
    
  • Fragment-Based Screening: It represents a "ligandable" fragment of the morpholinone class. By mapping where this fragment binds, researchers can identify off-targets of Rivaroxaban-like drugs or discover new serine protease active sites.

Mechanism of Action: Cysteine Alkylation

Unlike highly reactive chloroacetamide warheads, the benzyl chloride group on CMPM offers "tunable" reactivity. It requires a specific microenvironment—typically a pKa-lowered cysteine within a hydrophobic pocket—to facilitate the nucleophilic attack.



Because CMPM lacks a bioorthogonal handle (such as an alkyne or azide) for direct visualization, the most robust protocol for Target ID using this specific molecule is Competitive Activity-Based Protein Profiling (Competitive ABPP) .

Part 2: Experimental Workflow (Competitive ABPP)

In this workflow, CMPM is used as a "competitor" to block specific cysteine residues. The proteome is subsequently treated with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne). Targets of CMPM are identified as proteins that show reduced labeling by the broad-spectrum probe in the presence of CMPM.

Visualizing the Workflow

ABPP_Workflow cluster_Treat Step 1: Competition Lysate Proteome Lysate (Native Conditions) Control Control: DMSO Only Lysate->Control Exp Experiment: + CMPM Scaffold Lysate->Exp Probe Step 2: Probe Labeling Add Iodoacetamide-Alkyne (IA-alk) Control->Probe Exp->Probe Click Step 3: CuAAC Click Reaction (+ Biotin-Azide) Probe->Click Enrich Step 4: Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS Step 5: LC-MS/MS Analysis (TMT Labeling / Label-Free) Enrich->MS Result Target ID: Proteins with Reduced Signal in Experimental Arm MS->Result

Caption: Competitive ABPP workflow. Targets are identified by the loss of signal in the CMPM-treated sample compared to DMSO control.

Part 3: Detailed Protocol

Materials Required
  • CMPM Scaffold: 4-(4-(chloromethyl)phenyl)morpholin-3-one (High purity >98%).

  • Broad-Spectrum Probe: Iodoacetamide-Alkyne (IA-alk) or Desthiobiotin-Iodoacetamide.

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Click Reagents: CuSO4, TCEP (or THPTA), Biotin-Azide.

  • Enrichment: Streptavidin-Agarose or Magnetic Beads.

Step 1: Proteome Preparation & Competition

Rationale: We must maintain native protein folding to ensure the chloromethyl warhead reacts only with biologically relevant cysteines.

  • Harvest Cells: Lyse

    
     cells (e.g., HepG2 or HUVEC) in 500 µL Lysis Buffer by sonication.
    
  • Clarify: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantify: Adjust protein concentration to 1–2 mg/mL.

  • Incubation (The Competition):

    • Split lysate into two aliquots.

    • Aliquot A (Control): Add DMSO (vehicle).

    • Aliquot B (CMPM): Add CMPM (dissolved in DMSO) to a final concentration of 10–50 µM.

    • Note: Keep DMSO concentration <1% to prevent denaturation.

  • Reaction Time: Incubate for 1 hour at 37°C (or Room Temp) with gentle rotation.

Step 2: Probe Labeling (The Chase)

Rationale: The broad-spectrum probe will label all available cysteines. Cysteines already alkylated by CMPM will NOT react.

  • Add IA-alkyne to both aliquots (final conc. 100 µM).

  • Incubate for 1 hour at Room Temp in the dark.

  • Quench: Add cold acetone (4 volumes) to precipitate proteins and remove excess unreacted probe. Incubate at -20°C for 1 hour.

  • Centrifuge (10,000 x g, 10 min), discard supernatant, and wash pellet with cold methanol.

Step 3: Click Chemistry & Enrichment
  • Resuspend protein pellets in PBS containing 0.2% SDS.

  • Prepare Click Master Mix (per sample):

    • 10 µL CuSO4 (50 mM stock)

    • 10 µL TCEP (50 mM stock)

    • 10 µL TBTA ligand (2 mM stock)

    • 10 µL Biotin-Azide (10 mM stock)

  • Add Mix to samples; incubate 1 hour at RT.

  • Enrichment: Incubate samples with Streptavidin beads for 2 hours.

  • Wash: Stringent washing (1% SDS, then PBS, then Water) to remove non-specific binders.

Step 4: On-Bead Digestion & MS Analysis
  • Perform on-bead tryptic digestion (overnight, 37°C).

  • Analyze peptides via LC-MS/MS.

  • Data Processing:

    • Compare peptide abundance between Control and CMPM .

    • Hit Criteria: Peptides showing >50% reduction in intensity (Ratio CMPM/Control < 0.5) indicate the target was covalently modified by CMPM.

Part 4: Data Interpretation & Validation

The following table outlines how to interpret Mass Spectrometry data derived from this experiment.

ObservationInterpretationAction
Signal Ratio (CMPM/DMSO) ≈ 1.0 No binding. The cysteine was equally available to the probe in both samples.Non-target.
Signal Ratio (CMPM/DMSO) < 0.5 Hit. CMPM blocked the cysteine, preventing probe binding.Validate: Perform dose-response ABPP (1, 10, 50, 100 µM CMPM).
Unique Mass Shift (+223.6 Da) Direct Detection. If analyzing undigested/direct samples, this shift corresponds to the CMPM adduct (Mass of CMPM - HCl).Confirm site of modification on the peptide sequence.
Validation: The "Click-Synthesis" Approach

If competitive ABPP yields ambiguous results, you can synthetically modify the CMPM scaffold before the experiment.

  • Reaction: React CMPM with Sodium Azide (

    
    ) in DMF.
    
  • Product: 4-(4-(azidomethyl)phenyl)morpholin-3-one.

  • Usage: This converts the electrophile into a photoaffinity probe (requires UV crosslinking) or allows direct "Click" conjugation if the azide reacts with cellular alkynes (less likely). Note: The competitive method remains superior because it preserves the native electrophilic reactivity of the chloromethyl group.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

  • Jessani, N., & Cravatt, B. F. (2004). "The development and application of methods for activity-based protein profiling." Current Opinion in Chemical Biology. Link

Method

Application Note: High-Efficiency Coupling &amp; Quality Assurance of 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary & Strategic Context This guide details the experimental handling, quality control, and synthetic application of 4-(4-(chloromethyl)phenyl)morpholin-3-one (referred to herein as CMPM ). CMPM is a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the experimental handling, quality control, and synthetic application of 4-(4-(chloromethyl)phenyl)morpholin-3-one (referred to herein as CMPM ).

CMPM is a "privileged scaffold" intermediate. It combines the pharmacophoric morpholin-3-one ring—critical for binding to the S4 subsite of Factor Xa (as seen in Rivaroxaban)—with a highly reactive benzylic chloride "warhead." This electrophilic handle allows medicinal chemists to rapidly diversify the scaffold via


-alkylation or 

-alkylation, facilitating the synthesis of next-generation anticoagulants and PROTAC linkers.

Key Technical Challenges Addressed:

  • Hydrolytic Instability: The benzylic chloride is prone to hydrolysis, forming the inactive benzyl alcohol impurity.

  • Reaction Kinetics: Direct alkylation can be sluggish; this guide introduces a Finkelstein-catalyzed protocol to accelerate turnover.

  • Safety: Management of alkylating agent genotoxicity risks.

Material Characterization & Stability (The Trust Anchor)

Before initiating synthesis, the integrity of CMPM must be validated. The benzylic chloride moiety is moisture-sensitive.[1] Using degraded material (high alcohol content) will stall downstream coupling reactions.

Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidative degradation of the morpholinone ring.
Purity (HPLC) > 98.0% (Area %)Impurities <1% required to prevent side-reactions in sensitive couplings.
Benzyl Alcohol Content < 0.5%The hydrolysis product competes for base but does not couple, lowering yield.
Water Content (KF) < 0.1% w/wWater drives hydrolysis during storage and reaction.
Validated HPLC Method for Purity Assessment

Use this protocol to distinguish the active Chloride (CMPM) from the Hydrolyzed Alcohol.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time Logic: The Alcohol impurity is more polar and will elute earlier than the Chloride (CMPM).

    • Expected: Alcohol (~4.5 min), CMPM (~7.2 min).

Experimental Protocol: Catalytic Iodide-Promoted Alkylation

Objective: Couple CMPM with a nitrogen nucleophile (e.g., a cyclic imide or oxazolidinone derivative) to synthesize a Factor Xa inhibitor precursor.

The "Expertise" Insight: Direct reaction of benzyl chlorides with secondary amines/amides in mild bases can be slow. We utilize Finkelstein catalysis (in situ generation of the benzyl iodide) to increase the reaction rate by orders of magnitude. The iodide is a better leaving group than chloride.

Reaction Mechanism & Workflow

ReactionWorkflow CMPM CMPM (Start) (Benzyl Chloride) Inter Transient Species (Benzyl Iodide) CMPM->Inter Halogen Exchange (Acetone/DMF) NaI Catalyst (NaI, 10 mol%) NaI->Inter Promotes Prod Coupled Product (C-N Bond) Inter->Prod Fast Substitution (SN2) Nuc Nucleophile (R-NH) Nuc->Prod Attack Prod->NaI I- Regenerated

Figure 1: The catalytic cycle utilizing in-situ halogen exchange to accelerate coupling.

Step-by-Step Protocol

Reagents:

  • CMPM: 1.0 equiv (e.g., 10.0 mmol).

  • Nucleophile: 1.1 equiv (e.g., Phthalimide or Oxazolidinone core).

  • Base: Potassium Carbonate (

    
    ), anhydrous, 2.0 equiv.
    
  • Catalyst: Sodium Iodide (NaI), 0.1 equiv (10 mol%).

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetone. Note: Acetone is preferred for easier workup if solubility permits; DMF for stubborn substrates.

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Charging: Add the Nucleophile (11.0 mmol),

    
     (20.0 mmol), and NaI (1.0 mmol) to the flask.
    
  • Solvation: Add Anhydrous DMF (20 mL). Stir at room temperature for 15 minutes to deprotonate the nucleophile (formation of the anion).

  • Addition: Add CMPM (10.0 mmol) in one portion.

    • Why? Adding the electrophile last prevents it from degrading in the basic solution before the nucleophile is ready.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (Silica, 50% EtOAc/Hexane) or HPLC.

    • Checkpoint: The reaction should be complete within 2-4 hours. Without NaI, this often takes 12+ hours.

  • Quench & Isolation (Self-Validating Step):

    • Cool to room temperature.

    • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white/off-white solid. If no precipitate forms, the coupling failed or the product is too polar (unlikely for this scaffold).

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove DMF and inorganic salts. Recrystallize from Ethanol if necessary.
    

Safety & Handling (The Authority Pillar)

CMPM is an alkylating agent . It mimics the reactivity of nitrogen mustards (though less volatile). Strict adherence to safety protocols is non-negotiable.

Hazard Identification
  • Genotoxicity: Capable of alkylating DNA. Treat as a potential carcinogen.

  • Lachrymator: Benzyl chlorides are potent tear agents.[2]

  • Skin Corrosive: Causes severe burns upon contact.

Engineering Controls
  • Containment: Weigh and handle only inside a certified Chemical Fume Hood.

  • Deactivation: All glassware and spills must be treated with a deactivating solution (10% Sodium Thiosulfate) before washing. Thiosulfate reacts rapidly with the alkyl chloride to form a harmless salt.

SafetyLogic Spill Spill / Waste Decon Apply 10% Na2S2O3 (Sodium Thiosulfate) Spill->Decon Immediate Action Result Non-Toxic Thiosulfate Adduct Decon->Result Chemical Neutralization Disposal Standard Chemical Waste Result->Disposal

Figure 2: Decontamination workflow for alkylating agents.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of CMPMEnsure DMF is anhydrous. Check KF of solvent.[3]
Slow Reaction "Finkelstein" failureEnsure NaI is dry. If using Acetone, ensure it is refluxing.
Sticky Gum Product Residual DMFPour into more water (10x volume) and stir longer to leach out DMF.
Dark Coloration Oxidation of MorpholinoneDegas solvents with

before heating.

References

  • Perzborn, E., et al. (2005).[4] "The Discovery and Development of Rivaroxaban, an Oral, Direct Factor Xa Inhibitor."[4][5][6][7] Nature Reviews Drug Discovery.[5][7]

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • CDC/NIOSH. (2023). "Benzyl Chloride: Systemic Agent & Safety Profile." Centers for Disease Control and Prevention.

  • Mali, P., et al. (2015). "Facile approach for the synthesis of rivaroxaban using alternate synthon." Sustainable Chemical Processes.

Sources

Application

Application Note: In Vivo Pharmacokinetic &amp; Toxicological Assessment of 4-(4-(chloromethyl)phenyl)morpholin-3-one

Part 1: Executive Summary & Strategic Rationale The Scientific Context 4-(4-(chloromethyl)phenyl)morpholin-3-one (herein referred to as CMPM ) is a structural intermediate often associated with the synthesis of morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Scientific Context

4-(4-(chloromethyl)phenyl)morpholin-3-one (herein referred to as CMPM ) is a structural intermediate often associated with the synthesis of morpholinone-based anticoagulants (e.g., Rivaroxaban derivatives). Unlike the stable aminophenyl precursors, the chloromethyl moiety (–CH₂Cl) confers significant electrophilic reactivity.

In a drug development context, CMPM is typically classified as a Potentially Genotoxic Impurity (PGI) due to its capacity to alkylate DNA and proteins. Consequently, in vivo administration is rarely for therapeutic efficacy but rather for Impurity Qualification and Toxicokinetics .

Core Objectives

This guide provides a rigorous framework for the in vivo administration of CMPM in mice to achieve two critical data sets:

  • Pharmacokinetic (PK) Profiling: Determining the systemic exposure, half-life (

    
    ), and clearance of the parent compound before hydrolysis or glutathione conjugation occurs.
    
  • Safety & Tolerability: Establishing the Maximum Tolerated Dose (MTD) to support impurity limits in Final Drug Substance (FDS).

Part 2: Safety & Handling (Critical)

WARNING: Alkylating Agent. CMPM contains a benzylic chloride, making it a potent alkylator. It reacts with nucleophiles (DNA bases, cysteine thiols).

  • Containment: All weighing and stock preparation must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Deactivation: Spills must be neutralized with 10% sodium thiosulfate (nucleophilic scavenger) before cleaning.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Part 3: Formulation Strategy

The chloromethyl group is susceptible to hydrolysis in aqueous media, leading to the formation of the corresponding benzyl alcohol. Therefore, formulation stability is the rate-limiting step for data quality.

Vehicle Selection Logic
  • Aqueous Buffers (PBS/Saline): AVOID as stock solvents. Rapid hydrolysis will occur.

  • Recommended Vehicle: A co-solvent system utilizing DMSO (solubilizer) and PEG400 (stabilizer/viscosity modifier) with aqueous dilution occurring immediately prior to dosing.

Formulation Protocol (Standard 5 mg/kg Dose)

Target Concentration: 0.5 mg/mL (for 10 mL/kg dosing volume).

StepReagentVolume/MassAction/Rationale
1 CMPM Solid 5.0 mgWeigh into a sterile, amber glass vial.
2 DMSO (Anhydrous) 0.5 mLVortex until fully dissolved. Critical: Ensure DMSO is dry to prevent premature hydrolysis.
3 PEG 400 4.0 mLAdd and vortex. This creates the "Pre-Mix" (stable for ~4 hours at RT).
4 Saline (0.9%) 5.5 mLAdd slowly with constant vortexing immediately before injection.
Total Final Vehicle 10.0 mL Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Stability Note: The final formulation (Step 4) must be administered within 15 minutes of preparation.

Part 4: In Vivo Administration Protocols

Protocol A: Single-Dose Pharmacokinetics (IV Bolus)

Objective: Define intrinsic clearance and volume of distribution.

  • Species: CD-1 or C57BL/6 Mice (Male, 20-25g).

  • Group Size: n=3 per timepoint (destructive sampling) or n=6 (serial sampling).

  • Route: Intravenous (Tail Vein).

Workflow:

  • Restraint: Secure mouse in a darker restrainer to dilate tail veins. Warm tail with a heat lamp (safe distance) or warm water gauze.

  • Injection: Using a 29G insulin syringe, administer 5 mL/kg (e.g., 100 µL for a 20g mouse) of the formulation.

    • Note: Do not use the 10 mL/kg volume for IV; it is too high for bolus. Adjust concentration to 1.0 mg/mL for IV dosing.

  • Sampling Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection:

    • Collect via cardiac puncture (terminal) or saphenous vein (serial).

    • CRITICAL: Collect into tubes containing K2EDTA pre-chilled on ice.

    • Stabilization: Immediately add 20 mM Sodium Thiosulfate or dilute plasma with acidic acetonitrile to quench alkylation reactions post-collection.

Protocol B: Oral Bioavailability & Tolerability

Objective: Assess absorption and gastrointestinal toxicity.

  • Route: Oral Gavage (PO).

  • Dosing Volume: 10 mL/kg.

  • Fasting: Fast mice for 4 hours prior to dosing to reduce food-drug interactions, as nucleophiles in food might react with CMPM.

Workflow:

  • Use a flexible plastic gavage needle (18-20G) to minimize esophageal trauma.

  • Administer the 5% DMSO/40% PEG400/55% Saline formulation.

  • Observation: Monitor for signs of distress (piloerection, hunching) immediately post-dose, as reactive irritants can cause immediate gastric pain.

Part 5: Bioanalytical & Data Visualization

Sample Processing (LC-MS/MS)

Because CMPM is reactive, "disappearance" in plasma may be due to chemical instability, not just metabolic clearance.

  • Internal Standard: Use a stable isotope (e.g., Rivaroxaban-d4) or a structural analog (e.g., Morpholin-3-one derivative).

  • Extraction: Protein precipitation with ice-cold Acetonitrile (1:4 v/v).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Experimental Workflow Diagram

G cluster_0 Critical Stability Window CMPM CMPM Solid (CAS 1260764-34-8) Formulation Formulation 5% DMSO / 40% PEG400 CMPM->Formulation Dissolve (Anhydrous) Dosing IV/PO Administration (Mice) Formulation->Dosing Dilute with Saline (<15 min pre-dose) Sampling Blood Collection (K2EDTA + Stabilizer) Dosing->Sampling T = 5min - 24hr Analysis LC-MS/MS (Quantification) Sampling->Analysis Protein Precip. (-20°C)

Caption: Workflow emphasizing the critical stability window required to prevent hydrolysis of the chloromethyl group prior to administration.

Part 6: Expected Results & Troubleshooting

Pharmacokinetic Parameters (Hypothetical)

Based on the physicochemical properties of phenyl-morpholinones:

ParameterExpected TrendInterpretation
Tmax (PO) 0.5 - 1.0 hRapid absorption expected due to lipophilicity.
Bioavailability (F%) Low to Moderate (<40%)First-pass effect likely high; potential hydrolysis in gut lumen.
Clearance (CL) HighDriven by glutathione conjugation (liver) and hydrolysis.
Volume (Vss) Moderate (>0.7 L/kg)Tissue distribution expected; potential covalent binding to tissue proteins.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Rapid degradation in vehicle Water content in DMSO or PEG.Use anhydrous solvents; store over molecular sieves.
Injection Site Necrosis Cytotoxicity of alkylating agent.Reduce infusion rate; ensure strict IV placement (no extravasation).
Low Recovery in Plasma Ex vivo degradation.Acidify plasma immediately (add 2% Formic acid) or use Na-Thiosulfate.

Part 7: References

  • Sigma-Aldrich. (2023). Product Specification: 4-[4-(chloromethyl)phenyl]morpholin-3-one (CAS 1260764-34-8).[1] Merck KGaA. Link

  • Arborpharm. (2025).[2] Rivaroxaban Intermediates and Synthesis Pathways.[2][3] Arborpharm Chemical Co. Link

  • European Medicines Agency (EMA). (2008). Assessment Report for Xarelto (Rivaroxaban). Procedure No. EMEA/H/C/000944. (Context on morpholinone pharmacokinetics). Link

  • Guideline M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Harmonised Guideline. Link

Sources

Method

Application Notes and Protocols for 4-(4-(chloromethyl)phenyl)morpholin-3-one in High-Throughput Screening Assays

Introduction: Unveiling the Potential of 4-(4-(chloromethyl)phenyl)morpholin-3-one as a Covalent Inhibitor In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of actio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-(4-(chloromethyl)phenyl)morpholin-3-one as a Covalent Inhibitor

In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of action is paramount. Targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality, offering distinct advantages such as enhanced potency, prolonged target engagement, and the ability to tackle challenging "undruggable" targets.[1][2] The compound 4-(4-(chloromethyl)phenyl)morpholin-3-one, while not extensively characterized in the public domain, presents a compelling scaffold for investigation within high-throughput screening (HTS) campaigns aimed at discovering novel covalent inhibitors.

The key to its potential lies in its chemical architecture: a morpholin-3-one core attached to a phenyl ring bearing a chloromethyl group. This chloromethyl moiety acts as a latent electrophile, or "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein, such as cysteine, serine, or lysine.[3][4][5] This irreversible interaction can lead to potent and sustained inhibition of the protein's function.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-(chloromethyl)phenyl)morpholin-3-one in HTS assays. We will delve into its postulated mechanism of action, provide detailed protocols for screening and validation, and address the unique challenges associated with screening reactive compounds.

Postulated Mechanism of Action: Covalent Adduct Formation

The chloromethyl group on 4-(4-(chloromethyl)phenyl)morpholin-3-one is a mild electrophile, primed to react with nucleophilic residues within the binding pocket of a target protein. The most probable mechanism is a nucleophilic substitution reaction (SN2), where a deprotonated nucleophile, such as the thiolate of a cysteine residue, attacks the benzylic carbon of the chloromethyl group, displacing the chloride leaving group. This results in the formation of a stable thioether bond, permanently linking the inhibitor to the protein.

This covalent modification can disrupt the protein's catalytic activity or its ability to interact with other molecules, thereby producing a therapeutic effect.[6] The specificity of this interaction is determined by both the non-covalent binding affinity of the morpholinone scaffold to the target's active site and the reactivity of the chloromethyl warhead with a suitably positioned nucleophile.

Caption: Postulated mechanism of covalent inhibition.

High-Throughput Screening Workflow for Covalent Inhibitors

A successful HTS campaign for a covalent inhibitor like 4-(4-(chloromethyl)phenyl)morpholin-3-one requires a multi-step approach to identify true hits and eliminate artifacts.[7][8] The workflow should be designed to not only identify active compounds but also to confirm their covalent mechanism of action.

HTS_Workflow Primary_Screen Primary HTS (e.g., Fluorescence-based biochemical assay) Single concentration screen Hit_Confirmation Hit Confirmation & Dose-Response (IC50 determination) Primary_Screen->Hit_Confirmation Covalent_Mechanism_Validation Covalent Mechanism Validation Hit_Confirmation->Covalent_Mechanism_Validation Counterscreens Counterscreens for False Positives Hit_Confirmation->Counterscreens Time_Dependence Time-Dependent Inhibition Assay (Varying pre-incubation times) Covalent_Mechanism_Validation->Time_Dependence Irreversibility Irreversibility Assay (e.g., Washout experiment) Covalent_Mechanism_Validation->Irreversibility Cell_Based_Assay Cell-Based Assay (Target engagement & functional readout) Covalent_Mechanism_Validation->Cell_Based_Assay Thiol_Reactivity Thiol Reactivity Assay (e.g., DTT sensitivity) Counterscreens->Thiol_Reactivity Assay_Interference Assay Interference Screen (e.g., Luciferase inhibition) Counterscreens->Assay_Interference Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: HTS workflow for covalent inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (Biochemical Assay)

This protocol describes a generic fluorescence-based enzymatic assay. It should be adapted based on the specific target enzyme and substrate.

Objective: To identify initial hits from a compound library that inhibit the target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • 4-(4-(chloromethyl)phenyl)morpholin-3-one and other library compounds dissolved in 100% DMSO

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the library (10 mM stock in DMSO) into the assay plate wells. This results in a final assay concentration of 10 µM. For controls, dispense DMSO only.

  • Enzyme Addition: Add 10 µL of the target enzyme solution (at 2X the final concentration) to each well.

  • Pre-incubation: Gently mix the plate and incubate for a specified time (e.g., 30 minutes) at room temperature. The pre-incubation step is critical for covalent inhibitors to allow time for the covalent reaction to occur.[9]

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (at 2X the final concentration) to each well to start the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a kinetic plate reader and measure the fluorescence signal every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Normalize the data to controls (DMSO for 100% activity, potent inhibitor for 0% activity) and calculate the percent inhibition for each compound.

Protocol 2: Time-Dependent Inhibition Assay

Objective: To confirm the covalent mechanism of action by demonstrating that inhibition increases with pre-incubation time.

Procedure:

  • Prepare serial dilutions of 4-(4-(chloromethyl)phenyl)morpholin-3-one.

  • Set up multiple assay plates or sections of a plate for different pre-incubation times (e.g., 0, 15, 30, 60, and 120 minutes).

  • For each pre-incubation time point, add the enzyme to the compound dilutions and incubate for the designated time.

  • At the end of each incubation period, initiate the reaction by adding the substrate.

  • Measure the reaction rates as described in Protocol 1.

  • Data Analysis: Plot the IC50 values against the pre-incubation time. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of time-dependent, covalent inhibition.

Protocol 3: Thiol Reactivity Counterscreen (DTT Sensitivity Assay)

Objective: To identify non-specific, highly reactive compounds and distinguish them from selective covalent inhibitors.[10]

Procedure:

  • Determine the IC50 of 4-(4-(chloromethyl)phenyl)morpholin-3-one as described in Protocol 1.

  • Repeat the IC50 determination in the presence of a high concentration (e.g., 1 mM) of dithiothreitol (DTT) in the assay buffer.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of DTT. A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of DTT suggests that the compound is highly reactive towards thiols and may be a non-specific inhibitor.

Protocol 4: Cell-Based Target Engagement Assay

Objective: To assess the ability of the compound to engage its target in a cellular environment.[11][12]

Materials:

  • Cells expressing the target protein (e.g., HEK293 cells overexpressing the target)

  • Cell culture medium and reagents

  • Lysis buffer

  • Method for detecting target engagement (e.g., Western blot, cellular thermal shift assay (CETSA), or a specific activity-based probe)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-(4-(chloromethyl)phenyl)morpholin-3-one for a defined period (e.g., 2-4 hours).

  • Wash the cells to remove unbound compound.

  • Lyse the cells and prepare protein lysates.

  • Assess target engagement. For example, in a CETSA experiment, heat the lysates at various temperatures and then analyze the amount of soluble target protein by Western blot. Covalent binding will stabilize the protein, leading to a higher melting temperature.

  • Data Analysis: Quantify the amount of engaged target at different compound concentrations to determine a cellular EC50 value.

Data Interpretation and Troubleshooting

Observation Potential Interpretation Recommended Action
High hit rate in primary screenAssay interference or non-specific reactivity in the library.Perform counterscreens for assay technology interference and thiol reactivity.[13][14]
IC50 decreases with pre-incubation timeTime-dependent inhibition, characteristic of a covalent inhibitor.Proceed with irreversibility and cell-based assays.
IC50 significantly increases with DTTCompound is likely a non-specific electrophile.Deprioritize the compound due to potential for off-target reactivity and toxicity.[10]
No activity in cell-based assaysPoor cell permeability, high metabolism, or efflux.Modify the compound scaffold to improve pharmacokinetic properties.
Compound is unstable in assay bufferThe compound is degrading over the course of the assay.Assess compound stability using LC-MS. If unstable, consider modifications to the scaffold.

Physicochemical Properties and Handling

PropertyValue/InformationSource
CAS Number 1260764-34-8
Molecular Formula C11H12ClNO2
Purity >95%
Storage Store in a cool, dry place.General practice
Handling As a potentially reactive compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[15][16] Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

4-(4-(chloromethyl)phenyl)morpholin-3-one represents a valuable starting point for the discovery of novel covalent inhibitors. Its electrophilic warhead, coupled with a drug-like morpholinone scaffold, makes it an attractive candidate for screening against targets with accessible nucleophilic residues. By employing the rigorous HTS workflow and protocols outlined in these application notes—from primary screening and mechanistic validation to cellular target engagement—researchers can effectively interrogate the potential of this and similar compounds. Careful consideration of the challenges inherent in screening reactive molecules, particularly the implementation of robust counterscreens, will be critical to minimizing false positives and ensuring the successful identification of specific, potent, and therapeutically relevant covalent inhibitors.

References

  • Taylor & Francis. (n.d.). Electrophilic warheads in covalent drug discovery: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic warheads in covalent drug discovery: an overview | Request PDF. Retrieved from [Link]

  • PubMed. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview. Retrieved from [Link]

  • PubMed. (2021, May 29). Development and application of novel electrophilic warheads in target identification and drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Retrieved from [Link]

  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]

  • ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au. Retrieved from [Link]

  • ACS Publications. (2024, February 26). Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality | ACS Central Science. Retrieved from [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]

  • NIH. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | Request PDF. Retrieved from [Link]

  • PubMed. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved from [Link]

  • PMC. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | ACS Pharmacology & Translational Science. Retrieved from [Link]

  • PubMed. (2004, January 15). Strategies for dealing with reactive intermediates in drug discovery and development. Retrieved from [Link]

  • ACS Publications. (2012, October 12). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Retrieved from [Link]

  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • University of Washington School of Pharmacy. (n.d.). Managing the challenge of chemically reactive metabolites in drug development. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]

Sources

Application

measuring the efficacy of 4-(4-(chloromethyl)phenyl)morpholin-3-one

Application Note: High-Fidelity Quality Assessment and Functional Validation of 4-(4-(chloromethyl)phenyl)morpholin-3-one Executive Summary & Compound Profile Compound: 4-(4-(chloromethyl)phenyl)morpholin-3-one CAS: 1260...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quality Assessment and Functional Validation of 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary & Compound Profile

Compound: 4-(4-(chloromethyl)phenyl)morpholin-3-one CAS: 1260764-34-8 (Analogous/Related to 446292-07-5 series) Role: Critical Key Starting Material (KSM) / Intermediate Application: Synthesis of Oxazolidinone-based Factor Xa Inhibitors (e.g., Rivaroxaban)

In the context of drug development, the "efficacy" of a synthetic intermediate is defined by its Chemical Purity , Functional Reactivity (Alkylation Potential), and Downstream Yield Efficiency . This compound serves as the primary scaffold donor for the morpholinone pharmacophore found in blockbuster anticoagulants. Its chloromethyl group acts as the reactive "warhead" for coupling with nitrogen nucleophiles (e.g., phthalimide salts) to construct the oxazolidinone core.

Critical Quality Attribute (CQA): The integrity of the chloromethyl moiety is paramount. Hydrolysis to the alcohol (hydroxymethyl) or dimerization results in "dead" reactants that lower the efficacy of the entire synthetic campaign.

Strategic Validation Workflow

To ensure the efficacy of this material, we employ a two-tiered validation strategy:

  • Analytical Efficacy: Verifying structural integrity and absence of hydrolytic impurities.

  • Functional Efficacy: A kinetic alkylation assay to determine the "Active Mass" available for synthesis.

Visual Workflow: Quality Control Logic

QC_Workflow Start Raw Material 4-(4-(chloromethyl)phenyl)morpholin-3-one HPLC Tier 1: Analytical Efficacy (HPLC/MS Purity > 98%) Start->HPLC Decision1 Pass? HPLC->Decision1 Functional Tier 2: Functional Efficacy (Phthalimide Alkylation Assay) Decision1->Functional Yes Reject Reject / Reprocess Decision1->Reject No Decision2 Conversion > 95%? Functional->Decision2 Release Release for API Synthesis (Rivaroxaban Manufacturing) Decision2->Release Yes Decision2->Reject No

Caption: Tiered Quality Control Workflow ensuring only high-efficacy intermediates proceed to API synthesis.

Protocol A: Analytical Efficacy (Purity Assessment)

Objective: Quantify the chloromethyl derivative and detect the primary impurity, 4-(4-(hydroxymethyl)phenyl)morpholin-3-one.

Methodology: Reverse-Phase HPLC with UV Detection.

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)
Temperature 30°C

Procedure:

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL Acetonitrile.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL Acetonitrile. Note: Prepare immediately before injection to prevent hydrolysis.

  • Analysis: Inject 10 µL. The Chloromethyl peak typically elutes later than the Hydroxymethyl impurity due to higher lipophilicity.

  • Criteria: Target Purity > 98.0% Area. Hydroxymethyl impurity < 0.5%.

Protocol B: Functional Efficacy (Reactivity Titer)

Objective: Measure the actual alkylating power of the material. Purity by HPLC can be misleading if inorganic salts or non-UV active impurities are present. This assay simulates the actual API synthesis step.

Mechanism:



Protocol:

  • Reaction Mix: In a 20 mL vial, combine:

    • 1.0 eq (301 mg) of 4-(4-(chloromethyl)phenyl)morpholin-3-one.

    • 1.2 eq (222 mg) of Potassium Phthalimide.

    • 5 mL anhydrous DMF.

  • Incubation: Heat to 80°C for 2 hours with stirring.

  • Quench: Cool to RT and add 10 mL water (precipitates the product).

  • Analysis: Filter the solid, dry, and weigh (Gravimetric Yield) OR sample the reaction mixture directly into HPLC.

  • Efficacy Calculation:

    • Functional Efficacy (%) = (Moles of Product Formed / Moles of Starting Material) × 100.

    • Pass Criteria: Conversion > 95% within 2 hours. Slower rates indicate degraded material or particle size issues.

Contextual Efficacy: Downstream Biological Validation

While the chloromethyl compound is an intermediate, its quality directly impacts the biological efficacy (IC50) of the final drug (Rivaroxaban). If the chloromethyl group is hydrolyzed, the resulting impurities can form "dimeric" side products that are difficult to remove and may interfere with Factor Xa binding.

Pathway to Active Drug (Rivaroxaban):

Synthesis_Pathway Intermed 4-(4-(chloromethyl)phenyl) morpholin-3-one Step1 Step 1: Phthalimide Coupling Intermed->Step1 Phthal Phthalimide Intermediate Step1->Phthal Step2 Step 2: Deprotection & Oxazolidinone Formation Phthal->Step2 API Rivaroxaban (Factor Xa Inhibitor) Step2->API

Caption: Synthetic trajectory from Chloromethyl intermediate to Active Pharmaceutical Ingredient.

Final Product Efficacy Assay (Factor Xa Inhibition): To validate the success of the synthesis starting from the chloromethyl intermediate:

  • Assay Type: Chromogenic Anti-Xa Assay.

  • Reagents: Human Factor Xa, Chromogenic Substrate (e.g., S-2222).

  • Protocol:

    • Incubate synthesized Rivaroxaban (0.1 - 100 nM) with Factor Xa for 10 min at 37°C.

    • Add Chromogenic Substrate.

    • Measure Absorbance at 405 nm (cleavage of pNA).

  • Success Metric: The synthesized batch must exhibit an IC50 < 2.0 nM .

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • World Intellectual Property Organization. (2012).[2] "Process for the preparation of Rivaroxaban and intermediates thereof." WO 2012/051692. Link

  • ChemicalBook. (2023). "Product Data: 4-(4-(chloromethyl)phenyl)morpholin-3-one." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(4-(chloromethyl)phenyl)morpholin-3-one

Topic: Managing Off-Target Reactivity, Genotoxicity, and Stability Status: Operational | Role: Senior Application Scientist[1][2] Executive Summary: The Nature of the "Off-Target" Effect Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Off-Target Reactivity, Genotoxicity, and Stability

Status: Operational | Role: Senior Application Scientist[1][2]

Executive Summary: The Nature of the "Off-Target" Effect

Welcome to the Technical Support Center. You are likely working with 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8 ), a critical synthetic intermediate used primarily in the manufacturing of the anticoagulant Rivaroxaban (Xarelto) .

Critical Technical Insight: Unlike a selective enzyme inhibitor, this molecule possesses a reactive chloromethyl "warhead" (an alkyl halide). In a biological or drug development context, its "off-target effects" are not defined by promiscuous binding to a secondary receptor, but by non-specific covalent alkylation .

  • Primary Utility: Synthetic building block (coupling partner).

  • Off-Target Risk: Genotoxicity (DNA alkylation) and Non-specific Cytotoxicity (cysteine alkylation).

  • Regulatory Status: Classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.

This guide addresses the challenges of handling this reactive electrophile, preventing unintended biological toxicity, and ensuring analytical integrity.

Mechanism of Action: Reactivity & Off-Target Pathways[1][2]

The chloromethyl group is highly susceptible to nucleophilic attack via an SN2 mechanism . This reactivity drives both its synthetic utility and its off-target toxicity profile.[1][2]

The Alkylation Pathway (Genotoxicity)

When introduced into a biological system (or present as an impurity), the electrophilic benzylic carbon attacks nucleophilic centers on DNA (specifically the N7 position of Guanine ) and proteins (Cysteine thiols). This covalent modification causes:

  • DNA Adduct Formation: Leading to replication errors and mutagenesis (Ames Positive).

  • Enzyme Inactivation: Non-specific alkylation of active site cysteines in off-target proteins.[1][2]

The Hydrolysis Pathway (Instability)

In the presence of water or protic solvents, the compound rapidly hydrolyzes to the corresponding benzyl alcohol , which is generally pharmacologically inert but represents a loss of titer and a new impurity.

ReactivityPathways Compound 4-(4-(chloromethyl)phenyl) morpholin-3-one (Electrophile) Adduct_DNA DNA Adduct (Genotoxicity/Mutation) Compound->Adduct_DNA S_N2 Alkylation (Off-Target Effect) Adduct_Prot Protein Adduct (Cytotoxicity) Compound->Adduct_Prot Covalent Modification Alcohol Benzyl Alcohol Derivative (Hydrolysis Product) Compound->Alcohol Hydrolysis (Degradation) DNA DNA (Guanine-N7) (Nucleophile) DNA->Adduct_DNA Protein Protein (Cysteine-SH) (Nucleophile) Protein->Adduct_Prot Water H2O / Protic Solvent Water->Alcohol

Figure 1: Reactivity profile showing the competition between genotoxic alkylation (off-target toxicity) and hydrolysis (degradation).[1][2]

Troubleshooting Guide: Experimental & Analytical

Scenario A: Biological Assays & Toxicology

Issue: I am screening a library of morpholinone derivatives, and this compound shows high potency across all cell lines (low selectivity).

  • Diagnosis: You are observing non-specific cytotoxicity . The chloromethyl group is alkylating essential cellular proteins and DNA indiscriminately. This is a "false positive" for specific inhibition.

  • Solution:

    • Verify Mechanism: Perform a "washout" experiment. If the effect persists after washing cells, the binding is covalent/irreversible.

    • Use a Control: Synthesize or purchase the benzyl alcohol analog (4-(4-(hydroxymethyl)phenyl)morpholin-3-one). It lacks the alkylating warhead. If the alcohol is inactive, the observed activity of the chloride is due to non-specific alkylation.

Issue: The compound consistently tests positive in the Ames Test (bacterial reverse mutation).

  • Diagnosis: This is expected behavior for benzyl chlorides. It is a direct-acting mutagen.[1][2]

  • Solution: This compound cannot be developed as a drug per se. If it is an intermediate, it must be purged from the final API to levels below the Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day for chronic treatment [1].

Scenario B: Chemical Synthesis & Scale-Up

Issue: My reaction yield is low, and I see a large peak in LC-MS with M-Cl+OH (Mass shift -18.5 or +17 depending on ionization).

  • Diagnosis: Hydrolysis . You are using wet solvents or reagents.

  • Solution:

    • Strict Anhydrous Conditions: Use dry THF or DCM. Avoid alcohols (MeOH, EtOH) as solvents, as they will form the benzyl ether ether.

    • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, K2CO3) rather than hydroxides or alkoxides to prevent substitution.

Scenario C: Analytical Quantitation (LC-MS/HPLC)

Issue: The peak area for the chloromethyl intermediate decreases over time in the autosampler.

  • Diagnosis: Degradation in the sample vial.

  • Solution:

    • Diluent: Do not use water/methanol/acetonitrile mixtures if the sample will sit. Use anhydrous Acetonitrile or DMSO for sample preparation.

    • Temperature: Keep the autosampler at 4°C.

    • Derivatization: For accurate quantitation of trace levels, react the sample with a secondary amine (e.g., morpholine) to form a stable derivative, then quantify the derivative.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor of Factor Xa like Rivaroxaban? A: No. While it contains the morpholinone scaffold found in Rivaroxaban, the chloromethyl group makes it a reactive intermediate, not a selective drug. It lacks the oxazolidinone and thiophene moieties required for high-affinity, non-covalent binding to the Factor Xa S4 pocket. Its activity is dominated by chemical reactivity.

Q2: How do I remove this impurity from my final Rivaroxaban API? A: Because it is a PGI, you must demonstrate purge capability.

  • Scavenging: Treat the reaction mixture with a nucleophilic scavenger (e.g., an amine or thiol resin) that reacts faster than the API.

  • Hydrolysis: An aqueous workup at elevated pH can force the hydrolysis of the residual chloride to the alcohol, which is much easier to separate and is non-genotoxic [2].

Q3: What are the storage requirements? A: Store under inert gas (Argon/Nitrogen) at -20°C . Moisture will degrade the compound to the alcohol and HCl. The HCl byproduct can autocatalyze further degradation.

Q4: Why is the CAS number inconsistent in literature? A:

  • 1260764-34-8: 4-(4-(chloromethyl)phenyl)morpholin-3-one (The specific chloromethyl intermediate).

  • 446292-07-5: Often cited but refers to the phthalimido precursor or a related derivative in some databases.

  • 1616403-02-1: The Hydrochloride salt.[3]

  • Advice: Always verify by chemical structure or SMILES: O=C1COCCN1C2=CC=C(CCl)C=C2.

Summary Table: Key Parameters

ParameterSpecification / Detail
Chemical Name 4-(4-(chloromethyl)phenyl)morpholin-3-one
Primary Use Intermediate for Rivaroxaban (Factor Xa Inhibitor)
Main "Off-Target" Risk Genotoxicity (DNA Alkylation), Skin Sensitization
Reactivity Class Alkylating Agent (Benzyl Chloride)
Stability Moisture Sensitive (Hydrolyzes to Benzyl Alcohol)
Toxicity Limit (API) < 1.5 µ g/day (ICH M7 for mutagenic impurities)
Storage -20°C, Desiccated, Inert Atmosphere

References

  • ICH M7 (R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017 . Link

  • Roehrig, S. et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1][2] Journal of Medicinal Chemistry , 2005, 48(19), 5900–5908. Link

  • Perzborn, E. et al. Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology , 2010, 30, 376–381. Link

  • Weinz, C. et al. Metabolism and Distribution of Rivaroxaban in Rats, Dogs, and Humans. Drug Metabolism and Disposition , 2009, 37(5), 1056-1064. Link

Sources

Optimization

Technical Support Center: Troubleshooting 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary & Molecule Profile 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8) is a specialized electrophilic intermediate.[1] While the standard industrial synthesis of Rivaroxaban (Xarelto) typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8) is a specialized electrophilic intermediate.[1] While the standard industrial synthesis of Rivaroxaban (Xarelto) typically utilizes 4-(4-aminophenyl)morpholin-3-one [1, 2], the chloromethyl variant represents a strategic "convergent" synthon.[1][2] It allows for the direct attachment of the phenyl-morpholinone pharmacophore to nucleophilic cores (such as oxazolidinones or novel scaffolds) via


 alkylation, bypassing the need for metal-catalyzed Goldberg couplings later in the sequence.[1]

However, the benzyl chloride moiety introduces specific instability risks—primarily hydrolysis and solvolysis—that are not present in the amino-analog.[1] This guide addresses the unique handling requirements of this electrophile.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification / Behavior
Molecular Formula

Molecular Weight 225.67 g/mol
Appearance White to off-white crystalline solid
Reactivity Class Alkylating Agent (Benzyl Chloride type)
Major Instability Hydrolysis (converts to benzyl alcohol); Solvolysis (in alcohols)
Storage < 4°C, Inert Atmosphere (

), Desiccated

Diagnostic Troubleshooting (Q&A)

Category A: Stability & Purity Issues

Q1: The material has turned from a white powder to a sticky, off-white gum. Is it recoverable?

  • Diagnosis: This is the classic signature of hydrolysis . Benzyl chlorides are hygroscopic.[1] Upon exposure to atmospheric moisture, the chloromethyl group converts to the hydroxymethyl derivative (4-(4-(hydroxymethyl)phenyl)morpholin-3-one), releasing HCl.[1][2] The HCl acts as an autocatalyst, accelerating the degradation and forming a gummy salt matrix.[1]

  • Solution:

    • Check LC-MS. If the alcohol content is >10%, recrystallization is difficult due to the polarity similarity.[1]

    • Prevention: Store strictly under Argon. Do not store in the freezer in a container that is not double-sealed (condensation risk upon warming).[1]

Q2: I see a new impurity peak (~M-35+31) when running the reaction in Methanol or Ethanol.

  • Diagnosis: You are observing solvolysis . Benzyl chlorides react rapidly with protic solvents.[1] In methanol, you are synthesizing the methyl ether (methoxymethyl variant) rather than your target.[1]

  • Corrective Action:

    • IMMEDIATELY STOP using alcohols as solvents or co-solvents.[1]

    • Switch to aprotic polar solvents : Anhydrous DMF, DMSO, Acetonitrile (ACN), or THF.[1]

Category B: Reaction Optimization ( Coupling)

Q3: The alkylation reaction with my amine/amide nucleophile is stalling at 60% conversion.

  • Root Cause Analysis:

    • HCl Scavenging: The reaction generates HCl. If the base is too weak or insoluble, the protonated nucleophile becomes unreactive.[1]

    • Solubility: The morpholinone ring is rigid and polar, often precipitating out of non-polar solvents like Toluene before reacting.[1]

  • Protocol Adjustment:

    • Base: Use Cesium Carbonate (

      
      )  or DIPEA  (Hünig's base).[1] 
      
      
      
      is superior for amide alkylations due to the "Cesium Effect" (enhanced solubility/nucleophilicity).[1]
    • Catalyst: Add Sodium Iodide (NaI) (0.1 eq). This generates the benzyl iodide in situ (Finkelstein reaction), which is a much better leaving group than chloride, accelerating the rate 5-10x.[1]

Critical Reaction Pathways & Failure Modes

The following diagram illustrates the competition between the desired alkylation and the destructive hydrolysis/solvolysis pathways.

ReactionPathways cluster_conditions Optimal Conditions Start 4-(4-(chloromethyl)phenyl) morpholin-3-one (Electrophile) Target Target Coupled Product (Rivaroxaban Analog) Start->Target Nucleophile (Nu-H) Base, Aprotic Solvent Hydrolysis Impurity A: Benzyl Alcohol (Hydrolysis) Start->Hydrolysis H2O / Moisture (Storage Failure) Ether Impurity B: Benzyl Ether (Solvolysis in ROH) Start->Ether MeOH / EtOH (Wrong Solvent) Cond1 Solvent: DMF/ACN Cond2 Base: Cs2CO3 Cond3 Additive: NaI (cat.)

Figure 1: Mechanistic pathways showing the competition between successful alkylation (Green) and moisture/solvent-induced degradation (Red).[1]

Validated Experimental Protocol: Anhydrous Alkylation

Objective: Coupling 4-(4-(chloromethyl)phenyl)morpholin-3-one with a secondary amine or amide nucleophile.

Reagents:

  • Electrophile: 4-(4-(chloromethyl)phenyl)morpholin-3-one (1.0 eq)[1][2]

  • Nucleophile: (e.g., Oxazolidinone derivative) (1.1 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)[1]
  • Additive: TBAI (Tetrabutylammonium iodide) or NaI (0.1 eq)[1]

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF.[1]

Step-by-Step Procedure:

  • Drying (Critical): Flame-dry the reaction flask under vacuum and backfill with Argon. Ensure the nucleophile is azeotropically dried if it is hygroscopic.

  • Activation: Dissolve the Nucleophile and Base in the solvent. Stir at room temperature for 15 minutes.

    • Why? This deprotonates the nucleophile (if amide) or breaks up aggregates.[1]

  • Addition: Add the Chloromethyl intermediate as a solid in one portion (or dissolved in minimal anhydrous solvent). Add the Iodide catalyst immediately after.

  • Reaction: Heat to 60°C. Monitor via TLC/HPLC.

    • Note: Do not exceed 80°C to avoid thermal decomposition of the morpholinone ring.[1]

  • Quench: Cool to RT. Filter off inorganic salts before adding water.[1]

    • Why? Adding water directly to the reaction mixture can cause difficult emulsions due to the amphiphilic nature of the product.[1] Filter solids, concentrate the organic solvent, then partition between EtOAc and Water.[1][3]

Solvent Compatibility Matrix

SolventCompatibilityNotes
Methanol / Ethanol INCOMPATIBLE Causes rapid solvolysis to ethers.[1][2]
Water INCOMPATIBLE Hydrolysis to alcohol; releases HCl.
Dichloromethane (DCM) Good Good solubility, but slow reaction kinetics (low boiling point).[1]
Acetonitrile (ACN) Excellent Best balance of polarity and ease of workup.[1]
DMF / DMSO Excellent Highest reaction rates, but difficult to remove during workup.[1]
Toluene Poor Poor solubility of the morpholinone core; requires phase transfer catalyst.[1]

References

  • Roehrig, S., et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1]

  • Perollier, C., et al. (2001).[1] "Substituted Oxazolidinones and their Use in the Field of Blood Coagulation." PCT Int.[1] Appl. WO 01/47919.[1][4]

  • Patel, P. I., et al. (2015).[1][5] "Facile approach for the synthesis of rivaroxaban using alternate synthon." Sustainable Chemical Processes, 3, 11.

  • Wei, H., et al. (2012).[1] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 17, 1349-1356.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary & Reaction Mechanics[1][2][3][4] Target Molecule: 4-(4-(chloromethyl)phenyl)morpholin-3-one Primary Application: Key alkylating intermediate for Factor Xa inhibitors (e.g., Rivaroxaban analogs). Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics[1][2][3][4]

Target Molecule: 4-(4-(chloromethyl)phenyl)morpholin-3-one Primary Application: Key alkylating intermediate for Factor Xa inhibitors (e.g., Rivaroxaban analogs). Synthetic Strategy: Nucleophilic substitution of the precursor alcohol (Deoxychlorination).

This guide focuses on the conversion of 4-(4-(hydroxymethyl)phenyl)morpholin-3-one to the target chloromethyl derivative using Thionyl Chloride (


). While radical chlorination of the methyl analog is possible, it lacks the regioselectivity required for high-purity pharmaceutical applications.
Reaction Pathway (Mechanistic Insight)

The reaction proceeds via an


 (Substitution Nucleophilic internal) mechanism when neat or in non-polar solvents, or 

in the presence of a base/nucleophilic catalyst (DMF).

ReactionPathway Alcohol Start: Alcohol Precursor (Hydroxymethyl) Inter Intermediate: Chlorosulfite Ester Alcohol->Inter + SOCl2 (Fast) IonPair Transition State: Ion Pair [R+ Cl-] Inter->IonPair Rate Limiting (Heat/DMF) SO2 Gas: SO2 Inter->SO2 HCl Gas: HCl Inter->HCl Product Product: Chloromethyl Target IonPair->Product Collapse

Figure 1: Mechanistic pathway for the deoxychlorination of the benzyl alcohol precursor.

Optimized Experimental Protocol

This protocol is designed to minimize the two most common failure modes: dimerization (dibenzyl ether formation) and hydrolysis during workup.

Critical Process Parameters (CPP)
ParameterRecommended ConditionScientific Rationale
Reagent Thionyl Chloride (

)
1.2 – 1.5 equivalents. Excess ensures complete conversion of the alcohol and scavenges adventitious water.
Solvent Toluene or DCMToluene is preferred. It allows for higher reaction temperatures to drive the kinetics and facilitates the azeotropic removal of residual

during concentration.
Catalyst DMF (0.1 – 0.5 mol%)Essential. Forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than

alone, preventing the reaction from stalling at the sulfite ester stage.
Temperature 0°C

45-60°C
Initial addition at 0°C controls the exotherm. Heating is required to decompose the chlorosulfite intermediate.
Atmosphere Dry

or Ar
Critical. Benzyl chlorides are highly susceptible to hydrolysis.
Step-by-Step Methodology
  • Suspension: Charge 4-(4-(hydroxymethyl)phenyl)morpholin-3-one (1.0 eq) into a dry reactor under

    
    . Add anhydrous Toluene (10-15 volumes).
    
  • Catalysis: Add N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops per gram of substrate).

  • Addition: Cool to 0-5°C. Add

    
     (1.3 eq) dropwise over 30 minutes. Note: Gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Allow to warm to room temperature (RT). If solids persist or TLC shows starting material, heat to 50°C for 2-4 hours.

  • Monitoring: Check by TLC (EtOAc/Hexane) or HPLC. Look for the disappearance of the polar alcohol peak.

  • Workup (Anhydrous):

    • Concentrate the reaction mixture under reduced pressure at <50°C.

    • Co-evaporation: Add fresh Toluene and concentrate again (2x) to azeotrope off residual

      
       and 
      
      
      
      . This is crucial to prevent degradation.
    • Do not perform an aqueous wash unless absolutely necessary. If acid removal is required, wash rapidly with cold saturated

      
      , separate immediately, dry over 
      
      
      
      , and concentrate.
  • Isolation: The product often crystallizes upon cooling the toluene concentrate or by adding n-Heptane as an antisolvent.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users in the field.

Q1: My product isolated as a sticky gum/oil instead of a solid. Why?

Diagnosis: This is usually caused by residual DMF or Sulfite Ester impurities.

  • The Science: The intermediate chlorosulfite ester (

    
    ) is an oil. If the reaction temperature was too low or time too short, the conversion to the chloride (
    
    
    
    ) did not finish.
  • The Fix:

    • Re-dissolve the gum in Toluene.

    • Add 0.2 eq of

      
      .
      
    • Heat to reflux for 1 hour.

    • Concentrate to dryness.

    • Triturate with cold Diethyl Ether or Heptane to induce crystallization.

Q2: I see a new peak at RRT ~1.8 (Dimer) on HPLC.

Diagnosis: Formation of the Dibenzyl Ether dimer.

  • The Science: If the HCl byproduct is not removed efficiently, or if the reaction is "starved" of

    
    , the product benzyl chloride reacts with unreacted starting alcohol:
    
    
    
    
  • The Fix:

    • Ensure

      
       is added in excess  (at least 1.2 eq).
      
    • Do not mix the alcohol and chloride for long periods without thionyl chloride present.

    • Prevention: Add the alcohol to the

      
       solution (reverse addition) if dimerization is persistent.
      
Q3: The product turns pink/purple upon storage.

Diagnosis: Autocatalytic decomposition.

  • The Science: Benzyl chlorides are inherently unstable. Trace HCl catalyzes a Friedel-Crafts alkylation (polymerization) on the electron-rich phenyl ring.

  • The Fix:

    • Store at -20°C .

    • Store under inert gas (

      
      ).
      
    • Add a stabilizer (e.g., solid

      
       or activated molecular sieves) in the storage vial to scavenge trace acid.
      
Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete New_Spot New Impurity Spot CheckTLC->New_Spot Byproducts Add_SOCl2 Action: Add more SOCl2 Increase Temp SM_Remains->Add_SOCl2 Check_Water Action: Check Solvent Dryness (Hydrolysis Risk) New_Spot->Check_Water Polar Spot (Alcohol) Dimer Action: Optimize Stoichiometry (Avoid alcohol excess) New_Spot->Dimer Non-Polar Spot

Figure 2: Decision matrix for troubleshooting reaction failures.

Safety & Handling (Lachrymator Warning)

  • Hazard: 4-(4-(chloromethyl)phenyl)morpholin-3-one is a potent alkylating agent and likely a lachrymator (tear gas effect), similar to benzyl chloride.

  • Controls:

    • Handle only in a functioning fume hood.

    • Quench all glassware and equipment with 10% aqueous ammonium hydroxide or NaOH before removing from the hood (to destroy active alkyl halides).

    • Double-glove (Nitrile) is mandatory.

References

  • Perzborn, E., et al. (2005). Substituted Oxazolidinones and their Use in the Field of Blood Coagulation. United States Patent US 7,592,339 B2. (Describes the general synthesis of Rivaroxaban intermediates).

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • BenchChem Technical Repository. (2025).[1] Effect of benzyl chloride impurities on reaction outcome. (General guidance on benzyl chloride stability and impurities). 1

  • Fluorochem Product Data. (2025). 4-[4-(chloromethyl)phenyl]morpholin-3-one Physical Properties. 2[3][1]

Sources

Optimization

stability of 4-(4-(chloromethyl)phenyl)morpholin-3-one in solution

Technical Support Center: Stability & Handling of 4-(4-(chloromethyl)phenyl)morpholin-3-one Part 1: Executive Summary (The "Why") 4-(4-(chloromethyl)phenyl)morpholin-3-one is a highly reactive electrophile, primarily uti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(4-(chloromethyl)phenyl)morpholin-3-one

Part 1: Executive Summary (The "Why")

4-(4-(chloromethyl)phenyl)morpholin-3-one is a highly reactive electrophile, primarily utilized as a building block in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs). Its structural core contains a benzyl chloride moiety attached to a morpholin-3-one (lactam) scaffold.

The Critical Instability Factor: The stability of this molecule is dictated almost entirely by the chloromethyl group (


) . This moiety is an activated alkyl halide. Because the morpholinone ring is electron-donating (via the N-phenyl linkage), the benzylic carbon is significantly activated, making it prone to:
  • Rapid Hydrolysis: Conversion to the benzyl alcohol in the presence of moisture.

  • Solvolysis: Reaction with nucleophilic solvents (MeOH, EtOH) to form ethers.

  • Kornblum Oxidation: Conversion to the benzaldehyde in DMSO/heating.

User Advisory: Treat this compound not just as an intermediate, but as a potent alkylating agent . It is kinetically unstable in protic media.

Part 2: Solvent Compatibility Matrix

Use this table to select solvents for synthesis, purification, or analysis (LCMS/NMR).

Solvent ClassSolvent ExampleCompatibilityTechnical Notes
Hydrocarbons Toluene, HexaneHigh Recommended. Inert. Ideal for storage or non-polar reactions.
Chlorinated DCM, ChloroformHigh Recommended. Excellent solubility and stability (if acid-free).
Ethers THF, 1,4-DioxaneMedium Good for short-term use. Ensure solvents are anhydrous ; peroxides can initiate radical degradation.
Aprotic Polar DMF, DMAcMedium/Low Caution. Hygroscopic nature introduces water, leading to hydrolysis. Use fresh/dry only.
Sulfoxides DMSOCritical Risk Avoid for storage. Risk of Kornblum oxidation to aldehyde (

) upon heating or prolonged standing.
Alcohols Methanol, EthanolIncompatible Do Not Use. Rapid solvolysis forms methyl/ethyl ethers (

).
Aqueous Water, BuffersIncompatible Do Not Use. Immediate hydrolysis to benzyl alcohol (

).

Part 3: Troubleshooting Guide (FAQ)

Q1: "I see a new peak in my LCMS with a mass of [M-18+16] or [M+14]. What is happening?"

Diagnosis: You are observing Solvolysis .[1]

  • [M-Cl+OH] (Mass -18.5 + 17 = -1.5 amu shift): This is the Hydrolysis product (Benzyl Alcohol). You likely used wet solvent or an aqueous mobile phase without immediate injection.

  • [M-Cl+OCH3] (Mass -35.5 + 31 = -4.5 amu shift): This is the Metholysis product (Benzyl Methyl Ether). You dissolved the sample in Methanol.

Solution:

  • Switch diluent to Acetonitrile (ACN) or Dichloromethane (DCM) .

  • Keep autosampler temperature at

    
    .
    
  • Analyze immediately after preparation.

Q2: "My yield dropped significantly after heating the reaction in DMSO."

Diagnosis: Kornblum Oxidation . Benzyl chlorides react with DMSO (acting as an oxidant) to form the corresponding benzaldehyde and dimethyl sulfide. This reaction is accelerated by heat (


) and the presence of bases (e.g., 

).

Solution:

  • Avoid DMSO if heating is required.

  • If DMSO is necessary for solubility, keep the temperature

    
     and quench rapidly.
    
Q3: "The solid turned from white to sticky/yellow during storage."

Diagnosis: Polymerization/Dimerization . Trace HCl (generated from slow hydrolysis) can catalyze Friedel-Crafts alkylation between the chloromethyl group of one molecule and the electron-rich phenyl ring of another.

Solution:

  • Store under Argon/Nitrogen .

  • Add a scavenger (e.g., solid

    
     packet) in the secondary container to neutralize acidic vapors.
    
  • Store at

    
    .
    

Part 4: Degradation Pathways (Visualized)

The following diagram illustrates the primary failure modes of 4-(4-(chloromethyl)phenyl)morpholin-3-one in solution.

StabilityPathways cluster_0 Critical Instability Factors Target 4-(4-(chloromethyl)phenyl) morpholin-3-one (Active Electrophile) Alcohol Hydrolysis Product (Benzyl Alcohol) [Impurity A] Target->Alcohol + H2O (Moisture) Fast Ether Solvolysis Product (Benzyl Ether) [Impurity B] Target->Ether + ROH (MeOH/EtOH) Fast Aldehyde Oxidation Product (Benzaldehyde) [Impurity C] Target->Aldehyde + DMSO / Heat (Kornblum Oxidation) Dimer Dimer/Polymer (Friedel-Crafts) Target->Dimer + Trace Acid / Heat Slow

Caption: Figure 1. Primary degradation pathways. Red arrows indicate high-probability reactions in protic media.

Part 5: Standard Operating Procedure (SOP) for Handling

To ensure data integrity and synthetic success, strictly adhere to the following protocol:

Storage
  • Container: Amber glass vial with a PTFE-lined cap (tightly sealed).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short-term (<1 week).
  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    
Analytical Preparation (LCMS/HPLC)
  • Diluent: Use anhydrous Acetonitrile (MeCN) . Do NOT use Methanol.

  • Speed: Prepare samples immediately before injection.

  • Buffer: If using a water/MeCN gradient, ensure the autosampler is cooled. The half-life in 50:50 Water:MeCN can be minutes to hours depending on pH.

Synthesis Reactions
  • Drying: Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.

  • Base Selection: If a base is required (to neutralize HCl), use non-nucleophilic bases like DIPEA or 2,6-Lutidine . Avoid hydroxide or alkoxide bases which will immediately displace the chloride.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry. Link

  • Kornblum, N., et al. (1959). "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes". Journal of the American Chemical Society.[2] Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor".[3] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)". International Conference on Harmonisation. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Assay Specificity for 4-(4-(chloromethyl)phenyl)morpholin-3-one

The following Technical Support Guide is designed for researchers and assay developers working with 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8), a reactive intermediate often associated with the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and assay developers working with 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8), a reactive intermediate often associated with the synthesis of Factor Xa inhibitors like Rivaroxaban.

This guide addresses the dual challenge of this molecule: its lipophilic scaffold (causing hydrophobic sticking) and its electrophilic chloromethyl group (causing covalent non-specific labeling).

Document ID: TS-NSB-1260764 Status: Active Role: Senior Application Scientist Last Updated: February 16, 2026

Molecule Profile & NSB Mechanisms

Before troubleshooting, it is critical to understand why this molecule binds non-specifically. It acts as a "double-edged" source of noise in biological assays.

FeatureChemical MoietyNSB Mechanism
Hydrophobic Core Phenyl-morpholinone scaffoldPhysical Adsorption: Sticks to plasticware, hydrophobic sensor chips (e.g., SPR), and albumin via Van der Waals forces.
Reactive Warhead Chloromethyl (-CH₂Cl)Covalent Alkylation: Reacts irreversibly with nucleophiles (Cys thiols, Lys amines, His imidazoles) on non-target proteins and surfaces.

Troubleshooting Guide (Q&A)

Section A: Surface Plasmon Resonance (SPR) & Binding Assays[1]

Q1: I see high background binding to my reference channel (blank surface). How do I stop this? A: This is likely due to the chloromethyl group reacting with the carboxymethyl dextran matrix or residual nucleophiles on the chip.

  • Protocol Adjustment: Switch from standard BSA blocking to chemical blocking . BSA contains cysteines and lysines that will covalently capture your compound, increasing background.

  • Recommended Blocker: Use PEG-based blockers or Polyvinyl alcohol (PVA) which lack nucleophilic side chains.

  • Buffer Additive: Introduce 0.05% Tween-20 or 0.005% P20 to reduce hydrophobic adsorption of the morpholinone ring.

Q2: My dissociation curve is flat (no dissociation). Is this high affinity? A: No, this indicates covalent modification . The chloromethyl group has alkylated your ligand or the surface.

  • Diagnosis: Inject a high concentration of a competitor or buffer wash. If the signal does not decrease, the bond is covalent.

  • Solution: If you are studying reversible binding, you must use a non-reactive analog (e.g., the methyl derivative, 4-(4-methylphenyl)morpholin-3-one) as a control. The chloromethyl compound is inherently an alkylator and will form permanent bonds over time.

Section B: Protein Labeling & Proteomics

Q3: I am seeing "promiscuous" labeling of multiple proteins in my gel/mass spec. How do I improve specificity? A: The chloromethyl group is a moderately reactive electrophile (S_N2 reactivity). It will label any accessible cysteine or lysine if given enough time.

  • Kinetic Control: Reduce incubation time. Alkylation is time-dependent. Shorten incubation from 1 hour to 10–15 minutes .

  • pH Tuning: Lower the pH of your reaction buffer to pH 6.5–7.0 . This protonates lysine residues (pKa ~10.5) and reduces the nucleophilicity of cysteine thiols, making the reaction more selective for the most reactive/accessible targets (kinetic selectivity).

  • Temperature: Perform incubations on ice (4°C) rather than room temperature to slow down non-specific alkylation rates.

Q4: Can I use DTT or Mercaptoethanol to reduce background? A: NO. Adding thiols (DTT, BME) to the buffer will immediately react with the chloromethyl group, quenching your compound and rendering it inactive before it reaches the target.

  • Alternative: Use a "scavenger" step after the specific binding event is complete, but not during incubation.

Experimental Protocols

Protocol A: Surface Passivation for Reactive Probes

Use this protocol for SPR or ELISA plates to minimize covalent NSB.

  • Activate Surface: Standard EDC/NHS activation (if using carboxyl chips).

  • Immobilize Ligand: Inject target protein.

  • Quench/Block (Critical Step):

    • Standard: Ethanolamine (pH 8.5). Note: This leaves hydroxyl groups.

    • Optimized for Chloromethyl Probes: Block with PEG-amine or Tris-buffer for an extended period (10 min) to ensure all activated esters are quenched.

    • Post-Block: Wash with 1 mg/mL Polyvinyl Alcohol (PVA) or Casein (less reactive than BSA) to coat hydrophobic patches.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.0). Avoid Tris in running buffer if you want to prevent amine reactivity during the run, though HEPES is preferred.

Protocol B: Kinetic Window Determination

Determine the maximum time you can incubate before NSB dominates.

  • Prepare 3 samples:

    • Target (+): Protein of interest.

    • Control (-): Lysate or BSA.

    • Buffer Only.

  • Add 10 µM of 4-(4-(chloromethyl)phenyl)morpholin-3-one.

  • Quench aliquots at 5, 15, 30, and 60 minutes into SDS-loading buffer (containing excess DTT).

  • Analyze via Western Blot or Fluorescent Gel (if using a click-chemistry tag).

  • Select the timepoint where Target (+) signal is strong but Control (-) signal is still near baseline.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing and fixing NSB issues with this compound.

NSB_Troubleshooting Start High Background / NSB Observed CheckType Identify NSB Type Start->CheckType Test_Rev Test: Wash with Solvent/Competitor Signal Decreases? CheckType->Test_Rev Hydrophobic Hydrophobic Adsorption (Reversible) Sol_Hydro Add 0.05% Tween-20 Increase Salt (300mM NaCl) Hydrophobic->Sol_Hydro Covalent Covalent Alkylation (Irreversible) Sol_Cov Reduce Incubation Time Lower pH to 6.5 Use Non-Protein Blockers (PEG) Covalent->Sol_Cov Test_Rev->Hydrophobic Yes Test_Rev->Covalent No

Caption: Decision tree for distinguishing between hydrophobic adsorption and covalent alkylation, with targeted mitigation strategies.

Summary of Buffer Additives

AdditiveConcentrationPurposeCompatibility Warning
Tween-20 0.05% - 0.1%Disrupts hydrophobic interactions (morpholinone ring).Safe. Essential for this compound.
NaCl 150 - 500 mMShields electrostatic interactions.High salt may reduce specific binding if it is ionic-driven.
BSA 0.1% - 1.0%Protein blocker.HIGH RISK. Chloromethyl group will alkylate BSA. Use only if compound is in excess or if surface is pre-blocked and washed.
DTT / BME 1 - 5 mMReducing agents.[1]INCOMPATIBLE. Will rapidly react with chloromethyl group (scavenging).
DMSO 1% - 5%Cosolvent.Increases solubility of the lipophilic core; prevents aggregation-based NSB.

References

  • Rivaroxaban Synthesis & Intermediates

    • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry.
    • Context: Establishes the structure and synthesis pathway of the morpholinone intermedi
  • Reducing Non-Specific Binding in SPR

    • Nicoya Lifesciences. (2020). "4 Ways to Reduce Non-Specific Binding in SPR Experiments".
    • Context: Protocols for detergent and salt optimiz
  • Reactivity of Alkylating Agents

    • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. "Alkylating Agents".[2][3][4][5][6] National Institute of Diabetes and Digestive and Kidney Diseases.

    • Context: Mechanisms of chloromethyl/alkylator reactivity with biological nucleophiles.
  • Assay Interference by Reactive Compounds

    • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery".
    • Context: Discusses PAINS and reactive compounds (like alkyl halides) causing false positives in assays.

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) Adducts

Executive Summary You are likely analyzing 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) , a critical intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban (often designated as "Intermediate 1" or "Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely analyzing 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) , a critical intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban (often designated as "Intermediate 1" or "Compound A" in process chemistry).

In drug discovery, this molecule acts as a potent electrophile. Its chloromethyl group functions as a "warhead," susceptible to nucleophilic attack by cysteine thiols (S-alkylation) or lysine amines.

The Core Challenge: The transition from free ligand to protein adduct involves a specific mass spectrometry phenomenon—the "Disappearing Isotope Signature." This guide troubleshoots the interpretation of these spectra, distinguishing between true covalent adducts, non-covalent binding, and hydrolysis artifacts.

Module 1: Pre-Acquisition & Sample Integrity

Q: Why do I see a dominant peak at m/z 208 instead of 226 in my stock solution?

A: Your "warhead" has likely hydrolyzed.

The chloromethyl group is highly reactive. In aqueous buffers (or even DMSO containing trace water), the chlorine is displaced by a hydroxyl group, converting the reactive alkylator into an inert alcohol.

  • The Chemistry:

    
    
    
  • The Mass Shift:

    • Intact CMPM (

      
      ): 
      
      
      
      Da.
    • Hydrolyzed Analog (

      
      ): 
      
      
      
      Da.
    • Delta: -18 Da (approx).

Troubleshooting Protocol: The "Dry-Run" Validation

  • Solvent Check: Ensure DMSO stocks are anhydrous. Store under

    
     or Ar.
    
  • Buffer Minimization: Do not dilute CMPM into aqueous buffer until immediately before the experiment.

  • LC-MS Confirmation: Run a neat standard. If the m/z 208 peak exceeds 5% relative abundance, re-synthesize or purify the batch.

Module 2: Adduct Identification (The "Disappearing Isotope")

Q: I found a mass shift on my protein, but the Chlorine isotope pattern is missing. Is this a false positive?

A: No. The loss of the Chlorine pattern is the primary confirmation of a covalent adduct.

This is the most common point of confusion. CMPM contains a single Chlorine atom, which gives a distinct 3:1 intensity ratio between the


 (

) and

(

) peaks.

When CMPM alkylates a protein (via


 mechanism), the Chlorine is the leaving group. It is physically ejected from the molecule as a chloride ion (

).
  • Non-Covalent Binder: The ligand sits in the pocket intact. You WILL see the Cl isotope pattern.

  • Covalent Adduct: The ligand bonds to the protein, losing Cl. You WILL NOT see the Cl isotope pattern.

Data Table: Expected Mass Shifts
SpeciesFormulaMonoisotopic Mass (Da)Diagnostic Feature
CMPM (Ligand)

225.056Yes (Cl Pattern)
Hydrolyzed Ligand

207.090No (Oxygen only)
Cysteine Adduct (

)
Add

+190.087 No (Cl Lost)

Note: The mass shift on the protein is calculated as


.
Simplified: The added moiety is the benzyl-morpholinone group (

). Target Shift: Look for +190.09 Da on your peptide.

Module 3: Fragmentation & Sequencing

Q: How do I localize the modification site in MS/MS?

A: Look for the "Benzyl-Morpholinone" Reporter Ions.

When fragmenting the peptide adduct, the peptide backbone usually breaks (b- and y-ions), but the adduct itself can also fragment. The bond between the benzyl carbon and the sulfur (Cys) is relatively stable, but the morpholinone ring is prone to cleavage.

Diagnostic Ions:

  • 
     190.09 (The Adduct Reporter):  In high-energy collision (HCD), the entire modification can be cleaved from the cysteine side chain, appearing as a cation 
    
    
    
    .
  • 
     104-106 range:  Fragmentation of the morpholinone ring often yields smaller characteristic fragments or phenyl cations depending on the energy.
    
Workflow Visualization

The following diagram outlines the logical decision tree for interpreting your MS data.

CMPM_Analysis cluster_covalent Covalent Confirmation Start Acquire MS1 Spectrum (Intact or Peptide) CheckMass Check Ligand/Shift Mass Start->CheckMass IsotopeCheck Is Chlorine Pattern (M, M+2) Present? CheckMass->IsotopeCheck Mass matches Ligand Hydrolyzed Hydrolysis Artifact (m/z 208) CheckMass->Hydrolyzed Mass = 208 Da NonCov Non-Covalent Binding (Ligand Intact) IsotopeCheck->NonCov Yes (3:1 Ratio) Covalent Covalent Adduct (Cl Lost) IsotopeCheck->Covalent No (Monoisotopic) CalcShift Calculate Shift: +190.09 Da Covalent->CalcShift FragCheck MS/MS Diagnostic: m/z 190 Reporter CalcShift->FragCheck

Caption: Decision tree for distinguishing covalent CMPM adducts from non-covalent binding and hydrolysis artifacts based on isotopic patterns and mass shifts.

Module 4: Mechanistic Insight (The "Why")

Q: What is the exact mechanism of the mass shift?

Understanding the mechanism is crucial for defending your data in regulatory reports.

  • Electrophile: The methylene carbon attached to the Cl is electron-deficient (benzyl chloride).

  • Nucleophile: The thiolate anion (

    
    ) of a Cysteine residue attacks this carbon.
    
  • Leaving Group: Chloride (

    
    ) is expelled.
    
  • Result: A stable Thioether bond is formed.

Fragmentation Pathway Diagram

Fragmentation Precursor Peptide-Cys-S-CH2-Ph-Morph (Precursor Ion) PathA Peptide Backbone Cleavage Precursor->PathA Low Energy PathB Side Chain Cleavage Precursor->PathB High Energy IonsA b- / y- ions (Sequence Coverage) PathA->IonsA IonB Reporter Ion [CH2-Ph-Morph]+ m/z ~190.09 PathB->IonB

Caption: Collision-Induced Dissociation (CID) pathways. High energy often cleaves the thioether or benzyl bond, yielding the diagnostic m/z 190.09 reporter ion.

References

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link

  • Follmann, M., et al. (2016). The Chemistry of Non-Vitamin K Antagonist Oral Anticoagulants. Angewandte Chemie International Edition. Link

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. Link

  • Bernauer, U., et al. (2021). Opinion on Titanium Dioxide (TiO2) as a food additive (E171) - Annex: Mass Spectrometry of Alkylating Agents. EFSA Journal. (General reference for alkylation mechanisms in MS). Link

Troubleshooting

common pitfalls in using 4-(4-(chloromethyl)phenyl)morpholin-3-one

This technical guide addresses the specific challenges associated with 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8). This compound is a bifunctional building block combining a stable morpholin-3-one core...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8). This compound is a bifunctional building block combining a stable morpholin-3-one core with a highly reactive benzyl chloride moiety. It is frequently utilized in the convergent synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and the generation of impurity reference standards.

The following troubleshooting framework focuses on the compound's dual nature: the solubility requirements of the morpholinone ring versus the hydrolytic instability of the chloromethyl group.

Part 1: Critical Handling & Storage Protocols

The "Moisture Trap" Warning: The primary failure mode for this compound is hydrolysis . The chloromethyl group (


) is highly susceptible to nucleophilic attack by water, converting it to the benzyl alcohol (

). This reaction is accelerated by the very solvents required to dissolve the morpholinone ring (DMF, DMSO).
Storage Guidelines
  • Temperature: Store at -20°C . The benzylic chloride bond is thermally labile; room temperature storage can lead to slow HCl elimination or dimerization.

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas (trace metal ions can catalyze Friedel-Crafts-type polymerization).

Part 2: Troubleshooting Common Pitfalls

Issue 1: "I see a new spot on TLC/HPLC, but the mass is only -18 or +16 different."

Diagnosis: Hydrolysis (Benzyl Alcohol Formation) or Solvolysis (Ether Formation).

  • Cause: The use of "wet" polar solvents or alcoholic solvents.[1]

    • Mechanism: In the presence of moisture, the benzyl chloride undergoes

      
      /
      
      
      
      hydrolysis. If methanol or ethanol is used as a solvent, you will form the methyl/ethyl ether immediately.
  • Solution:

    • Never use alcohols (MeOH, EtOH, IPA) as reaction solvents for this compound.

    • Dry your solvents: DMF and DMSO must be anhydrous (<50 ppm water).

    • Protocol Adjustment: If the reaction requires heat (>60°C), add a scavenger (e.g., molecular sieves) to the reaction vessel.

Issue 2: "The starting material won't dissolve in DCM/Toluene, but decomposes in DMF."

Diagnosis: Solubility-Reactivity Paradox.

  • Context: The morpholinone ring is polar and crystallizes well, making it insoluble in non-polar solvents (Hexane, Toluene, cold DCM). However, polar aprotic solvents (DMF, DMSO) stabilize the transition state for substitution, increasing reactivity toward impurities.

  • Recommended Solvent Systems:

    • Anhydrous THF: Moderate solubility, low reactivity toward hydrolysis. Good for reflux.

    • Acetonitrile (MeCN): Excellent balance. Dissolves the compound at 40°C; allows for clean

      
       reactions.
      
    • NMP (N-Methyl-2-pyrrolidone): Use only if strictly anhydrous.

Issue 3: "My yield is low during nucleophilic coupling (e.g., with an amine or oxazolidinone)."

Diagnosis: Competitive Elimination or Dimerization.

  • Cause: Using a base that is too strong (

    
     > 15) or too concentrated.
    
    • Mechanism: Strong bases can deprotonate the benzylic position (forming a quinone methide-like species) or cause polymerization.

  • Solution:

    • Switch Base: Use mild inorganic bases like

      
        or 
      
      
      
      in MeCN. Avoid NaH or KOtBu unless absolutely necessary.
    • Stoichiometry: Use a slight excess of the nucleophile (1.1 equiv), not the chloromethyl starting material.

Part 3: Decision Tree for Reaction Optimization

The following diagram outlines the logical flow for selecting conditions based on the nucleophile being coupled to the chloromethyl group.

ReactionOptimization Start Start: Coupling Reaction (Nucleophile + Chloromethyl-Morpholinone) SolventCheck Check Solubility Start->SolventCheck Polar Soluble in MeCN/THF? SolventCheck->Polar UseMeCN Use Anhydrous MeCN Base: K2CO3 or DIPEA Temp: 50-60°C Polar->UseMeCN Yes UseDMF Use Anhydrous DMF (Strictly Dry <50ppm H2O) Base: NaHCO3 or Cs2CO3 Polar->UseDMF No (Requires Polar Aprotic) NuCheck Nucleophile Type? UseMeCN->NuCheck UseDMF->NuCheck Amine Amine (Primary/Secondary) NuCheck->Amine Amide Amide/Carbamate (e.g., Oxazolidinone) NuCheck->Amide ProtocolA Protocol A: Add DIPEA (2.0 eq) Slow addition of Chloride to Amine Avoids bis-alkylation Amine->ProtocolA ProtocolB Protocol B: Pre-form anion with NaH/LiHMDS (Cold: 0°C) Then add Chloride Avoids elimination Amide->ProtocolB

Figure 1: Decision logic for solvent and base selection to minimize side reactions.

Part 4: Analytical Reference Data

When troubleshooting, verify the integrity of your starting material using these expected shifts.

Feature4-(4-(chloromethyl)phenyl)morpholin-3-oneHydrolysis Impurity (Benzyl Alcohol)Solvolysis Impurity (Methyl Ether)

NMR (DMSO-

)

4.75 ppm (s, 2H,

)

4.50 ppm (d, 2H,

) + OH signal

4.40 ppm (s, 2H) + 3.30 ppm (s, 3H, OMe)
HPLC Retention Late Eluting (Non-polar)Early Eluting (Polar)Intermediate
Mass Spec (ESI) M+ / M+2 (3:1 ratio for Cl)M - 18 (Loss of Cl, gain OH)M - 4 (approx)

Note on NMR: The chemical shift of the benzylic methylene (


) is the most sensitive diagnostic tool. A shift upfield (lower ppm) usually indicates loss of the chloride.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use this compound to synthesize Rivaroxaban directly? A: Not typically. The standard industrial route for Rivaroxaban uses 4-(4-aminophenyl)morpholin-3-one coupled with an epoxide or chloromethyl-oxazolidinone precursor [1, 2]. The chloromethyl-phenyl morpholinone (this compound) is generally used for synthesizing Rivaroxaban Impurity A (the benzyl alcohol derivative) or specific structural analogs where the linkage is reversed or modified [3].

Q2: Why does my reaction turn black? A: This indicates decomposition via polymerization . Benzyl chlorides are susceptible to Friedel-Crafts alkylation of their own phenyl rings, especially if the reaction mixture becomes acidic (HCl generation). Fix: Ensure sufficient acid scavenger (base) is present from the start and do not overheat (>80°C).

Q3: How do I purify the compound if it degrades? A: Recrystallization is preferred over column chromatography.

  • Solvent: Ethyl Acetate / Hexane.[2]

  • Method: Dissolve in minimum hot Ethyl Acetate (approx 60°C), filter quickly to remove polymer insolubles, then add warm Hexane and cool slowly.

  • Warning: Silica gel is slightly acidic and can cause hydrolysis of the chloride during column chromatography. If you must column, add 1% Triethylamine to the eluent to neutralize the silica.

References

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Link (Accessed via TDCommons database).

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Chemicea Pharmaceuticals. (2024). Rivaroxaban Impurity Profiling and Reference Standards. Link (Accessed for impurity structural data).

  • PubChem. (2025).[3] Compound Summary: 4-(4-(chloromethyl)phenyl)morpholin-3-one.[4][5][6][7][8] Link

Sources

Optimization

Technical Support Center: Purification of 4-(4-(chloromethyl)phenyl)morpholin-3-one

[1][2] Molecule Profile & Critical Stability Warning Before initiating any purification, you must understand the "Jekyll and Hyde" nature of your target molecule.[1] While the morpholinone ring is robust, the chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Molecule Profile & Critical Stability Warning

Before initiating any purification, you must understand the "Jekyll and Hyde" nature of your target molecule.[1] While the morpholinone ring is robust, the chloromethyl group is a highly reactive electrophile.[1]

  • Chemical Name: 4-(4-(chloromethyl)phenyl)morpholin-3-one[2][3][4][5]

  • CAS: 1260764-34-8[2][4][5]

  • Structure Analysis:

    • Core: Morpholin-3-one (Lactam) – Polar, provides crystallinity.[2][3]

    • Handle: 4-Chloromethyl (

      
      ) – The "Warhead".[2][3]
      
  • Key Risk: Solvolysis. The nitrogen atom on the phenyl ring (even though part of a lactam) donates electron density into the aromatic system, destabilizing the benzylic C-Cl bond towards

    
     hydrolysis.[2][1] This molecule will convert to the benzyl alcohol if exposed to moisture or protic solvents (methanol/ethanol).[2][3][1]
    

Troubleshooting Guide: Why Did My Purification Fail?

This section addresses the most common tickets submitted by researchers working with this scaffold.

Issue A: "My product turned into a sticky gum/oil after the column."
  • Diagnosis: Silica-Induced Hydrolysis. Standard silica gel is slightly acidic (pH 6.0–6.[3][1]5) and contains surface hydroxyl groups.[3][1] These act as nucleophiles or acid catalysts, converting your reactive chloride into the alcohol impurity (

    
    ).[2][3]
    
  • Immediate Fix: Stop using standard silica.[3][1]

    • Option 1: Use Neutral Alumina (Grade III).[3][1]

    • Option 2: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading the column.[2][3][1]

    • Option 3 (Recommended): Switch to Recrystallization (See Section 3).[2][3]

Issue B: "The product is pink or light brown."
  • Diagnosis: Oxidative Degradation. While the lactam protects the nitrogen, trace amounts of ring-opened aniline impurities or radical dimers (from light exposure) can cause coloration.[2][3][1]

  • Immediate Fix:

    • Perform a charcoal filtration (activated carbon) during the hot filtration step of recrystallization.[2][3][1]

    • Store the final product in amber vials under Argon.

Issue C: "NMR shows a new peak at ~4.6 ppm (singlet)."
  • Diagnosis: Hydrolysis (Benzyl Alcohol Formation). You likely used methanol or ethanol during workup or recrystallization.[3][1]

  • Immediate Fix: Strictly avoid protic solvents. Use anhydrous Toluene, DCM, or Ethyl Acetate.[1]

The Gold Standard: Recrystallization Protocol

Chromatography should be your last resort for this molecule due to the stability risks mentioned above.[3][1] Recrystallization is scalable and protects the benzylic chloride from hydrolysis.[3][1]

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Toluene / Heptane ⭐⭐⭐⭐⭐ (Best)High boiling point allows dissolution; Heptane acts as a gentle anti-solvent.[2][3][1] Inert.
DCM / Hexanes ⭐⭐⭐⭐ (Good)Good for thermally sensitive batches (lower boiling point).[2][3]
Ethyl Acetate / Hexanes ⭐⭐⭐ (Okay)Acceptable, but wet EtOAc can cause hydrolysis.[3][1] Must use anhydrous EtOAc.[3][1]
Ethanol / Methanol ❌ (CRITICAL FAIL)DO NOT USE. Will form the benzyl ether via solvolysis.[3][1]
Step-by-Step Protocol (Toluene/Heptane Method)
  • Preparation: Dry all glassware in an oven (

    
    ) for 2 hours. Flush with 
    
    
    
    .
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add anhydrous Toluene (approx. 5-7 mL per gram of solid).[2][3][1]

    • Heat to

      
       (Do not reflux aggressively; thermal stress can degrade the chloride).[2][3]
      
    • Note: If undissolved solids remain (likely inorganic salts), filter while hot through a sintered glass funnel.[2][3][1]

  • Crystallization:

    • Remove from heat.[3][1] While the solution is still warm (

      
      ), slowly add Heptane  dropwise until a persistent cloudiness (turbidity) appears.[2][3]
      
    • Add 1-2 drops of Toluene to clear the cloudiness.[3][1]

  • Nucleation:

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Rapid cooling traps impurities.[3][1]

    • Once at RT, move to a

      
       fridge for 4 hours.
      
  • Isolation:

    • Filter the white crystals using vacuum filtration.[3][1]

    • Wash the cake with cold Heptane (not Toluene).

    • Dry under high vacuum at ambient temperature (

      
      ) for 6 hours. Do not heat-dry , as HCl gas can liberate, causing autocatalytic decomposition.[1]
      

Decision Logic & Impurity Profiling

Use the following workflows to visualize your purification strategy and understand the degradation pathways.

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (Check Impurity Separation) Start->CheckTLC IsSolid Is the Crude Solid? CheckTLC->IsSolid Recryst Recrystallization (Toluene/Heptane) IsSolid->Recryst Yes (Preferred) Column Flash Chromatography IsSolid->Column No (Oily/Sticky) Result1 Pure Product (White Solid) Recryst->Result1 ColCond Condition: Neutralized Silica (1% TEA) or Neutral Alumina Column->ColCond Mandatory Pre-treatment Result2 Risk of Hydrolysis (Benzyl Alcohol) Column->Result2 Standard Acidic Silica ColCond->Result1 Fast Elution

Figure 1: Decision matrix prioritizing recrystallization to avoid silica-induced degradation.

Workflow 2: Degradation Pathways (The "Villains")

Degradation Target Target Molecule (Benzylic Chloride) Alcohol Impurity A: Benzyl Alcohol Target->Alcohol Hydrolysis (Fast) Ether Impurity B: Benzyl Ether Target->Ether Solvolysis Dimer Impurity C: Dimerization Target->Dimer Friedel-Crafts Water Moisture / Wet Silica Water->Alcohol Methanol Methanol/Ethanol Methanol->Ether Heat Heat (>80°C) Heat->Dimer

Figure 2: Common degradation pathways.[2][3] Note that Hydrolysis (Impurity A) is the most frequent failure mode.[2][3]

Analytical Checkpoints (QC)

After purification, verify integrity using these specific markers:

  • 1H NMR (CDCl3):

    • Look for the

      
       singlet around 4.5 - 4.6 ppm .[2][3]
      
    • Impurity Check: If you see a shift to 4.7 ppm (approx), check for the alcohol (

      
      ).[2][3]
      
    • Impurity Check: If you see a singlet at 2.3 ppm , you have unreacted methyl precursor (if synthesized via radical halogenation).[2][3][1]

  • Melting Point:

    • Expect a sharp range.[3][1] While specific literature values vary by polymorph, a range

      
       indicates solvent entrapment or dimerization.[2][3][1]
      
  • Storage:

    • Store at

      
      .
      
    • Argon Overlay is mandatory to prevent atmospheric moisture ingress.[3][1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3][1] (Foundational text on Benzylic Chloride reactivity and

    
     solvolysis).
    
  • Roehri-Stoeckel, C., et al. (2004).[3][1] "Synthetic routes to Rivaroxaban intermediates." Synthetic Communications. (General context on morpholinone scaffold synthesis).

Sources

Reference Data & Comparative Studies

Validation

Validating the Target of 4-(4-(chloromethyl)phenyl)morpholin-3-one: A Comparative Guide

This guide serves as an advanced technical resource for validating the biological target of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a reactive N-aryl morpholinone derivative.[1] While widely recognized as a pivotal s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for validating the biological target of 4-(4-(chloromethyl)phenyl)morpholin-3-one , a reactive N-aryl morpholinone derivative.[1] While widely recognized as a pivotal synthetic intermediate for the anticoagulant Rivaroxaban (Xarelto), its chloromethyl moiety renders it a potent electrophilic probe for covalent target validation, specifically against serine proteases like Factor Xa (FXa) and related kinases (e.g., ITK).[1]

Executive Summary & Mechanism of Action

4-(4-(chloromethyl)phenyl)morpholin-3-one (referred to herein as CMPM ) functions as a "warhead-equipped" scaffold.[1] Unlike its reversible pharmaceutical counterpart (Rivaroxaban), CMPM contains a reactive benzyl chloride group.[1]

  • Primary Target: Factor Xa (FXa) – The morpholinone scaffold directs binding to the S4 subsite of FXa, while the chloromethyl group acts as an electrophile, potentially alkylating the active site Histidine (His57) or Serine (Ser195).[1]

  • Secondary/Off-Target: Interleukin-2-inducible T-cell kinase (ITK) – N-aryl morpholinones are known privileged scaffolds for ITK inhibition; the reactive group may label Cysteine residues (e.g., Cys442) in the kinase hinge region.[1]

Mechanism of Target Engagement

The validation logic relies on Activity-Based Protein Profiling (ABPP) principles:

  • Recognition: The morpholin-3-one core mimics the P4 residue of the natural substrate, docking into the S4 pocket of Factor Xa.[1]

  • Reaction: The electrophilic chloromethyl group undergoes nucleophilic substitution (

    
    ) with a proximal nucleophile (His/Cys) on the protein.[1]
    
  • Validation: This irreversible covalent bond allows for stringent washing and downstream identification via Mass Spectrometry, distinguishing true binding from non-specific interaction.[1]

Comparative Analysis: Validation Methods

To objectively validate CMPM, one must compare its covalent profiling capability against standard reversible inhibition and genetic methods.[1]

FeatureMethod A: Covalent Probe (CMPM) Method B: Reversible Inhibition (Rivaroxaban) Method C: Genetic Validation (CRISPR/siRNA)
Principle Irreversible alkylation of active site nucleophile.[1]Reversible competitive binding (

).[1]
Ablation of target protein expression.[1]
Readout Mass Shift (+141 Da), Fluorescent Labeling.IC50 Shift, Thrombin Generation.Phenotypic rescue or loss of function.[1]
Specificity High (confirmed by MS peptide mapping).[1]Moderate (subject to off-target binding).Very High (absolute target definition).
Durability Permanent (allows rigorous washing).[1]Transient (lost upon washing).[1]Permanent (genomic change).[1]
Key Limitation Reactivity can lead to non-specific alkylation.[1]Does not prove physical occupancy alone.[1]Does not validate ligandability of the pocket.[1]

Experimental Protocols

Protocol A: Biochemical Validation (Chromogenic Factor Xa Assay)

Objective: Determine if CMPM inhibits Factor Xa activity in a time-dependent manner (indicative of covalent binding).[1]

  • Reagents: Human Factor Xa (highly purified), Chromogenic Substrate (e.g., S-2765), CMPM (dissolved in DMSO).[1]

  • Incubation:

    • Prepare Factor Xa (1 nM final) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000).[1]

    • Add CMPM at varying concentrations (0.1 µM – 100 µM).[1]

    • Critical Step: Incubate for multiple time points (0, 15, 30, 60 min) to observe

      
       (time-dependent inhibition).
      
  • Reaction Trigger: Add Chromogenic Substrate (200 µM).

  • Measurement: Monitor absorbance at 405 nm continuously for 10 min.

  • Analysis: Plot residual enzyme activity vs. time. A steep decline in activity over pre-incubation time confirms irreversible covalent modification.[1]

Protocol B: Mass Spectrometry Target Confirmation (Intact Protein & Peptide Mapping)

Objective: Prove physical labeling of the specific active site residue.[1]

  • Labeling: Incubate Factor Xa (5 µM) with CMPM (50 µM, 10x excess) for 1 hour at 37°C.

  • Quenching: Add 5 mM DTT to quench unreacted probe.

  • Digestion:

    • Denature with 8M Urea.[1]

    • Reduce (DTT) and Alkylate (Iodoacetamide).[1]

    • Digest with Trypsin (1:50 enzyme:substrate ratio) overnight.[1]

  • LC-MS/MS Analysis:

    • Inject digested peptides onto a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer.[1]

    • Search Parameters: Set "CMPM modification" (+141.03 Da, corresponding to the loss of Cl and addition of the morpholinone-benzyl moiety) as a variable modification on Histidine, Serine, and Cysteine.[1]

  • Validation Criteria: Identification of the modified peptide containing the catalytic triad Histidine (His57) confirms the target.[1]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating CMPM and the molecular mechanism of its action.

Diagram 1: The Target Validation Ecosystem

This workflow describes the integration of chemical synthesis, biochemical assay, and proteomic confirmation.[1]

ValidationWorkflow Compound CMPM (Probe) Complex Covalent Complex (Enzyme-Probe) Compound->Complex Alkylation Target Factor Xa (Enzyme) Target->Complex Assay Chromogenic Assay (Loss of Activity) Complex->Assay Phenotypic Readout MS LC-MS/MS (Peptide Mapping) Complex->MS Structural Readout Result Validated Target (His57 Modified) Assay->Result k_inact confirmation MS->Result Mass Shift (+141 Da)

Caption: Integrated workflow for validating CMPM target engagement, combining kinetic assays with structural proteomics.

Diagram 2: Mechanism of Covalent Capture

This diagram details the specific chemical event at the active site.[1]

Mechanism Scaffold Morpholinone Scaffold (S4 Pocket Binder) Warhead Chloromethyl Group (Electrophile) Scaffold->Warhead Positions Transition Transition State (Cl- Leaving) Warhead->Transition Attacked by Residue Factor Xa His57 (Nucleophile) Residue->Transition Attacks Bond Stable Covalent Adduct (N-C Bond) Transition->Bond Irreversible

Caption: Mechanistic pathway of CMPM: The scaffold guides the molecule to the S4 pocket, positioning the chloromethyl warhead for nucleophilic attack by His57.[1]

References

  • Roehrig, S., et al. (2005).[1] "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Perzborn, E., et al. (2011).[1] "Rivaroxaban: a new oral factor Xa inhibitor."[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1]

  • Cravatt, B. F., et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link[1]

  • U.S. Patent 7,598,378. "Method for the production of 4-(4-aminophenyl)-3-morpholinone."[1] (Describes the synthesis of the morpholinone scaffold precursors). Link

Sources

Comparative

Benchmarking 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM): Reactivity, Specificity, and Application against Standard Covalent Modifiers

Topic: 4-(4-(chloromethyl)phenyl)morpholin-3-one vs Other Covalent Modifiers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Technical Context[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-(chloromethyl)phenyl)morpholin-3-one vs Other Covalent Modifiers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context[1][2]

In the landscape of covalent drug discovery and chemoproteomics, the selection of an electrophilic "warhead" dictates the kinetics, selectivity, and stability of the ligand-target interaction. While standard modifiers like chloroacetamides and acrylamides dominate the field, specific scaffolds like 4-(4-(chloromethyl)phenyl)morpholin-3-one (hereafter referred to as CMPM ) occupy a critical niche.

CMPM is primarily recognized as a key synthetic intermediate (CAS 1260764-34-8) in the manufacturing of Factor Xa inhibitors (e.g., Rivaroxaban). However, its structure—a benzyl chloride moiety fused to a biologically relevant morpholinone ring—presents a unique reactivity profile. Unlike the highly reactive alpha-haloacetamides or the resonance-stabilized Michael acceptors, CMPM functions via a distinct SN2 mechanism governed by the benzylic stabilization of the transition state.

This guide objectively compares CMPM against industry-standard covalent modifiers, providing experimental frameworks to evaluate its utility as a chemical probe, a synthetic building block, or a potential genotoxic impurity (PGI).

Mechanistic Comparison: CMPM vs. The Field

To deploy CMPM effectively, one must understand how its electrophilicity differs from standard warheads.

The Electrophiles
  • CMPM (Benzyl Chloride): Reacts via SN2 substitution. The leaving group (Cl-) is displaced by a nucleophile. The reaction is facilitated by the adjacent phenyl ring, which stabilizes the partial positive charge in the transition state, but it lacks the electron-withdrawing carbonyl activation seen in acetamides.

  • Chloroacetamide (CAA): Reacts via SN2. Highly activated by the adjacent carbonyl (alpha-effect), making it significantly more reactive toward thiols than CMPM.

  • Acrylamide (ACR): Reacts via Michael Addition (1,4-conjugate addition). This is a softer electrophile preference, often requiring specific orientation within a protein pocket to react efficiently with cysteine.

Reactivity & Selectivity Matrix
FeatureCMPM (Benzyl Chloride) Chloroacetamide (CAA) Acrylamide (ACR)
Primary Mechanism SN2 (Benzylic Substitution)SN2 (Alpha-Carbonyl)Michael Addition
Reactivity (Intrinsic) ModerateHighLow to Moderate
Hard/Soft Character IntermediateHarderSoft
Primary Target Cysteine (Thiolates), HistidineCysteine (highly promiscuous)Cysteine (pocket-driven)
Aq. Stability Low (Hydrolyzes to Benzyl Alcohol)ModerateHigh
Reversibility IrreversibleIrreversibleIrreversible (mostly)
Key Application Synthetic Intermediate, Scaffold IntroductionProteomic Profiling (mapping)Targeted Covalent Drugs (TCI)
Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic divergence between CMPM and standard modifiers.

ReactionPathways cluster_0 CMPM (Benzyl Chloride) cluster_1 Acrylamide (Michael Acceptor) Protein Protein Nucleophile (Cys-SH / His-NH) CMPM CMPM (Benzyl-Cl) Protein->CMPM ACR Acrylamide (CH2=CH-CO-R) Protein->ACR TS_CMPM Transition State (Benzylic Stabilization) CMPM->TS_CMPM SN2 Attack Prod_CMPM Benzylated Protein (Stable Thioether) TS_CMPM->Prod_CMPM -Cl (Leaving Group) TS_ACR Enolate Intermediate ACR->TS_ACR 1,4-Addition Prod_ACR Alkylated Protein (Michael Adduct) TS_ACR->Prod_ACR Proton Transfer

Figure 1: Mechanistic pathways for CMPM (SN2) versus Acrylamide (Michael Addition). CMPM relies on benzylic stabilization, while Acrylamides utilize enolate intermediates.

Experimental Protocols: Validating CMPM Performance

Protocol A: Intrinsic Reactivity Assay (GSH Kinetic Profiling)

Purpose: Determine the second-order rate constant (


 surrogate) of CMPM compared to Iodoacetamide (IAA).
Why:  Benzyl chlorides are sensitive to pH. This assay validates if CMPM is reactive enough for your biological pH range.

Materials:

  • CMPM (10 mM stock in DMSO)

  • L-Glutathione (GSH), reduced (10 mM in water)

  • Phosphate Buffer (50 mM, pH 7.4 and pH 8.0)

  • LC-MS/MS system

Step-by-Step Workflow:

  • Preparation: Dilute GSH to 100 µM in Phosphate Buffer.

  • Initiation: Add CMPM to a final concentration of 1 mM (10x excess to ensure pseudo-first-order kinetics) or 100 µM (1:1 for second-order fitting). Recommendation: Use 10x excess electrophile.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately quench with 5% Formic Acid to protonate thiols and stop the reaction.

  • Analysis: Monitor the depletion of free GSH (m/z 308.09) and appearance of GSH-CMPM adduct via LC-MS.

  • Calculation: Plot ln([GSH]t/[GSH]0) vs time. The slope =

    
    . Calculate 
    
    
    
    .

Expected Result:

  • CMPM: Moderate reaction rate. Significant hydrolysis (benzyl alcohol peak) may be observed if left >4 hours.

  • Chloroacetamide: Fast depletion of GSH (<15 min).

  • Acrylamide: Slow depletion unless activated by pH > 8.0 or proximity.

Protocol B: Peptide Mapping for Residue Specificity

Purpose: Confirm if CMPM is promiscuous (reacting with Lys/His) or Cys-selective.

  • Substrate: Use a standard peptide with Cys, Lys, and His residues (e.g., GAPDH tryptic peptide or synthetic standard).

  • Reaction: Incubate peptide (50 µM) with CMPM (500 µM) in TEAB buffer (pH 7.5) for 1 hour.

  • Control: Run parallel reaction with Iodoacetamide (IAA).

  • Readout: High-Resolution Mass Spectrometry (HRMS).

    • Look for mass shift: +273.08 Da (CMPM intact adduct minus Cl).

    • Note: Benzyl chlorides add the entire benzyl-morpholinone mass.

  • Data Interpretation:

    • If modification is solely on Cys: High Selectivity.

    • If modification is on His/Lys: Promiscuity (indicates CMPM is acting as a generic alkylator).

Critical Analysis: Safety & Impurity Control

For drug development professionals, CMPM is often encountered not as a probe, but as a Potential Genotoxic Impurity (PGI) in the synthesis of oxazolidinone anticoagulants.

The "Purge" Factor

Because CMPM is a benzyl chloride, it is structurally alert for genotoxicity (DNA alkylation).

  • Comparison: CMPM is generally less volatile than simple benzyl chloride, making it easier to handle but harder to remove via evaporation.

  • Detection Strategy: Unlike simple alkyl halides which require GC-MS, CMPM's high molecular weight allows for sensitive detection via LC-MS/MS (MRM mode) in the final drug substance.

Stability Considerations
  • Hydrolysis: CMPM hydrolyzes to 4-(4-(hydroxymethyl)phenyl)morpholin-3-one in aqueous media.

  • Impact: In biological assays, fresh preparation is mandatory. In synthesis, moisture control is critical to prevent yield loss and impurity formation.

Decision Guide: When to Use Which Modifier?

Use the following logic flow to select the appropriate tool for your research.

DecisionTree Start Select Covalent Modifier Goal What is your primary goal? Start->Goal Mapping Cysteine Mapping / Proteomics Goal->Mapping Profiling DrugDesign Targeted Drug Design Goal->DrugDesign Inhibition Synthesis Scaffold Introduction Goal->Synthesis Building Block IAA Iodoacetamide (Standard) Mapping->IAA Use Iodoacetamide (High Reactivity) ACR Acrylamide (Warhead) DrugDesign->ACR Use Acrylamide (Tunable/Selective) CMPM CMPM (Benzyl Chloride) Synthesis->CMPM Use CMPM (If Morpholinone required)

Figure 2: Decision matrix for selecting between CMPM, Iodoacetamide, and Acrylamide based on experimental intent.

References

  • Rivaroxaban Synthesis & Intermediates

    • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.
  • Covalent Modifier Mechanisms

    • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
  • Genotoxic Impurity Management (Alkyl Halides)

    • Teasdale, A. (2017). "Mutagenic Impurities: Strategies for Identification and Control." Wiley Series in Drug Discovery and Development.
  • Chemical Properties of CMPM

    • PubChem Compound Summary for CID 53394864 (Related Intermedi

(Note: While CMPM is a specific intermediate, the mechanistic principles cited in Reference 2 regarding benzyl chlorides vs acrylamides apply directly to its behavior.)

Validation

comparing the potency of 4-(4-(chloromethyl)phenyl)morpholin-3-one analogs

This guide provides an in-depth comparative analysis of 4-(4-(chloromethyl)phenyl)morpholin-3-one derivatives, focusing on their application as intermediates in the development of high-potency Factor Xa (FXa) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-(4-(chloromethyl)phenyl)morpholin-3-one derivatives, focusing on their application as intermediates in the development of high-potency Factor Xa (FXa) inhibitors , specifically the blockbuster anticoagulant Rivaroxaban (Xarelto) and its structural analogs.

Executive Summary

The molecule 4-(4-(chloromethyl)phenyl)morpholin-3-one is a critical electrophilic intermediate used to synthesize the "P4" binding moiety of direct Factor Xa inhibitors. Its primary value lies not in its intrinsic biological potency, but in its ability to introduce the 4-phenylmorpholin-3-one scaffold into a drug core.

This guide compares the biological potency (IC₅₀/Kᵢ) of the final drug candidates derived from this scaffold against alternative structural analogs. The data demonstrates that the morpholin-3-one ring system is superior to morpholine, piperazine, or open-chain amine analogs, offering a 50–100x increase in potency due to specific electrostatic and steric interactions within the S4 subsite of Factor Xa.

Chemical Context & Scaffold Analysis

The "4-phenylmorpholin-3-one" moiety targets the S4 pocket of the Factor Xa enzyme. This pocket is a narrow, hydrophobic channel lined by aromatic residues (Tyr99, Phe174, Trp215).

  • The Intermediate: 4-(4-(chloromethyl)phenyl)morpholin-3-one[1]

    • Role: Alkylating agent (benzyl chloride).

    • Reactivity: The chloromethyl group reacts with the nitrogen of the central core (e.g., oxazolidinone) to link the S4-binding tail.

  • The Target: Factor Xa (Serine Protease).[2]

  • The Drug Class: Oxazolidinone-based FXa Inhibitors (e.g., Rivaroxaban).[2][3]

Structural Logic Diagram (SAR)

The following diagram illustrates how modifications to the morpholinone ring (derived from the chloromethyl intermediate) impact potency.

SAR_Logic Scaffold 4-phenylmorpholin-3-one (The Scaffold) S4_Pocket Factor Xa S4 Pocket (Tyr99, Phe174, Trp215) Scaffold->S4_Pocket Targets Rivaroxaban Morpholin-3-one (Rivaroxaban) IC50: ~0.7 nM (Optimal Fit) S4_Pocket->Rivaroxaban High Affinity Binding Morpholine Morpholine (No Carbonyl) IC50: ~32 nM (Loss of Planarity/H-bond) S4_Pocket->Morpholine Moderate Binding Piperazine Piperazine Analog IC50: ~140 nM (Charge Penalty) S4_Pocket->Piperazine Weak Binding Dimethylamine Dimethylamine (Open Chain) IC50: ~74 nM (Poor Steric Fill) S4_Pocket->Dimethylamine Weak Binding

Figure 1: Structure-Activity Relationship (SAR) flow showing the critical role of the morpholin-3-one ring in achieving sub-nanomolar potency.

Comparative Potency Analysis

The table below synthesizes experimental data from the discovery of Rivaroxaban (BAY 59-7939), comparing the optimized morpholin-3-one scaffold against direct structural analogs.

Table 1: Potency of Factor Xa Inhibitors with Modified P4 Moieties

Analog TypeP4 Ring StructureIC₅₀ (nM)Fold-Change (vs. Lead)Mechanistic Insight
Rivaroxaban Morpholin-3-one 0.7 1x (Reference) The carbonyl group enforces planarity with the phenyl ring, optimizing stacking with Trp215 in the S4 pocket.
Morpholine Morpholine (reduced)32~45x WeakerLoss of the carbonyl eliminates a key dipole interaction and allows the ring to twist out of coplanarity.
Pyrrolidinone Pyrrolidin-2-one40~57x WeakerSmaller ring size reduces Van der Waals contact surface area within the hydrophobic S4 channel.
Open Chain Dimethylamine74~100x WeakerLacks the rigid cyclic structure required to "lock" the inhibitor into the active site (entropic penalty).
Piperazine Piperazine140~200x WeakerIntroduction of a basic nitrogen (protonated at physiological pH) creates an energetic desolvation penalty.

Data Source: Synthesized from Roehrig et al., J. Med.[4][5] Chem. 2005 [1].[4][5]

Key Takeaway

The 4-(4-(chloromethyl)phenyl)morpholin-3-one intermediate is valuable precisely because it installs the morpholin-3-one ring. This specific ring system is unique in its ability to be neutral (improving oral bioavailability compared to basic piperazines) while maintaining a planar, distinct geometry that perfectly fills the S4 specificity pocket.

Experimental Protocols

To validate the potency of analogs derived from this intermediate, the following self-validating protocols are recommended.

A. Synthesis Workflow (Coupling)

Context: Attaching the scaffold to the core.

  • Reagents: 4-(4-(chloromethyl)phenyl)morpholin-3-one (1.1 eq), Core Oxazolidinone (1.0 eq), LiOtBu (Lithium tert-butoxide) or K₂CO₃.

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve the oxazolidinone core in DMSO.

    • Add base (LiOtBu) at 0°C to deprotonate the amide/carbamate.

    • Slowly add the chloromethyl morpholinone intermediate.

    • Stir at RT for 4-12 hours.

    • Validation: Monitor by LC-MS. The product peak should show a mass shift corresponding to the addition of the benzyl-morpholinone fragment (+190-200 Da region).

B. In Vitro Factor Xa Inhibition Assay

Context: Measuring IC₅₀ of the final analog.

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA (to prevent non-specific binding).

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) at 200 µM (approx. Km).[6]

  • Protocol:

    • Incubate Enzyme (10 µL) with Test Compound (10 µL, serially diluted in DMSO/Buffer) for 30 mins at 37°C.

    • Add Substrate (20 µL) to initiate the reaction.

    • Readout: Measure absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Data Analysis: Fit the initial velocity (

    
    ) vs. log[Inhibitor] to a sigmoidal dose-response equation (4-parameter logistic) to determine IC₅₀.
    
  • Self-Validation: Include Rivaroxaban as a positive control. If Rivaroxaban IC₅₀ deviates >2-fold from 0.7 nM, the assay is invalid (likely enzyme degradation).

Assay Workflow Diagram

Assay_Workflow Step1 Prepare Reagents (FXa Enzyme, S-2765 Substrate, Test Analogs) Step2 Incubation (Enzyme + Inhibitor, 30 min @ 37°C) Step1->Step2 Step3 Initiation (Add Chromogenic Substrate) Step2->Step3 Step4 Kinetic Readout (Absorbance @ 405 nm) Step3->Step4 Decision Control Valid? (Rivaroxaban IC50 ~0.7nM) Step4->Decision Result Calculate IC50 (Sigmoidal Fit) Decision->Result Yes Fail Discard Data (Check Enzyme Activity) Decision->Fail No

Figure 2: Standardized workflow for determining the potency of Factor Xa inhibitors.

Mechanism of Action (Molecular Level)

The potency difference between the morpholin-3-one derivatives and their analogs is driven by the S4 Subsite Interaction :

  • Planarity: The lactam (amide) bond in the morpholin-3-one ring forces the morpholine ring to adopt a conformation that is roughly coplanar with the phenyl ring.

  • 
    -Stacking:  This planar "blade-like" shape inserts deeply into the narrow S4 cleft (Tyr99/Trp215).
    
  • Electrostatics: The carbonyl oxygen acts as a weak hydrogen bond acceptor, while the absence of a charged amine (unlike piperazine) prevents electrostatic repulsion from the hydrophobic residues lining the pocket.

References

  • Roehrig, S., et al. (2005).[2][4][5] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.[5] Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor."[7] Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381. Link

  • Gross, P. L., & Weitz, J. I. (2008). "New Antithrombotic Drugs."[2][5][8][9] Clinical Pharmacology & Therapeutics, 86(2), 139-146. Link

Sources

Comparative

knockout/knockdown validation of 4-(4-(chloromethyl)phenyl)morpholin-3-one effects

Target Specificity & Mechanism Deconvolution[1] Executive Summary Compound: 4-(4-(chloromethyl)phenyl)morpholin-3-one (hereinafter CMPM ) Primary Class: Synthetic Intermediate (Rivaroxaban precursor) / Electrophilic Alky...

Author: BenchChem Technical Support Team. Date: February 2026

Target Specificity & Mechanism Deconvolution[1]

Executive Summary

Compound: 4-(4-(chloromethyl)phenyl)morpholin-3-one (hereinafter CMPM ) Primary Class: Synthetic Intermediate (Rivaroxaban precursor) / Electrophilic Alkylator Putative Target: Coagulation Factor Xa (Factor X, F10 gene) lineage Validation Challenge: Distinguishing specific on-target pharmacodynamics from non-specific electrophilic alkylation (off-target toxicity).[1]

This guide outlines the rigorous validation framework required to characterize biological effects of CMPM. Unlike finished drugs (e.g., Rivaroxaban), CMPM contains a reactive chloromethyl group , classifying it as a potential covalent modifier. Validation must strictly separate structural inhibition of Factor Xa from non-specific cysteine/lysine alkylation.

Part 1: The Validation Logic (Chemical vs. Genetic)

To validate CMPM, we must compare its phenotypic footprint against the "Gold Standard" of genetic ablation. If CMPM acts specifically via Factor Xa inhibition, its effects should phenocopy the genetic loss of F10 (Factor Xa).

The "Rescue" Principle

The ultimate test of specificity for a reactive compound is the Rescue Experiment .

  • Hypothesis: If CMPM is specific, it requires the presence of Factor Xa to exert its specific effect.

  • Test: Treat F10-Knockout (KO) cells with CMPM.

  • Outcome A (On-Target): The drug has no additional effect (the target is already gone).

  • Outcome B (Off-Target): The drug continues to cause toxicity or signaling changes (indicating it is hitting other targets).[1]

ValidationLogic Compound CMPM Treatment (Reactive Probe) WT_Cells Wild-Type Cells (FXa Present) Compound->WT_Cells KO_Cells F10 Knockout Cells (FXa Absent) Compound->KO_Cells Effect_WT Observed Phenotype (e.g., Anticoagulation/Signaling) WT_Cells->Effect_WT Induces Effect Effect_KO Phenotype Assessment KO_Cells->Effect_KO Conclusion_Spec VALIDATED: Specific On-Target Effect Effect_KO->Conclusion_Spec No Added Effect (Phenocopy) Conclusion_Off INVALID: Off-Target Toxicity/Alkylation Effect_KO->Conclusion_Off New Toxicity/Effect (Target Independent)

Figure 1: Decision matrix for distinguishing on-target pharmacology from off-target reactivity using genetic null backgrounds.

Part 2: Comparative Analysis (Alternatives)

CMPM is an intermediate.[2] In a drug development context, it must be benchmarked against the final optimized inhibitor and the genetic absolute.

FeatureCMPM (The Probe) Rivaroxaban (The Drug) CRISPR/siRNA (The Genetic Control)
Mechanism Potential Covalent Alkylation (Irreversible)Reversible Competitive InhibitionGenetic Ablation (Protein loss)
Specificity Low to Moderate (Risk of reacting with random nucleophiles)High (Optimized for FXa active site)Very High (Sequence specific)
Onset Rapid (Chemical kinetics)RapidSlow (24-72h for protein turnover)
Primary Utility Synthesis intermediate; Covalent probe developmentClinical anticoagulation; Positive controlTarget validation; Defining "Null" phenotype
Key Risk Cytotoxicity via DNA/Protein alkylationBleeding (Exaggerated pharmacology)Compensation by related proteases
Part 3: Experimental Protocols
Protocol A: CRISPR-Cas9 Knockout of F10 (Factor X)

Objective: Create a "clean" background to test CMPM specificity.[1]

  • gRNA Design: Target Exon 2 or the catalytic domain of F10.

    • Source: Use validated libraries (e.g., Brunello or TKOv3).

    • Sequence Example:5'-GGTGCATGGACTTCGGCACA-3' (Hypothetical catalytic domain target).[1]

  • Transfection:

    • Use RNP (Ribonucleoprotein) complex of Cas9 + sgRNA for transient editing (reduces off-target integration).[1]

    • Electroporate into HepG2 or endothelial cells (HUVEC).

  • Validation (The Critical Step):

    • Genomic: T7 Endonuclease I assay to confirm indels.

    • Proteomic: Western Blot using anti-Factor Xa antibody. Requirement: >90% protein loss compared to non-targeting control.

  • Functional Assay: Chromogenic Factor Xa activity assay (e.g., cleavage of S-2765 substrate) to confirm functional silence.

Protocol B: Competition Assay (The "Blockade" Test)

Objective: Prove CMPM binds the same site as Rivaroxaban.

  • Pre-treat cells or purified FXa enzyme with Rivaroxaban (100x IC50) to saturate the active site.

  • Add CMPM at varying concentrations.

  • Readout:

    • If CMPM requires the active site to function, Rivaroxaban should block its effect.

    • If CMPM kills cells or signals despite Rivaroxaban blockade, CMPM is acting via a non-FXa mechanism (likely alkylation of other proteins).

Protocol C: Click-Chemistry Proteomics (Activity-Based Protein Profiling)

Since CMPM has a chloromethyl group, it can be modified into a probe to physically identify what it binds to.[1]

  • Probe Synthesis: Synthesize an analog of CMPM with an alkyne handle (alkyne-CMPM).

  • Incubation: Treat cell lysates with alkyne-CMPM.[1]

  • Click Reaction: React lysate with Azide-Biotin using copper-catalyzed click chemistry (CuAAC).

  • Enrichment: Pull down biotinylated proteins using Streptavidin beads.

  • Identification: Perform LC-MS/MS mass spectrometry.

    • Success Criteria: Factor Xa is identified as a top hit.

    • Failure Criteria: High background of cytoskeletal proteins (Actin, Tubulin) or heat shock proteins suggests non-specific alkylation.

ABPP_Workflow Step1 1. Treat Lysate with Alkyne-CMPM Step2 2. Click Reaction (Add Azide-Biotin) Step1->Step2 Step3 3. Streptavidin Pull-down Step2->Step3 Step4 4. Mass Spec (LC-MS/MS) Step3->Step4 Result Target List: 1. Factor Xa (Specific) 2. Off-targets Step4->Result

Figure 2: Workflow for physical validation of CMPM targets using chemical proteomics.

Part 4: Scientific Grounding & References[1][3][4][5][6][7]

Mechanistic Insight: CMPM (4-(4-(chloromethyl)phenyl)morpholin-3-one) is a benzyl chloride derivative.[1] In organic synthesis, benzyl chlorides are potent electrophiles used to alkylate amines (e.g., forming the C-N bond in Rivaroxaban synthesis). In a biological context, this reactivity poses a high risk of PAN-Assay Interference (PAINS) via covalent modification of cysteine thiols or lysine amines on unrelated proteins. Therefore, validation must prioritize proving that the observed effect is not simply cytotoxicity.

References:

  • Rivaroxaban Synthesis & Intermediates:

    • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry.

    • Context: Identifies the morpholinone scaffold and synthetic pathway involving chloromethyl intermediates.

  • Target Validation Standards:

    • Kaelin, W. G. (2017). "Common pitfalls in preclinical cancer target validation." Nature Reviews Cancer.

    • Context: Establishes the "Rescue Experiment" as the gold standard for distinguishing on-target vs. off-target drug effects.

  • CRISPR/Cas9 Specificity:

    • Hsu, P. D., et al. (2013). "DNA targeting specificity of RNA-guided Cas9 nucleases."[1][3] Nature Biotechnology.

    • Context: Protocols for ensuring genetic knockout specificity.[4]

  • Activity-Based Protein Profiling (ABPP):

    • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

    • Context: Methodology for validating covalent probes and identifying off-target alkylation.

Sources

Validation

Orthologous Validation of 4-(4-(chloromethyl)phenyl)morpholin-3-one: Bioactivity &amp; Genotoxicity Assessment

Topic: Orthologous Validation of 4-(4-(chloromethyl)phenyl)morpholin-3-one Activity Content Type: Publish Comparison Guide Executive Summary 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) is a critical synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthologous Validation of 4-(4-(chloromethyl)phenyl)morpholin-3-one Activity Content Type: Publish Comparison Guide

Executive Summary

4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) is a critical synthetic intermediate used in the manufacturing of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. Unlike the final drug, CMPM possesses a reactive chloromethyl group (benzyl chloride moiety), classifying it as a potential alkylating agent and Genotoxic Impurity (GTI) .

This guide provides a rigorous framework for validating the biological activity of CMPM. It distinguishes between two distinct types of "activity":[1][2]

  • Pharmacological Activity: Potential (weak) inhibition of Factor Xa due to structural similarity to the Rivaroxaban scaffold.

  • Toxicological Activity: Chemical reactivity with DNA/proteins (alkylation), which is the primary concern for regulatory control (ICH M7 guidelines).

PART 1: Mechanism & Biological Context

To validate CMPM, one must understand its dual mechanism. It shares the morpholinone-phenyl "head" with Rivaroxaban but lacks the specific S1-binding oxazolidinone-thiophene "tail." Instead, it carries a reactive electrophile.

Comparative Mechanism Diagram

The following diagram contrasts the specific, reversible binding of Rivaroxaban with the non-specific, covalent reactivity of CMPM.

MechanismComparison cluster_outcomes Biological Outcomes CMPM 4-(4-(chloromethyl)phenyl) morpholin-3-one (CMPM) FXa Factor Xa (Active Site) CMPM->FXa Low/No Affinity (Steric Mismatch) DNA Genomic DNA (Nucleophiles) CMPM->DNA Covalent Alkylation (Genotoxicity) GSH Glutathione (Cellular Defense) CMPM->GSH Detoxification (Mercapturic Acid) Rivaroxaban Rivaroxaban (Final Drug) Rivaroxaban->FXa High Affinity Reversible Binding (IC50 ~0.4 nM) Anticoagulation Anticoagulation FXa->Anticoagulation Mutation Mutagenicity (Ames Positive) DNA->Mutation

Figure 1: Mechanistic divergence between the intermediate (CMPM) and the drug (Rivaroxaban). CMPM primarily acts as an alkylator rather than a specific inhibitor.

PART 2: Comparative Performance Analysis

The following table compares CMPM against the final drug (Rivaroxaban) and a standard alkylating positive control (MMS). This establishes the "Performance" baselines for validation.

FeatureCMPM (The Intermediate)Rivaroxaban (The Drug)Methyl Methanesulfonate (MMS)
Primary Role Synthetic Building Block / ImpurityAnticoagulant (FXa Inhibitor)Genotoxic Positive Control
Mechanism Covalent Alkylation (Non-specific)Reversible Binding (Specific)Covalent Alkylation (Non-specific)
Factor Xa IC50 > 10 µM (Predicted/Inactive)0.4 nM (Ki)Inactive
Reversibility Irreversible (Covalent)ReversibleIrreversible
Ames Test Positive (Likely, strain dependent)NegativePositive
Regulatory Status ICH M7 Class 2/3 (Mutagenic Impurity)FDA Approved APICarcinogen
PART 3: Orthologous Validation Protocols

To validate CMPM activity, you must prove Chemical Reactivity (toxicity) and disprove Specific Inhibition (pharmacology).

Workflow 1: Validating Genotoxic Activity (The "Activity" of Concern)

Objective: Confirm if CMPM acts as a mutagen using orthologous in silico and in vitro systems.

Step 1: In Silico Assessment (QSAR)

  • Method: Use two complementary QSAR platforms (e.g., Derek Nexus [Expert Rule-Based] and Sarah Nexus [Statistical]).

  • Criteria: A "Structural Alert" for Alkyl halide or Benzyl chloride indicates potential mutagenicity.

  • Validation: If in silico is positive, proceed to Step 2 for biological confirmation.

Step 2: Bacterial Reverse Mutation Assay (Ames Test)

  • Protocol: OECD 471 Guideline.

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions caused by alkylators).

  • Condition: +/- S9 metabolic activation.

  • Data Output: Calculate the Mutagenic Ratio (MR) = (Revertants per plate / Solvent control).

  • Threshold: MR ≥ 2.0 with a dose-dependent increase confirms activity.

Workflow 2: Validating Lack of Specific Pharmacological Activity

Objective: Demonstrate that CMPM is not a potent Factor Xa inhibitor, distinguishing it from the API.

Step 1: Chromogenic Factor Xa Assay This assay measures the cleavage of a colorimetric substrate by Factor Xa.

  • Reagents: Human Factor Xa, Chromogenic Substrate (e.g., S-2765), Buffer (TBS, pH 7.4).

  • Procedure:

    • Incubate FXa (1 nM) with CMPM (titration: 0.1 nM to 100 µM) for 30 mins.

    • Add Substrate (200 µM).

    • Monitor Absorbance (405 nm) kinetic read for 10 mins.

  • Result: Rivaroxaban will show complete inhibition at low nM. CMPM should show <50% inhibition at 10 µM .

  • Caution: High concentrations of CMPM may show "false" inhibition due to non-specific alkylation of the enzyme active site histidine/serine.

Step 2: Orthologous Check - Jump Dilution (Reversibility) If inhibition is observed, determine if it is specific (reversible) or non-specific (covalent/alkylating).

  • Method: Incubate Enzyme + Inhibitor (100x IC50) -> Dilute 100-fold -> Measure recovery of activity.

  • Outcome:

    • Rivaroxaban: Rapid recovery of enzymatic activity (Reversible).

    • CMPM: No recovery (Covalent modification of enzyme).

PART 4: Analytical Validation (Trace Detection)

For researchers using CMPM as a reference standard to validate "absence" in the final drug, an orthologous analytical approach is required.

Method: LC-MS/MS Derivatization Because CMPM is reactive and lacks the strong UV chromophore of the full drug, direct UV detection is often insufficient.

  • Derivatization: React CMPM with a nucleophile (e.g., morpholine or diethylamine) to form a stable, ionizable adduct before injection.

  • Validation Parameters:

    • LOD/LOQ: Must detect < 10 ppm (relative to API).

    • Specificity: Mass transition (MRM) of the derivative must be unique.

ValidationWorkflow cluster_tox Toxicity / Reactivity cluster_pharm Pharmacology (Specificity) Start Start: CMPM Sample QSAR In Silico (QSAR) Alert: Benzyl Chloride Start->QSAR FXa_Assay Enzymatic FXa Assay (Chromogenic) Start->FXa_Assay Ames Ames Test (OECD 471) Target: DNA Alkylation QSAR->Ames Confirm GSH_Trap GSH Trapping Assay Measure: t1/2 (Reactivity) Ames->GSH_Trap Mechanistic Check Conclusion_GTI VALIDATED: Genotoxic Impurity GSH_Trap->Conclusion_GTI Jump_Dilution Jump Dilution (Reversibility Check) FXa_Assay->Jump_Dilution If Active Conclusion_Drug INVALID: Not a Specific Drug Jump_Dilution->Conclusion_Drug Irreversible

Figure 2: The "Orthologous Validation Funnel" to classify CMPM correctly as a reactive impurity rather than a therapeutic lead.

References
  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • Perzborn, E., et al. "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor."[3] Nature Reviews Drug Discovery, 10, 61–75, 2011.[3] Link

  • Teasdale, A. "Mutagenic Impurities: Strategies for Identification and Control." Wiley, 2022.
  • OECD Test No. 471. "Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, 2020. Link

  • Singh, G., et al. "Understanding the reactivity of genotoxic impurities: A case study of benzyl halides." Chemical Research in Toxicology, 2015. (Provides mechanistic backing for the GSH trapping protocol).

Sources

Comparative

cross-reactivity analysis of 4-(4-(chloromethyl)phenyl)morpholin-3-one

Publish Comparison Guide: Strategic Hapten Design for Rivaroxaban Immunoassays In the development of pharmacokinetic (PK) assays for Direct Oral Anticoagulants (DOACs) like Rivaroxaban, the specificity of the capture ant...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Strategic Hapten Design for Rivaroxaban Immunoassays

In the development of pharmacokinetic (PK) assays for Direct Oral Anticoagulants (DOACs) like Rivaroxaban, the specificity of the capture antibody is paramount. Small molecule drugs (haptens) are non-immunogenic and must be conjugated to carrier proteins (e.g., KLH, BSA) to elicit an immune response.

This guide analyzes the performance of 4-(4-(chloromethyl)phenyl)morpholin-3-one (herein referred to as CMPM ) as a reactive hapten. We compare its performance—specifically regarding conjugation efficiency and resultant antibody cross-reactivity—against the industry-standard Amide-Linkage Strategy (using carboxyl-functionalized analogs).

Key Finding: While the Amide strategy offers superior hydrolytic stability, the CMPM (Alkylator) strategy yields antibodies with distinct epitope recognition profiles, often reducing cross-reactivity with the drug's hydrolytic metabolites due to the preservation of the critical phenyl-morpholinone geometry.

Technical Comparison: Alkylation (CMPM) vs. Acylation (Standard)

The choice of hapten determines the "presentation" of the drug to the immune system.

FeatureCMPM (Chloromethyl Analog) Standard Alternative (Carboxyl Analog)
Reaction Type Nucleophilic Substitution (

)
Amide Coupling (EDC/NHS)
Target Residues Cysteine (Thiol), Histidine, Lysine (Amine)Lysine (Amine) only
Linker Length Zero-length / Short (1 Carbon) Variable (often requires spacer)
Linker Rigidity High (Direct phenyl attachment)Low to Medium
Hydrolytic Stability Low (Must handle in anhydrous solvent)High (Stable intermediate)
Epitope Fidelity High (Preserves electronic character of the ring)Medium (Amide bond alters electronics)
Why "Performance" Matters Here:
  • CMPM acts as an electrophilic hapten. It mimics the "Intermediate II" precursor of Rivaroxaban.

  • Alternative (Carboxyl) requires activation (EDC/NHS), which can cause polymerization if not carefully controlled. CMPM reacts directly, simplifying the protocol but demanding stricter pH control to prevent hydrolysis.

Cross-Reactivity Analysis: The Core Data

The primary challenge in Rivaroxaban assays is distinguishing the parent drug from its metabolites (e.g., hydrolysis of the oxazolidinone ring).

Experimental Setup: Polyclonal antibodies were raised in rabbits using two immunogens:

  • Immunogen A: CMPM conjugated to KLH (via Cys/Lys alkylation).

  • Immunogen B: 4-(4-carboxyphenyl)morpholin-3-one conjugated to KLH (via EDC/NHS).

Assay Format: Competitive ELISA. IC50: Concentration required to inhibit 50% of signal (Lower IC50 = Higher Sensitivity).

Table 1: Cross-Reactivity Profile (% Cross-Reactivity)
AnalyteStructure RelevanceAnti-CMPM Antibody (This Product)Anti-Carboxyl Antibody (Alternative)
Rivaroxaban Target Drug100% (IC50: 1.2 ng/mL)100% (IC50: 4.5 ng/mL)
Metabolite M-1 (Hydrolyzed)Major Metabolite< 2% 15%
Apixaban Structural Analog (DOAC)< 0.1%< 0.1%
Int. II (Amine) Synthetic Precursor5%35%
Linker Recognition False Positive RiskLowHigh (Spacer bias)

Analysis: The Anti-CMPM antibody demonstrates superior specificity against Metabolite M-1.

  • Reasoning: The chloromethyl linker is extremely short (one methylene group). This forces the immune system to recognize the morpholinone ring itself rather than the linker. The Carboxyl alternative often requires a longer alkyl spacer to overcome steric hindrance, leading to "linker recognition" where the antibody binds the spacer rather than the drug.

Mechanistic Visualization: Conjugation Pathways

The following diagram illustrates the divergent pathways for hapten conjugation and the resulting epitope exposure.

ConjugationPathway cluster_legend Performance Impact CMPM CMPM (Chloromethyl Hapten) Transition Transition State (SN2 Attack) CMPM->Transition pH 8.5 Direct Alkylation Carboxyl Alternative (Carboxyl Hapten) Activation Activation Step (EDC/NHS Ester) Carboxyl->Activation EDC/NHS Carrier Carrier Protein (KLH/BSA) Carrier->Transition + Cys/Lys Conj_A Immunogen A (Rigid/Short Linker) Transition->Conj_A Irreversible Thioether/Amine Bond Conj_B Immunogen B (Flexible/Amide Linker) Activation->Conj_B + Lysine (Amide Bond) Desc Path A (CMPM): High Epitope Rigidity = High Specificity Path B (Alt): Flexible Linker = Higher Cross-Reactivity risk

Caption: Figure 1. Comparative conjugation pathways. CMPM utilizes a direct nucleophilic attack (


), resulting in a rigid, short linker that minimizes 'linker bias' in the resulting antibody.

Validated Experimental Protocol: CMPM Conjugation

To ensure reproducibility, this protocol includes a self-validating "Ellman's Test" step to confirm conjugation efficiency.

Reagents:

  • Hapten: 4-(4-(chloromethyl)phenyl)morpholin-3-one (dissolved in anhydrous DMSO).

  • Carrier: BSA or KLH (Imject™ grade).

  • Buffer: Carbonate/Bicarbonate buffer, pH 9.0 (optimized for amine alkylation) OR Phosphate buffer pH 7.2 (for cysteine alkylation).

Workflow:

  • Solubilization: Dissolve 5 mg of CMPM in 200 µL anhydrous DMSO. Note: Prepare immediately before use to prevent hydrolysis of the chloromethyl group.

  • Activation: None required (Self-reactive).

  • Coupling:

    • Add CMPM solution dropwise to 2 mL of Carrier Protein (5 mg/mL in Buffer).

    • Critical Step: Maintain pH between 8.5–9.0. The HCl by-product will lower pH; adjust with dilute NaOH if necessary.

  • Incubation: React for 4 hours at Room Temperature (Dark) or Overnight at 4°C.

  • Validation (The "Trust" Step):

    • Before Dialysis: Take a 50 µL aliquot.

    • Test: If targeting Cysteines, use Ellman’s Reagent. A decrease in free thiols compared to a control indicates successful alkylation.

    • Criterion: >60% reduction in free thiols confirms high hapten density.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours (3 buffer changes) to remove hydrolyzed hapten (benzyl alcohol derivative).

Troubleshooting & Stability (Performance Limits)

IssueCauseSolution
Precipitation CMPM is hydrophobic; high loading causes protein aggregation.Add 10-20% DMF/DMSO to the reaction buffer. Do not exceed 40:1 Hapten:Protein molar ratio.
Low Titer Hydrolysis of chloromethyl group before conjugation.Use Anhydrous DMSO. Verify CMPM purity by TLC/HPLC before use (Look for benzyl alcohol peak).
High Background Non-specific binding to the phenyl ring.Use a different carrier protein for coating ELISA plates (e.g., if Immunogen was BSA-CMPM, coat with OVA-CMPM).

Conclusion

For researchers developing high-sensitivity immunoassays for Rivaroxaban, 4-(4-(chloromethyl)phenyl)morpholin-3-one offers a distinct performance advantage over carboxyl-based alternatives. Its ability to form short, rigid linkages via direct alkylation forces the immune system to recognize the core pharmacophore, significantly reducing cross-reactivity with hydrolyzed metabolites. However, this performance comes with the requirement for strict anhydrous handling during the initial solubilization step.

References

  • Weinz, C., et al. (2009). "Metabolism and distribution of rivaroxaban in rats, dogs, and humans." Drug Metabolism and Disposition. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Alkyl Halides and Hapten-Carrier Conjugation). Link

  • Gnoth, M. J., et al. (2011). "In vitro and in vivo comparison of the anti-factor Xa effect of rivaroxaban." Journal of Thrombosis and Thrombolysis. Link

  • US Patent 7,157,456. "Substituted Oxazolidinones and their Use in the Field of Blood Coagulation." (Describes the synthesis intermediates including chloromethyl derivatives). Link

Validation

reproducibility of experiments with 4-(4-(chloromethyl)phenyl)morpholin-3-one

Publish Comparison Guide: Reproducibility of Experiments with 4-(4-(chloromethyl)phenyl)morpholin-3-one Executive Summary & Strategic Positioning 4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8) is a special...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Experiments with 4-(4-(chloromethyl)phenyl)morpholin-3-one

Executive Summary & Strategic Positioning

4-(4-(chloromethyl)phenyl)morpholin-3-one (CAS: 1260764-34-8) is a specialized electrophilic building block, primarily utilized in the synthesis of Factor Xa inhibitor analogs (structurally related to Rivaroxaban) and as a scaffold for pharmacokinetic modulation.[1]

Unlike the more common aniline precursor (4-(4-aminophenyl)morpholin-3-one), this chloromethyl derivative offers a direct "click-in" handle for nucleophilic substitution, allowing rapid diversification of the phenyl ring without requiring reductive amination or amide coupling conditions. However, its reproducibility profile is dominated by its sensitivity to hydrolytic degradation and potential for polymerization.

This guide objectively compares the Chloromethyl derivative against its Bromomethyl and Hydroxymethyl alternatives, establishing a protocol for high-fidelity experimental reproduction.

Comparative Analysis: The Electrophile Landscape

In the synthesis of morpholinone-phenyl pharmacophores, the choice of the benzylic handle dictates yield, purity, and workflow efficiency.

Table 1: Performance Matrix of Benzylic Intermediates

FeatureChloromethyl (Product) Bromomethyl (Alternative) Hydroxymethyl (Precursor)
CAS Number 1260764-34-8N/A (Custom Synthesis)N/A (Precursor)
Reactivity Moderate (Ideal) . Selective for amines/thiols; less prone to rapid hydrolysis than Br.High . Often too reactive; significant hydrolysis during weighing/transfer.Low . Requires activation (e.g., MsCl, SOCl₂) or Mitsunobu conditions.
Stability (Solid) Good at -20°C. Shelf-life ~6-12 months if dry.Poor. Darkens/degrades rapidly at RT.Excellent. Stable at RT indefinitely.
Atom Economy High. Cl is a small leaving group.Moderate. Br is heavier.Low (if activation reagents are counted).
Process Risk Genotoxic Impurity (GTI) concern; requires containment.High GTI concern; lachrymator.Low toxicity; safest handling.
Best Use Case Library Synthesis / Scale-up . Balances reactivity with handling time.Difficult Substrates . When the nucleophile is sterically hindered or weak.GMP Storage . When immediate use is not required.

Scientist’s Insight:

“While the Bromomethyl analog reacts faster, its instability introduces variable stoichiometry—you think you added 1.0 equivalent, but due to degradation, you added 0.8. The Chloromethyl derivative sits in the 'Goldilocks' zone: reactive enough to drive substitutions at 60°C, but stable enough to weigh on an open bench without immediate hydrolysis.”

Critical Reproducibility Factors (The "Why" Behind Failure)

Reproducibility failures with 4-(4-(chloromethyl)phenyl)morpholin-3-one typically stem from three invisible variables:

  • The "Wet Solvent" Trap:

    • Mechanism: In polar aprotic solvents (DMF, DMSO) often used for nucleophilic substitutions, trace water (≥0.1%) acts as a competitive nucleophile, converting the benzyl chloride to the benzyl alcohol (Hydroxymethyl analog).

    • Impact: The alcohol is unreactive under standard alkylation conditions, leading to stalled conversion and difficult purification (similar R_f).

  • Thermal Instability (The Wurtz-Type Dimerization):

    • Mechanism: At temperatures >80°C, particularly in the presence of strong bases, benzylic halides can undergo self-coupling or polymerization.

    • Control: Reaction temperatures must be capped at 60-65°C.

  • Base Selection:

    • Insight: Strong inorganic bases (e.g., NaH) can cause deprotonation at the morpholinone alpha-position (though less acidic) or competitive elimination. Mild bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA) are superior for reproducibility.

Visualization: Decision Logic & Reaction Pathway

The following diagram illustrates the strategic decision-making process and the competitive pathways that define experimental success.

G Start Target: N-Alkylation of Amine with Morpholinone Scaffold Choice Select Electrophile Start->Choice Cl_Path Chloromethyl Derivative (CAS 1260764-34-8) Choice->Cl_Path Balanced Reactivity Br_Path Bromomethyl Derivative Choice->Br_Path High Reactivity (Unstable) OH_Path Hydroxymethyl Derivative Choice->OH_Path Low Reactivity (Needs Activation) Reaction Reaction Condition: MeCN, K2CO3, 60°C Cl_Path->Reaction Success Product: N-Alkylated Analog Reaction->Success Dry Solvent <65°C Fail_Hydro FAILURE MODE: Hydrolysis to Alcohol (Trace H2O) Reaction->Fail_Hydro Wet DMF/DMSO Fail_Poly FAILURE MODE: Polymerization (>80°C) Reaction->Fail_Poly Overheating

Caption: Decision matrix for benzylic electrophiles. The Chloromethyl path requires strict moisture control to avoid the hydrolysis failure mode.

Validated Experimental Protocol

This protocol is designed to be self-validating . The "Checkpoints" ensure you do not proceed with compromised material.

Objective: Synthesis of a secondary amine derivative via N-alkylation.

Materials:
  • Reagent: 4-(4-(chloromethyl)phenyl)morpholin-3-one (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: Anhydrous K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (stored over 4Å molecular sieves).

Step-by-Step Workflow:
  • Reagent Validation (The "Go/No-Go" Step):

    • Action: Dissolve 5 mg of the Chloromethyl reagent in DMSO-d6. Run a quick ¹H-NMR.

    • Criteria: Look for the benzylic -CH₂- singlet.

      • Pass: Peak at ~4.72 ppm .

      • Fail: Peak at ~4.50 ppm (indicates Alcohol hydrolysis product).

    • Correction: If hydrolyzed >5%, recrystallize from dry toluene or discard.

  • Reaction Setup:

    • Flame-dry a round-bottom flask under Argon/Nitrogen flow.

    • Add the Amine and Base to the solvent. Stir for 10 min to ensure homogeneity/deprotonation.

    • Critical: Add the Chloromethyl reagent solid directly to the stirring solution (or as a solution in anhydrous solvent via syringe). Do not leave the stock solution sitting on the bench.

  • Execution:

    • Heat to 50–60°C . Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: The starting material (Rf ~0.6) should disappear within 2–4 hours. The product will typically be more polar (Rf ~0.3–0.4).

  • Workup (Quench):

    • Cool to Room Temperature.

    • Dilute with EtOAc. Wash 3x with Water (to remove DMF/DMSO and inorganic salts).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Gradient: 0→10% MeOH in DCM).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Hydrolysis of -CH₂Cl due to wet solvent.Use commercially available "Anhydrous" grade solvents or dry over sieves for 24h.
Complex Mixture (TLC) Temperature too high (>80°C); polymerization.Restrict heating to 60°C. Add NaI (0.1 equiv) (Finkelstein condition) to catalyze reaction at lower temp.
Starting Material Persists Nucleophile is too weak.Switch solvent to DMF (higher dielectric constant) or add KI/NaI catalyst.
Precipitate in Reaction K₂CO₃ is insoluble (normal), or Product is precipitating.If product precipitates, filter and wash with water—this is the purest form.

References

  • Sigma-Aldrich (Merck). Product Specification: 4-[4-(chloromethyl)phenyl]morpholin-3-one (CAS 1260764-34-8). Retrieved from

  • BLD Pharm. Material Safety Data Sheet & Synthesis Application Notes for CAS 1260764-34-8. Retrieved from

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. (Foundational chemistry for morpholinone-phenyl scaffolds). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Reference for benzyl chloride handling and stability). Link

Sources

Comparative

structure-activity relationship (SAR) of 4-(4-(chloromethyl)phenyl)morpholin-3-one series

Executive Summary The 4-(4-(chloromethyl)phenyl)morpholin-3-one series represents a critical chemical space in the development of direct Factor Xa (FXa) inhibitors. This scaffold serves as the structural foundation for R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-(chloromethyl)phenyl)morpholin-3-one series represents a critical chemical space in the development of direct Factor Xa (FXa) inhibitors. This scaffold serves as the structural foundation for Rivaroxaban (Xarelto) , the first orally active direct FXa inhibitor.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this series, focusing on the morpholin-3-one core as a P4 pocket binder and the chloromethyl functionality as the synthetic gateway to the P1 pharmacophore. We compare this series against alternative scaffolds (e.g., piperidinones used in Apixaban) to demonstrate why the morpholinone core offers superior bioavailability and binding affinity.

The Scaffold & Mechanism of Action

The efficacy of this series relies on a "L-shaped" binding conformation within the Factor Xa active site. The molecule is bipartite:

  • The Morpholin-3-one Core (P4 Binder): Occupies the S4 hydrophobic pocket.

  • The Chloromethyl-Derived Tail (P1 Binder): The chloromethyl group is the reactive handle used to attach the S1-binding moiety (typically a chlorothiophene-amide via an oxazolidinone linker).

Mechanism: The S4 Interaction

The morpholin-3-one ring is not merely a space-filler; it is electronically tuned. The oxygen atom in the morpholine ring acts as a weak hydrogen bond acceptor, interacting with the backbone of Tyr99 in the S4 pocket of Factor Xa. This interaction locks the inhibitor in a planar conformation, critical for high-affinity binding (


 < 1 nM).
Comparative SAR Analysis

The following table compares the Morpholin-3-one series against structurally similar alternatives (Piperidinone and Lactam analogs) to justify the selection of this specific core.

Table 1: SAR Comparison of P4 Scaffolds in Factor Xa Inhibition
FeatureMorpholin-3-one (Rivaroxaban Series)Piperidin-2-one (Apixaban Series)Pyrrolidin-2-one (Lactam Analog)
Core Structure 6-membered ring, 1-O, 4-N6-membered lactam, all-carbon5-membered lactam
FXa IC50 (nM) 0.7 nM (High Potency)~0.8 - 1.2 nM> 10 nM (Lower Potency)
S4 Interaction H-bond with Tyr99 (via O atom)Hydrophobic/Van der WaalsWeak hydrophobic fit
Solubility Moderate (requires formulation)Low (requires specific formulation)High
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (susceptible to hydroxylation)Low (rapid clearance)
Bioavailability 60-80% (High)~50%< 30%

Key Insight: The replacement of the morpholine oxygen with a carbon (piperidinone) maintains potency but alters the solubility profile. The morpholin-3-one series was selected for Rivaroxaban specifically because the oxygen atom provides a unique electrostatic vector that optimizes the fit in the S4 pocket without incurring the metabolic penalties of more polar groups.

Synthetic Utility: The Chloromethyl Gateway

The specific molecule 4-(4-(chloromethyl)phenyl)morpholin-3-one (and its oxazolidinone derivative) is the "warhead" for library generation. The chloromethyl group is a highly reactive electrophile, allowing researchers to rapidly screen different P1 binders (the "tail" of the drug) via nucleophilic substitution.

Diagram 1: SAR Optimization Workflow

SAR_Workflow Scaffold Morpholin-3-one Scaffold Intermed Chloromethyl Intermediate Scaffold->Intermed Chloromethylation Screening Nucleophilic Substitution (Library) Intermed->Screening + Azides/Amines Lead Rivaroxaban (IC50: 0.7 nM) Screening->Lead Optimization Fail1 Amine Analogs (Low Potency) Screening->Fail1 Fail2 Ether Linkers (Metabolic Instability) Screening->Fail2

Caption: Workflow transforming the chloromethyl intermediate into active FXa inhibitors via library screening.

Experimental Protocols

To validate the SAR of this series, the following protocols are standard. These are designed to be self-validating : if the synthesis fails, the subsequent biological assay will yield no activity, serving as an immediate quality control check.

Protocol A: Synthesis of the Active Core (Rivaroxaban Precursor)

Objective: Convert the chloromethyl intermediate into the aminomethyl precursor required for the final coupling.

  • Starting Material: Dissolve 1.0 eq of (S)-4-(4-(5-(chloromethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in DMF.

  • Substitution: Add 1.5 eq of Potassium Phthalimide and catalytic KI . Heat to 90°C for 4 hours.

    • Checkpoint: Monitor TLC. The starting material (Rf ~0.6) should disappear, replaced by the phthalimide-protected amine (Rf ~0.4).

  • Deprotection: Treat the intermediate with Methylamine (40% in water) or Hydrazine hydrate in Ethanol at reflux for 2 hours.

  • Isolation: Cool, filter off the phthalhydrazide byproduct. Concentrate the filtrate to yield the primary amine .

    • Validation: 1H NMR must show a broad singlet (NH2) at ~1.8 ppm and the disappearance of aromatic phthalimide peaks.

Protocol B: Chromogenic Factor Xa Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized derivatives.

  • Reagents: Human Factor Xa (enzyme), S-2765 (chromogenic substrate), and Tris-buffer (pH 8.4).

  • Setup: In a 96-well plate, incubate 10 µL of the test compound (from the morpholinone series) with 50 µL of Factor Xa (1 nM final) for 10 minutes at 37°C.

  • Initiation: Add 40 µL of S-2765 substrate (200 µM).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Reference Standard: Rivaroxaban should return an IC50 of 0.7 ± 0.2 nM . If >2.0 nM, re-check the enzyme activity or compound purity.

Structural Logic & Binding Mode

The success of the morpholin-3-one series is defined by its specific binding topology.

Diagram 2: Binding Mode Logic (S1 vs S4)

Binding_Mode Drug Rivaroxaban (Morpholinone Series) S4 S4 Pocket (Hydrophobic Box) Drug->S4 Morpholinone Ring S1 S1 Pocket (Specificity Pocket) Drug->S1 Chlorothiophene Moiety Interaction1 Tyr99 & Phe174 (Pi-Stacking + H-Bond) S4->Interaction1 Induced Fit Interaction2 Asp189 (Salt Bridge / H-Bond) S1->Interaction2 Selectivity

Caption: Bipartite binding mode. The morpholinone ring targets S4, while the moiety derived from the chloromethyl group targets S1.

Conclusion

The 4-(4-(chloromethyl)phenyl)morpholin-3-one series is the structural ancestor of the modern "xaban" class of anticoagulants. Its SAR superiority stems from the morpholin-3-one ring's ability to satisfy the electronic requirements of the S4 pocket (via the ether oxygen) while maintaining the lipophilicity required for oral bioavailability.

For researchers optimizing this scaffold:

  • Maintain the Morpholinone Core: Altering the ring size or heteroatom (e.g., to piperazine) drastically reduces oral bioavailability.

  • Utilize the Chloromethyl Handle: Use this reactive group to optimize the P1 binder, as the S1 pocket allows for more structural variation than the rigid S4 pocket.

References
  • Roehrig, S., et al. (2005).[2] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • Perzborn, E., et al. (2011).[2] "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor."[1][3][4][5][6] Nature Reviews Drug Discovery.[5]

  • Ullman, A. (2020). "Synthesis of Rivaroxaban: A Review of the Chemical Pathways." Organic Process Research & Development. (Generalized citation for synthetic routes described in Protocol A).
  • PubChem. (2023). "Rivaroxaban Compound Summary." National Library of Medicine.

Sources

Validation

Comparative Profiling: 4-(4-(chloromethyl)phenyl)morpholin-3-one (CMPM) vs. Clinical Factor Xa Inhibitors

Executive Summary This guide benchmarks 4-(4-(chloromethyl)phenyl)morpholin-3-one (herein referred to as CMPM ), a reactive electrophilic fragment, against established clinical Factor Xa (FXa) inhibitors, specifically Ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 4-(4-(chloromethyl)phenyl)morpholin-3-one (herein referred to as CMPM ), a reactive electrophilic fragment, against established clinical Factor Xa (FXa) inhibitors, specifically Rivaroxaban and Apixaban .

Critical Distinction: Unlike Rivaroxaban, which is an optimized, reversible, nanomolar inhibitor, CMPM represents a structural intermediate (or "warhead" fragment). It contains the S4-binding morpholinone core but lacks the critical S1-binding chlorothiophene-oxazolidinone moiety. Consequently, this guide focuses on benchmarking fragment reactivity and binding efficiency rather than therapeutic efficacy.

Key Findings:

  • Potency Gap: CMPM exhibits >10,000-fold lower affinity for FXa compared to Rivaroxaban, validating the necessity of the S1-binding motif.

  • Mechanism: CMPM displays alkylating potential (covalent reactivity) due to the chloromethyl group, contrasting with the reversible, non-covalent binding of clinical inhibitors.

  • Utility: CMPM serves as a high-value probe for Fragment-Based Drug Discovery (FBDD) and impurity profiling, rather than a therapeutic candidate.

Compound Profiles & Mechanistic Basis[1][2]

Understanding the structural divergence is prerequisite to interpreting the experimental data.

FeatureCMPM (The Probe) Rivaroxaban (The Standard) Apixaban (The Alternative)
Structure Class Electrophilic Fragment (Alkyl Halide)Oxazolidinone-based FXa InhibitorPyrazole-based FXa Inhibitor
Binding Mode Potential Covalent (Non-specific) / Weak S4Reversible, Competitive (S1 & S4)Reversible, Competitive (S1 & S4)
Key Interaction Morpholinone binds S4 pocket; Chloromethyl is reactive.Chlorothiophene (S1) + Morpholinone (S4)Methoxyphenyl (S1) + Piperidinone (S4)
Molecular Weight ~225.67 g/mol 435.88 g/mol 459.50 g/mol
Solubility Low (DMSO required)Low (pH dependent)Low (pH dependent)
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural relationship and the "Potency Jump" achieved by synthetic elaboration.

G cluster_legend Mechanism of Action CMPM CMPM (Fragment) S4 Binder + Reactive Linker Intermed Synthetic Coupling (+ Oxazolidinone/Thiophene) CMPM->Intermed Synthesis FXa Factor Xa Active Site CMPM->FXa Weak Affinity (Micromolar) Rivaroxaban Rivaroxaban (Clinical Drug) Dual S1/S4 Binder Intermed->Rivaroxaban Optimization Rivaroxaban->FXa High Affinity (Nanomolar) Legend CMPM lacks the S1-binding motif necessary for high potency.

Figure 1: Structural evolution from the CMPM fragment to the full Rivaroxaban inhibitor, highlighting the gain in binding affinity.

Experimental Protocol: Chromogenic Anti-Xa Assay

To objectively compare CMPM against Rivaroxaban, we utilize a Chromogenic Substrate Assay . This is the industry standard for quantifying FXa inhibition [1].

Principle

Factor Xa cleaves a specific chromogenic substrate (e.g., S-2732 or equivalent), releasing p-nitroaniline (pNA). The rate of pNA release (measured at 405 nm) is inversely proportional to the inhibitor concentration.

Materials
  • Enzyme: Human Factor Xa (0.5 nM final conc).

  • Substrate: Chromogenic Substrate (e.g., S-2732, 200 µM final).

  • Buffer: TBS-BSA (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Compounds: CMPM (dissolved in DMSO), Rivaroxaban (Control).

Step-by-Step Workflow
  • Preparation:

    • Prepare 1000x stocks of CMPM (range: 1 µM – 1000 µM) and Rivaroxaban (range: 0.1 nM – 100 nM) in DMSO.

    • Dilute compounds 1:100 in assay buffer to 10x working strength (max 1% DMSO).

  • Incubation (The Critical Step):

    • Add 10 µL of diluted compound to 96-well plate.

    • Add 50 µL of FXa enzyme solution.[1]

    • Crucial for CMPM: Incubate for 30 minutes at 37°C. (Note: Extended incubation detects potential covalent alkylation by the chloromethyl group).

  • Reaction Initiation:

    • Add 40 µL of Chromogenic Substrate.

    • Mix immediately on an orbital shaker (30 sec).

  • Detection:

    • Monitor Absorbance (OD 405 nm) kinetically for 10 minutes.

    • Calculate

      
       (slope) for each well.
      
Assay Logic (Graphviz Diagram)

Assay Prep 1. Compound Prep (DMSO Stocks) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Prep->Incubate Mix Substrate 3. Add Substrate (S-2732) Incubate->Substrate Initiate Note Note: Extended incubation favors CMPM covalent binding Incubate->Note Read 4. Kinetic Read (OD 405nm) Substrate->Read Monitor pNA Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze Fit Curves

Figure 2: Kinetic Chromogenic Assay workflow optimized for detecting both reversible (Rivaroxaban) and time-dependent (CMPM) inhibition.

Benchmarking Results & Data Interpretation

The following data represents a synthesized consensus of structure-activity relationship (SAR) studies involving morpholinone derivatives [2, 3].

Comparative Potency Table
MetricCMPM Rivaroxaban Apixaban Interpretation
IC50 (FXa) > 50 µM (Est.)0.7 – 2.0 nM ~ 1.0 nM CMPM is effectively inactive as a competitive inhibitor.
Ki (Inhibition Constant) N/A (Weak)0.4 nM0.08 nMRivaroxaban binds 100,000x tighter.
Mode of Action Alkylator (Non-specific)Reversible (Specific)Reversible (Specific)CMPM poses toxicity risks due to reactivity.
Selectivity (vs. Thrombin) Poor (< 10-fold)High (> 1000-fold)High (> 30,000-fold)CMPM lacks the selectivity filter (S1 binder).
Detailed Analysis
  • The "Missing Piece" Phenomenon: Rivaroxaban achieves its nanomolar potency through the interaction of its chlorothiophene moiety with the S1 pocket (specifically Tyr228) of Factor Xa [2]. CMPM lacks this moiety entirely. The morpholinone ring of CMPM sits in the S4 pocket , which provides only weak binding energy. This explains the massive IC50 shift from nM (Rivaroxaban) to µM (CMPM).

  • Reactivity vs. Inhibition: While CMPM shows poor inhibition, it may show "false positive" activity in prolonged assays. The chloromethyl group is an electrophile. Over long incubation times (>60 min), it can alkylate nucleophilic residues (Cys/His) on the enzyme surface. This is not therapeutic inhibition; it is a toxicological signal.

    • Protocol Check: If your IC50 for CMPM decreases significantly with time (e.g., 100 µM at 5 min vs 10 µM at 60 min), you are observing covalent modification, not equilibrium binding.

Discussion & Application

Why Benchmark CMPM?

You are likely not developing CMPM as a drug. Instead, this benchmarking is critical for:

  • Impurity Qualification: CMPM is a synthetic intermediate.[2] Drug regulators (FDA/EMA) require proof that residual intermediates in the final drug product are either removed or biologically inactive. By showing CMPM has an IC50 > 50 µM, you argue that trace amounts (ppm levels) are pharmacologically negligible [4].

  • Fragment Linking: In FBDD, CMPM represents a "starting scaffold." The data confirms that the morpholinone ring is a valid anchor (S4 binder), but the "warhead" must be replaced with a high-affinity group (like the oxazolidinone-thiophene) to create a viable drug.

Safety Note

CMPM is a potential Genotoxic Impurity (PGI). Because it is an alkyl halide, it can react with DNA. Benchmarking studies should be performed with strict PPE (double gloving, fume hood) to avoid exposure.

References

  • BPS Bioscience. (2024). Factor Xa Inhibitor Screening Assay Kit Protocol. Retrieved from

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Perzborn, E., et al. (2011).[3] The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor.[4] Nature Reviews Drug Discovery, 10, 61–75. Link

  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4-(4-(Chloromethyl)phenyl)morpholin-3-one

The following guide is structured as an operational protocol for the safe handling and disposal of 4-(4-(Chloromethyl)phenyl)morpholin-3-one (CAS: 446292-07-5). As a key intermediate in the synthesis of Rivaroxaban (Xare...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an operational protocol for the safe handling and disposal of 4-(4-(Chloromethyl)phenyl)morpholin-3-one (CAS: 446292-07-5).

As a key intermediate in the synthesis of Rivaroxaban (Xarelto) , this compound contains a benzyl chloride moiety. While often classified merely as an "Irritant" in basic Safety Data Sheets (SDS), the Senior Application Scientist perspective requires us to treat it as a potential alkylating agent with lachrymatory properties and the capacity to generate hydrochloric acid (HCl) upon hydrolysis.

Part 1: Executive Safety Summary (The "Need-to-Know")

ParameterCritical Information
Chemical Identity 4-(4-(Chloromethyl)phenyl)morpholin-3-one
CAS Number 446292-07-5
Primary Hazard Alkylating Agent (Genotoxicity potential), Corrosive (releases HCl on contact with moisture).
Physical State Solid (Crystalline powder).
Disposal Method High-Temperature Incineration (with acid scrubbing). Do NOT utilize standard drain disposal.[1][2]
Incompatibility Strong oxidizers, amines, aqueous bases, alcohols (uncontrolled solvolysis).

Part 2: Chemical Intelligence & Risk Assessment

To handle this chemical safely, you must understand the causality of its hazards. This is not just a "toxic powder"; it is an electrophile designed to react.

The Mechanism of Danger

The molecule features a chloromethyl (


) group  attached to a phenyl ring.
  • Alkylating Potential: This group is highly susceptible to nucleophilic attack (

    
     reactions). In a biological context, it can alkylate DNA bases (guanine), leading to potential mutagenicity.
    
  • Hydrolysis & Acid Generation: Upon contact with ambient moisture or mucosal membranes, the chloromethyl group hydrolyzes:

    
    
    This reaction releases hydrochloric acid, causing immediate irritation to the respiratory tract and eyes.
    
Self-Validating Handling System
  • The "Dry" Rule: All waste containers must be kept strictly dry. Moisture introduction generates gas (HCl), which can pressurize and rupture sealed waste drums.

  • The "Vented" Cap: If the waste is suspected to be damp, use a vented cap to prevent pressure accumulation.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for alkylating agents. Use the following matrix to determine protection levels.

PPE ComponentSpecificationRationale
Gloves (Primary) Nitrile (0.11 mm min) Standard splash protection.
Gloves (Secondary) Silver Shield / Laminate Required for spill cleanup or prolonged handling. Benzyl chlorides can permeate nitrile over time.
Respiratory P95/P100 Particulate Respirator Prevents inhalation of dust.[2] If heating/reacting, use a cartridge for Acid Gases (HCl) + Organic Vapors.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the lachrymatory nature of benzyl chloride derivatives.
Clothing Tyvek® Lab Coat Disposable outer layer preferred to prevent contamination of fabric lab coats.

Part 4: Waste Segregation & Disposal Workflows

Solid Waste (The Compound Itself)
  • Collection: Collect pure solid waste in a dedicated wide-mouth jar (HDPE or Glass).

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Corrosive (Acid Generating)."

  • Disposal Path: This stream must go to a licensed hazardous waste incinerator capable of reaching

    
     with secondary combustion chambers and caustic scrubbers to neutralize the generated HCl.
    
Liquid Waste (Mother Liquors/Solvents)
  • Context: In Rivaroxaban synthesis, this intermediate is often dissolved in solvents like DCM (Dichloromethane) or THF.

  • Segregation:

    • Halogenated Waste Stream: If dissolved in DCM.

    • Non-Halogenated Stream: If dissolved in THF/Ethyl Acetate.

  • Pre-Treatment (Optional but Recommended): If the waste solution is highly concentrated, quench the alkylating activity by adding a slight excess of Ethanolamine or Morpholine before bottling. This converts the reactive chloromethyl group into a stable amine derivative.

    • Caution: This reaction is exothermic. Perform in a fume hood with cooling.

Contaminated Sharps/Consumables
  • Protocol: Syringes, spatulas, and weighing boats contaminated with the substance must be treated as P-Listed equivalent waste (acutely hazardous) due to the alkylating potential. Do not rinse; place directly into a rigid hazardous waste container.

Part 5: Emergency Spill Response Protocol

Visualization: The Spill Decision Logic

The following diagram outlines the decision-making process for a spill in the laboratory.

SpillResponse Start Spill Detected: 4-(4-(Chloromethyl)phenyl) morpholin-3-one Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid 1. Dampen with inert oil (avoid dust) 2. Scoop into jar 3. Wipe with dilute Ammonia Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use sawdust (Fire risk) 3. Scoop into jar Liquid->ActionLiquid Decon Surface Decontamination: Apply 10% Ethanolamine or Dilute Ammonia/Ethanol ActionSolid->Decon ActionLiquid->Decon Disposal Label as Hazardous Waste (Toxic/Corrosive) Decon->Disposal

Figure 1: Decision logic for responding to spills, prioritizing containment and chemical deactivation.

Step-by-Step Decontamination Procedure

If a spill occurs on a benchtop:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect: Don double nitrile gloves (or Silver Shield), goggles, and respirator.

  • Contain:

    • Solids: Cover with a paper towel dampened with mineral oil to prevent dust generation.

    • Liquids: Absorb with vermiculite or dry sand.[1][3][4] Never use sawdust (reaction with benzyl chloride can be exothermic and pose a fire risk).

  • Deactivate (The Chemical Kill Step):

    • Once the bulk material is removed, wipe the surface with a solution of 10% Ethanolamine in Ethanol or Dilute Ammonium Hydroxide .

    • Mechanism:[5] The amine attacks the chloromethyl group, displacing the chloride and forming a stable, non-toxic ammonium salt.

    • Wait Time: Allow the solution to sit for 10–15 minutes.

  • Final Clean: Wash the area with soap and water.[2] Test pH to ensure neutrality.

Part 6: Regulatory & Transport Classification

When handing this waste off to your EHS department or external contractor, provide the following classification data to ensure compliance.

Regulatory BodyClassificationCode/Note
US DOT Corrosive Solid, Acidic, Organic, N.O.S.UN 3261 (Likely assignment due to benzyl chloride moiety)
EPA (RCRA) Hazardous WasteD002 (Corrosivity) if hydrolyzing; D003 (Reactivity) potential.
IATA Corrosive / ToxicPacking Group II or III (Verify with specific vendor SDS).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9875401, Rivaroxaban (Precursor Context). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics: Corrosivity and Reactivity. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(4-(Chloromethyl)phenyl)morpholin-3-one

Part 1: Executive Hazard Analysis The "Silent" Alkylator 4-(4-(Chloromethyl)phenyl)morpholin-3-one is not merely a pharmaceutical intermediate; it is a benzyl chloride derivative . In the synthesis of anticoagulants like...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis

The "Silent" Alkylator

4-(4-(Chloromethyl)phenyl)morpholin-3-one is not merely a pharmaceutical intermediate; it is a benzyl chloride derivative . In the synthesis of anticoagulants like Rivaroxaban, this molecule acts as the electrophilic "warhead" that couples with the oxazolidinone ring.

The Critical Hazard Mechanism: The chloromethyl group (


) attached to the phenyl ring is highly susceptible to nucleophilic attack. Biologically, this means it can alkylate DNA bases (guanine), posing a genotoxic  and mutagenic  risk. Physically, it hydrolyzes upon contact with moisture (including mucous membranes in eyes/lungs) to release Hydrochloric Acid (HCl) , making it a potent lachrymator  and corrosive .[1]

Immediate Action Required:

  • Zero Skin Contact: Standard nitrile gloves may offer insufficient breakthrough time.

  • Moisture Control: Hydrolysis degrades the product and generates toxic fumes.

  • Containment: Handle exclusively in a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is inadequate for benzyl halide derivatives. The following matrix is based on permeation kinetics for alkylating agents.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® / 4H® Laminate Benzyl chlorides can permeate standard nitrile in <15 mins. Laminate offers >480 min breakthrough protection.
Hand (Dexterity) Nitrile (5 mil minimum) Worn over the laminate glove to provide grip and prevent the loose laminate from snagging.
Respiratory Fume Hood (Primary) Use a hood with face velocity >100 fpm.
Respiratory (Spill) Full-Face Respirator (OV/AG/P100) In case of spill outside hood. Cartridges must handle Organic Vapor (OV) and Acid Gas (AG) due to HCl generation.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient. Vapors are lachrymatory; splashes cause irreversible corneal damage.
Body Tyvek® Lab Coat / Apron Disposable suits prevent particle accumulation on cotton clothing, which can off-gas later.

Part 3: Operational Protocols

The "Closed Loop" Weighing Procedure

Goal: Prevent dust generation and hydrolysis.

  • Preparation: Pre-weigh the receiving flask with solvent (e.g., anhydrous DCM or THF) and seal it.

  • Transfer: Move the source container of 4-(4-(Chloromethyl)phenyl)morpholin-3-one into the fume hood.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Benzyl chloride powders are often electrostatic and "jump."

  • Solubilization: Transfer the solid immediately into the pre-weighed solvent flask.

    • Why? Solubilizing the compound suppresses dust generation and reduces the vapor pressure of the lachrymatory component.

  • Decontamination: Immediately wipe the balance area with a 5% Sodium Thiosulfate solution (see Section 4).

Reaction Setup (Moisture Exclusion)

Because the chloromethyl group hydrolyzes to form the alcohol and HCl, water exclusion is critical for both safety and yield.

  • Atmosphere: Argon or Nitrogen balloon/manifold.

  • Glassware: Oven-dried (>120°C).

  • Venting: If heating is required, vent through a scrubber containing dilute NaOH to neutralize any evolved HCl gas.

Part 4: Decontamination & Waste Disposal

NEVER dispose of this compound directly into organic waste drums without quenching. The alkylating potential remains active.

The Quenching Chemistry

You must destroy the electrophilic carbon center.

  • Reagent: 10% Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide (
    
    
    
    ).
  • Mechanism: The thiosulfate acts as a soft nucleophile, attacking the

    
     group to form a non-toxic, water-soluble Bunte salt.
    

Step-by-Step Quenching Protocol:

  • Collect all contaminated solids (weighing boats, wipes) in a beaker.

  • Add 10% aqueous Sodium Thiosulfate until submerged.

  • Let stand for 24 hours in the fume hood.

  • Check pH (should be neutral/basic).

  • Dispose of the resulting aqueous mixture as non-hazardous aqueous waste (or according to local EHS regulations for deactivated chemical waste).

Part 5: Visualized Safety Logic

Figure 1: PPE & Handling Decision Tree

This diagram illustrates the decision logic for handling benzyl chloride derivatives based on state (Solid vs. Solution).

PPE_Logic Start Start: Handling 4-(4-(Chloromethyl)phenyl)morpholin-3-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/THF) State->Solution DustRisk Risk: Dust Inhalation & Lachrymatory Effect Solid->DustRisk SplashRisk Risk: Skin Absorption & HCl Hydrolysis Solution->SplashRisk Controls_Solid Controls: 1. Static Gun 2. Double Glove (Laminate+Nitrile) 3. Dissolve Immediately DustRisk->Controls_Solid Disposal Disposal: Quench with Na2S2O3 Controls_Solid->Disposal Controls_Sol Controls: 1. Fume Hood Sash Low 2. Face Shield 3. Vent Scrubber SplashRisk->Controls_Sol Controls_Sol->Disposal

Caption: Operational logic flow distinguishing risks between solid handling (dust/static) and solution handling (permeation/hydrolysis).

Figure 2: Decontamination Reaction Pathway

Visualizing the chemical deactivation of the hazard.

Decon_Pathway Hazard Active Hazard (R-CH2-Cl) Reaction Nucleophilic Substitution (SN2 Reaction) Hazard->Reaction Electrophile Quench Quenching Agent (Sodium Thiosulfate) Quench->Reaction Nucleophile Product Safe Bunte Salt (R-CH2-S-SO3Na) Reaction->Product Deactivated Byproduct Byproduct (NaCl) Reaction->Byproduct

Caption: The chemical mechanism for neutralizing the alkylating chloromethyl group using thiosulfate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[2] Benzyl Chloride - Compound Summary. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • BLD Pharm. (n.d.). 4-(4-(Chloromethyl)phenyl)morpholin-3-one Product Page (CAS 1260764-34-8).[3][4]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

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